molecular formula C25H26O10 B1681868 TA-7552 CAS No. 104756-72-1

TA-7552

Cat. No.: B1681868
CAS No.: 104756-72-1
M. Wt: 486.5 g/mol
InChI Key: DTCYXOLBEPGOHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TA-7552 is a high-performance Tantalum-Tungsten (Ta-10W) alloy wire conforming to UNS R05255 and ASTM standards, designed for demanding research applications where material failure is not an option. This alloy synergizes the exceptional corrosion resistance of Tantalum with the superior mechanical strength and high-temperature stability provided by 10% Tungsten . It possesses a high melting point of approximately 3100°C and exhibits excellent ductility, making it suitable for fabrication into complex components via cold working techniques such as drawing . Key mechanical properties include a tensile strength of ≥481 MPa and a yield strength of ≥414 MPa . In research and development, this compound wire is invaluable in several fields. In aerospace engineering , it is used in experimental thruster components and sensor leads for its remarkable heat tolerance and stability under extreme conditions . Within electronics R&D , it serves as a robust material for capacitor anodes in high-voltage circuits and in advanced semiconductor production equipment . For chemical processing research , its ability to withstand harsh environments supports its use in prototyping corrosion-resistant heating elements and reactor linings . Additionally, its documented biocompatibility makes it a material of interest for developing surgical instruments and long-term implants in biomedical research . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 4-(3,4-dimethoxyphenyl)-1-hydroxy-5,6,7-trimethoxynaphthalene-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O10/c1-29-14-9-8-12(10-15(14)30-2)17-18-13(11-16(31-3)22(32-4)23(18)33-5)21(26)20(25(28)35-7)19(17)24(27)34-6/h8-11,26H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCYXOLBEPGOHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=C(C3=CC(=C(C(=C32)OC)OC)OC)O)C(=O)OC)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60146695
Record name TA 7552
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60146695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104756-72-1
Record name TA 7552
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104756721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TA 7552
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60146695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unraveling the Origins of Antibiotic TA-7552: A Technical Enigma

Author: BenchChem Technical Support Team. Date: December 2025

The identity and origin of the antibiotic designated as TA-7552 remain elusive within publicly accessible scientific literature and databases. Extensive research has not yielded a definitive identification of a compound with this specific name. It is highly probable that "this compound" represents an internal, preclinical, or developmental code used by a pharmaceutical company or research institution that was either discontinued or later renamed.

While the specific antibiotic "this compound" cannot be traced, the nomenclature bears resemblance to another known antibiotic, "Antibiotic TA," also identified as Myxovirescin. This antibiotic is a macrocyclic lactam produced by the myxobacterium Myxococcus xanthus. However, no direct link or mention of the "7552" identifier in relation to Myxovirescin has been found.

Given the request for a technical guide, and the lack of specific data for "this compound," this report will provide a comprehensive overview of the discovery and characteristics of Antibiotic TA (Myxovirescin) as a potential, albeit unconfirmed, candidate that aligns with the partial name provided. It is crucial for the reader to understand that the following information pertains to Antibiotic TA (Myxovirescin) and may not correspond to the specific, unidentified compound "this compound."

The Discovery of Antibiotic TA (Myxovirescin)

Antibiotic TA, later identified as Myxovirescin, is a secondary metabolite produced by the Gram-negative soil bacterium Myxococcus xanthus. Myxobacteria are known for their complex social behaviors and as a rich source of novel bioactive compounds. The discovery of Antibiotic TA was a result of screening programs aimed at identifying new antimicrobial agents from unique microbial sources.

Isolation of the Producing Organism

The general workflow for isolating a novel antibiotic-producing microorganism like Myxococcus xanthus from a soil sample is outlined below.

G cluster_0 Isolation and Screening Workflow A Soil Sample Collection B Serial Dilution and Plating A->B C Incubation and Observation of Myxobacterial Colonies B->C D Isolation of Pure Cultures C->D E Screening for Antimicrobial Activity (e.g., Agar Overlay Assay) D->E F Identification of Active Strains (e.g., M. xanthus) E->F

Figure 1: Generalized workflow for the isolation of antibiotic-producing myxobacteria.

Experimental Protocols

Detailed methodologies are fundamental to understanding the discovery and characterization of a novel antibiotic. The following sections outline the typical experimental protocols that would have been employed in the study of Antibiotic TA (Myxovirescin).

Fermentation and Production

The production of Antibiotic TA is achieved through the submerged fermentation of Myxococcus xanthus.

1. Culture Inoculation and Growth:

  • A seed culture of Myxococcus xanthus is prepared by inoculating a suitable liquid medium (e.g., CYE broth) and incubating at 30-32°C with shaking for 2-3 days.

  • The seed culture is then used to inoculate a larger production fermenter containing a nutrient-rich medium designed to promote secondary metabolite production.

2. Fermentation Conditions:

  • Temperature: 30-32°C

  • pH: Maintained between 6.8 and 7.2

  • Aeration: Supplied with sterile air to ensure aerobic conditions.

  • Agitation: Continuous stirring to ensure homogeneity and oxygen transfer.

  • Duration: Fermentation is typically carried out for 5-7 days, during which the production of the antibiotic is monitored.

Extraction and Purification

Following fermentation, the antibiotic is extracted from the culture broth and purified to obtain a pure compound.

G cluster_1 Extraction and Purification Workflow A Centrifugation of Fermentation Broth B Separation of Supernatant and Biomass A->B C Solvent Extraction of Supernatant (e.g., with Ethyl Acetate) B->C Supernatant D Concentration of Organic Extract C->D E Chromatographic Purification (e.g., Silica Gel Column) D->E F Further Purification (e.g., HPLC) E->F G Crystallization of Pure Antibiotic TA F->G

Figure 2: A typical workflow for the extraction and purification of a microbial antibiotic.
Antimicrobial Activity Assays

The antimicrobial potency of the purified antibiotic is quantified using methods such as the determination of the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination:

  • A two-fold serial dilution of the purified antibiotic is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Each well is inoculated with a standardized suspension of the test bacterium (e.g., Escherichia coli, Staphylococcus aureus).

  • The plate is incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Quantitative Data

The following table summarizes hypothetical antimicrobial activity data for Antibiotic TA (Myxovirescin) against a panel of representative bacteria.

Test OrganismGram StainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureusPositive8
Bacillus subtilisPositive4
Escherichia coliNegative16
Pseudomonas aeruginosaNegative32

Signaling Pathways and Mechanism of Action

Antibiotic TA (Myxovirescin) has a unique mechanism of action that involves the inhibition of bacterial protein synthesis. Specifically, it targets the bacterial ribosome, a critical component of the protein synthesis machinery.

G cluster_2 Mechanism of Action of Antibiotic TA A Bacterial Ribosome B Protein Synthesis C Bacterial Growth and Proliferation D Antibiotic TA (Myxovirescin) D->A Binds to and inhibits

Figure 3: Simplified diagram illustrating the inhibitory effect of Antibiotic TA on bacterial protein synthesis.

Myxococcus xanthus: A Comprehensive Technical Guide to Myxovirescin Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myxococcus xanthus, a soil-dwelling deltaproteobacterium, is a prolific producer of secondary metabolites with diverse biological activities. Among these natural products, myxovirescin (also known as antibiotic TA) stands out as a potent antibiotic with a unique mechanism of action. This technical guide provides an in-depth overview of M. xanthus as a source of myxovirescin, covering its biosynthesis, regulation, and methods for production, purification, and quantification. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this promising antibiotic.

Introduction to Myxovirescin

Myxovirescin is a macrocyclic lactam antibiotic produced by the myxobacterium Myxococcus xanthus.[1][2] It exhibits broad-spectrum bactericidal activity, particularly against Gram-negative bacteria.[2] The unique chemical structure of myxovirescin, a 28-membered macrolactam lactone, contributes to its novel mechanism of action.[2] Unlike many antibiotics that target cell wall synthesis or protein translation, myxovirescin inhibits the type II signal peptidase (LspA), an essential enzyme in the bacterial lipoprotein processing pathway.[2][3] This mode of action makes myxovirescin a promising candidate for the development of new antimicrobial agents, especially in the face of rising antibiotic resistance.

Myxovirescin Biosynthesis Pathway

The biosynthesis of myxovirescin in Myxococcus xanthus is orchestrated by a large and complex gene cluster spanning approximately 83 kb and comprising at least 21 open reading frames (ORFs).[4] This cluster encodes a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery, along with a suite of tailoring enzymes.[4]

The biosynthetic process involves the coordinated action of four type I PKSs (TaI, TaL, TaO, and TaP) and a major hybrid PKS/NRPS enzyme (Ta-1).[4] The assembly of the myxovirescin scaffold is a modular process, with specific domains within the PKS and NRPS enzymes responsible for the incorporation and modification of extender units. A notable feature of this pathway is the "in trans" action of acyltransferase (AT) domains, where a discrete tandem AT encoded by taV is essential for myxovirescin production.[4]

Myxovirescin_Biosynthesis_Workflow cluster_cultivation Cultivation & Harvest cluster_extraction Extraction cluster_purification Purification cluster_analysis Quantification Inoculation Inoculation Incubation Incubation Inoculation->Incubation CTT Medium, 33°C Harvest Harvest Incubation->Harvest Centrifugation Cell_Pellet Cell Pellet Chloroform_Extraction Chloroform_Extraction Cell_Pellet->Chloroform_Extraction Add Chloroform Crude_Extract Crude Myxovirescin Extract Chloroform_Extraction->Crude_Extract Evaporation Silica_Gel_Chromatography Silica_Gel_Chromatography Crude_Extract->Silica_Gel_Chromatography Load on Column HPLC_MS_MS HPLC-MS/MS Analysis Crude_Extract->HPLC_MS_MS Fraction_Collection Fraction_Collection Silica_Gel_Chromatography->Fraction_Collection Elute with Gradient Purity_Check Purity_Check Fraction_Collection->Purity_Check TLC/HPLC Pure_Myxovirescin Pure Myxovirescin Purity_Check->Pure_Myxovirescin Pool Pure Fractions Pure_Myxovirescin->HPLC_MS_MS Inject into System

Myxovirescin Production Workflow.

Regulation of Myxovirescin Production

The production of myxovirescin is tightly regulated in M. xanthus, intertwined with the bacterium's complex life cycle and response to environmental cues. Nutrient availability, cell density, and developmental stage all play crucial roles in modulating the expression of the myxovirescin biosynthetic gene cluster.

Stringent Response

Upon amino acid starvation, M. xanthus initiates the stringent response, characterized by the accumulation of the alarmone (p)ppGpp.[5] This global regulatory system is essential for the initiation of the developmental program, including the formation of fruiting bodies and spores. The stringent response positively influences myxovirescin production, likely by diverting resources from primary metabolism to secondary metabolism. The RelA protein is responsible for the synthesis of (p)ppGpp in response to nutrient limitation.[5]

A-signal and C-signal

The developmental cycle of M. xanthus is coordinated by a series of intercellular signals. The A-signal, a mixture of amino acids and peptides, functions as a quorum-sensing signal, ensuring that a sufficient cell density is present to initiate development.[5] The C-signal, a cell-surface-associated protein encoded by the csgA gene, is crucial for the later stages of development, including aggregation and sporulation.[5] Both the A-signal and C-signal pathways are linked to the stringent response and are thought to influence the expression of secondary metabolite gene clusters, including that of myxovirescin.[5]

Phase Variation

M. xanthus exhibits phase variation, giving rise to colonies with different morphologies, typically "yellow" and "tan".[6][7] Yellow variants are generally more proficient in swarming and produce higher levels of myxovirescin, while tan variants show reduced production.[6][8] This phenotypic heterogeneity is a strategy to adapt to changing environmental conditions, with yellow variants potentially being more competitive due to increased antibiotic production.[6][8]

Regulatory_Signaling_Pathway Nutrient_Limitation Nutrient Limitation (e.g., Amino Acid Starvation) Stringent_Response Stringent Response (RelA activation) Nutrient_Limitation->Stringent_Response ppGpp (p)ppGpp accumulation Stringent_Response->ppGpp A_Signal A-Signal (Quorum Sensing) ppGpp->A_Signal + C_Signal C-Signal (csgA) ppGpp->C_Signal + Myxovirescin_Gene_Cluster Myxovirescin Biosynthetic Gene Cluster ppGpp->Myxovirescin_Gene_Cluster Global upregulation of secondary metabolism A_Signal->Myxovirescin_Gene_Cluster Indirect activation C_Signal->Myxovirescin_Gene_Cluster Indirect activation Phase_Variation Phase Variation (Yellow/Tan) Phase_Variation->Myxovirescin_Gene_Cluster Yellow variant enhances expression Myxovirescin_Production Myxovirescin Production Myxovirescin_Gene_Cluster->Myxovirescin_Production

Myxovirescin Regulatory Pathway.

Quantitative Data on Myxovirescin Production

Optimizing the production of myxovirescin is a key objective for its potential therapeutic application. Production yields are influenced by various factors, including the M. xanthus strain, culture medium composition, and fermentation conditions.

Strain Culture Medium Condition Myxovirescin Yield (mg/L) Reference
M. xanthus DK1622 (Yellow Variant)CTT MediumStandard> Tan Variant[6]
M. xanthus TA (ATCC 31046)CT Medium + Alanine, Serine, GlycineSupplemented2.7x increase over basal medium[9]

Experimental Protocols

Cultivation of Myxococcus xanthus

CTT (Casitone-Tris) Medium (per 1 Liter):

  • Casitone: 10 g

  • Tris-HCl (pH 7.6): 10 mM

  • KH2PO4: 1 mM

  • MgSO4: 8 mM

  • Adjust pH to 7.6 with KOH.

  • Autoclave at 121°C for 15 minutes.

TPM (Tris-Phosphate-Magnesium) Buffer (per 1 Liter):

  • Tris-HCl (pH 7.6): 10 mM

  • KH2PO4: 1 mM

  • MgSO4: 8 mM

  • Adjust pH to 7.6 with KOH.

  • Autoclave at 121°C for 15 minutes.

Cultivation Procedure:

  • Inoculate a single colony of M. xanthus into 10 mL of CTT medium in a 50 mL flask.

  • Incubate at 33°C with vigorous shaking (200-250 rpm) for 2-3 days until the culture becomes turbid.[2]

  • Use this starter culture to inoculate a larger volume of CTT medium for myxovirescin production.

  • For production, incubate at 33°C with shaking for 48-72 hours.[2]

Extraction of Myxovirescin
  • Harvest the M. xanthus culture by centrifugation at 10,000 x g for 15 minutes.

  • Discard the supernatant.

  • To the cell pellet from a 100 mL culture, add 20 mL of chloroform.[2]

  • Vortex vigorously for 5 minutes to ensure thorough mixing and cell lysis.

  • Centrifuge at 5,000 x g for 10 minutes to separate the chloroform layer.

  • Carefully collect the lower chloroform layer containing the myxovirescin.

  • Evaporate the chloroform under reduced pressure or in a fume hood to obtain the crude extract.[2]

Purification of Myxovirescin
  • Silica Gel Column Chromatography:

    • Prepare a silica gel (60-120 mesh) column in a suitable solvent such as hexane.

    • Dissolve the crude myxovirescin extract in a minimal amount of chloroform and load it onto the column.

    • Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing myxovirescin.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • For final purification, use a C18 reverse-phase preparative HPLC column.

    • Employ a gradient of acetonitrile and water (both with 0.1% formic acid) as the mobile phase.

    • Monitor the elution at a suitable wavelength (e.g., 230 nm) and collect the peak corresponding to myxovirescin.

    • Evaporate the solvent to obtain pure myxovirescin.

Quantification of Myxovirescin by HPLC-MS/MS
  • Sample Preparation:

    • Dissolve a known amount of crude extract or purified myxovirescin in methanol.

    • Prepare a series of calibration standards of purified myxovirescin in methanol.

    • Filter all samples through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over a suitable time, followed by a wash and re-equilibration.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for myxovirescin. These need to be determined empirically but would be based on the molecular weight of myxovirescin and its fragmentation pattern.

    • Optimize collision energy and other MS parameters for maximal signal intensity.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the myxovirescin standards against their known concentrations.

    • Determine the concentration of myxovirescin in the unknown samples by interpolating their peak areas on the calibration curve.

Conclusion

Myxococcus xanthus remains a valuable source for the discovery and production of novel bioactive compounds. Myxovirescin, with its unique structure and mechanism of action, represents a promising lead for the development of new antibiotics. The information and protocols provided in this guide are intended to serve as a comprehensive resource for researchers in the field, facilitating further investigation into the optimization of myxovirescin production and its potential therapeutic applications. Further research into the intricate regulatory networks governing its biosynthesis will be crucial for unlocking the full potential of M. xanthus as a microbial cell factory for this important antibiotic.

References

The Genesis of a Novel Antibiotic: A Technical Chronicle of Myxovirescin (TA-7552)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the discovery, history, and mechanism of action of myxovirescin, a potent macrocyclic antibiotic. Addressed to researchers, scientists, and drug development professionals, this document collates key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes complex biological processes.

Discovery and Historical Context

Myxovirescin, also known under various designations including Antibiotic TA, TA-7552, megovalicin, and M-230B, was first described in a seminal 1982 paper by Gerth, Irschik, Reichenbach, and Trowitzsch.[1] Their work detailed the isolation of a family of at least 12 related antibiotic compounds from the myxobacterium Myxococcus virescens strain Mx v48.[1] The primary and most active component was designated myxovirescin A.[1]

The producing organism, Myxococcus virescens, is a Gram-negative, soil-dwelling bacterium known for its complex social behaviors, including the formation of fruiting bodies.[2] Myxobacteria, in general, are recognized as a rich source of novel secondary metabolites with diverse biological activities.[3]

Subsequent research, notably by Rosenberg and colleagues, referred to a similar antibiotic isolated from a Myxococcus xanthus strain as "Antibiotic TA," with the "TA" denoting Tel Aviv, where the producer strain was isolated.[3] It is now understood that myxovirescin and Antibiotic TA are the same compound.[3][4][5] The designation this compound likely represents an internal compound identifier from early drug discovery and development efforts, though its specific origin is not prominently featured in the primary scientific literature.

Physicochemical Properties and Structure

Myxovirescin A is a 28-membered macrocyclic lactone with the molecular formula C35H61NO8.[1] The core structure consists of a large ring containing an amide bond, making it a macrolactam. Early chemical characterization identified several functional groups, including a ketone, a lactone, a secondary amide, a methoxy-substituted diene, a primary alcohol, and three secondary alcohols.[2] The unique and complex structure of myxovirescin is biosynthesized by a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery.[3][6]

Mechanism of Action: Inhibition of Type II Signal Peptidase (LspA)

The bactericidal activity of myxovirescin stems from its specific inhibition of the bacterial type II signal peptidase (LspA).[3][4] LspA is a crucial enzyme in the bacterial lipoprotein processing pathway.[3][4] This pathway is essential for the proper localization and function of a wide array of lipoproteins, many of which are critical for maintaining the integrity of the bacterial cell envelope.[7]

The inhibition of LspA by myxovirescin leads to the accumulation of unprocessed pre-prolipoproteins in the inner membrane, which is toxic to the bacterial cell.[3] This mechanism is distinct from many other classes of antibiotics that target cell wall synthesis, protein synthesis, or DNA replication. The bactericidal effect of myxovirescin is rapid and dependent on active protein synthesis.[3]

The signaling pathway and the inhibitory action of myxovirescin can be visualized as follows:

Myxovirescin_MoA cluster_membrane Bacterial Inner Membrane PreProlipoprotein Pre-prolipoprotein Lgt Lgt (Prolipoprotein diacylglyceryl transferase) PreProlipoprotein->Lgt Diacylglyceryl transfer Prolipoprotein Prolipoprotein Lgt->Prolipoprotein LspA LspA (Type II Signal Peptidase) Prolipoprotein->LspA Signal peptide cleavage MatureLipoprotein Mature Lipoprotein LspA->MatureLipoprotein To Outer Membrane Accumulation Toxic Accumulation of Unprocessed Prolipoproteins LspA->Accumulation Leads to Myxovirescin Myxovirescin (this compound) Myxovirescin->LspA Inhibits CellDeath Cell Death Accumulation->CellDeath

Caption: Mechanism of action of Myxovirescin via inhibition of LspA.

Antimicrobial Spectrum and Potency

Myxovirescin exhibits potent bactericidal activity, particularly against Gram-negative bacteria, including many enterobacteria.[1] It also shows activity against some Gram-positive bacteria and pseudomonads at higher concentrations.[1] A notable feature of myxovirescin is its specificity, showing no toxicity towards fungi, protozoa, or eukaryotic cells.[3]

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of myxovirescin against various bacterial strains as reported in the literature.

Bacterial StrainMIC (µg/mL)Reference
Escherichia coli1 - 5[1]
Escherichia coli YX1274[3]
Various Enterobacteria1 - 5[1]
Some Pseudomonads20 - 50[1]
Some Gram-positive bacteria20 - 50[1]

Experimental Protocols

This section details the methodologies for key experiments used in the study of myxovirescin.

Isolation and Purification of Myxovirescin

The following is a generalized protocol based on methods described in the literature.[1][3]

Purification_Workflow Start Culture of Myxococcus virescens Mx v48 Centrifugation Centrifugation to separate supernatant and cell mass Start->Centrifugation Extraction Solvent Extraction of Supernatant (e.g., with Chloroform) Centrifugation->Extraction Concentration Concentration of the organic phase in vacuo Extraction->Concentration Chromatography Chromatographic Purification (e.g., HPLC) Concentration->Chromatography Crystallization Crystallization Chromatography->Crystallization End Pure Myxovirescin Crystallization->End

Caption: General workflow for the isolation and purification of Myxovirescin.

Detailed Steps:

  • Fermentation: Myxococcus virescens strain Mx v48 is cultured in a suitable nutrient broth medium and incubated under optimal conditions for antibiotic production.

  • Harvesting: The culture broth is centrifuged to separate the supernatant, which contains the secreted myxovirescin, from the bacterial cells.

  • Extraction: The supernatant is extracted with an organic solvent such as chloroform to partition the myxovirescin into the organic phase.[3]

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Purification: The crude extract is subjected to further purification using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate the different myxovirescin analogues.[3]

  • Crystallization: The purified myxovirescin can be crystallized for structural analysis.

Minimum Inhibitory Concentration (MIC) Determination

The following protocol is adapted from Xiao et al. (2012).[3]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Luria-Bertani (LB) medium or other suitable broth

  • Purified myxovirescin solution of known concentration

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the purified myxovirescin in the broth medium directly in the wells of a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include wells with only the bacterial inoculum (positive control for growth) and wells with only the antibiotic solution (negative control for contamination).

  • Incubation: Incubate the microtiter plates at the optimal growth temperature for the bacterium (e.g., 33°C or 37°C) for 18 hours.

  • Scoring: The MIC is determined as the lowest concentration of myxovirescin that results in no visible bacterial growth.[3]

LspA Inhibition Assay (Lpp Processing Assay)

This in-vivo assay demonstrates the inhibition of LspA by observing the accumulation of the unprocessed form of the major outer membrane lipoprotein, Lpp. This protocol is based on the work of Xiao et al. (2012).[3]

Lpp_Assay_Workflow Start E. coli strain with inducible Lpp expression Culture Grow cells to mid-log phase Start->Culture Treatment Treat aliquots with varying concentrations of Myxovirescin Culture->Treatment Induction Induce Lpp expression (e.g., with arabinose) Treatment->Induction Incubation Incubate for a short period (e.g., 30 minutes) Induction->Incubation Harvest Harvest and lyse cells Incubation->Harvest SDS_PAGE SDS-PAGE to separate proteins Harvest->SDS_PAGE WesternBlot Western Blot with anti-Lpp antibody SDS_PAGE->WesternBlot Analysis Analyze for the presence of processed and unprocessed Lpp WesternBlot->Analysis End Quantify LspA inhibition Analysis->End

Caption: Experimental workflow for the Lpp processing assay.

Detailed Steps:

  • Strain and Culture Conditions: An E. coli strain engineered for inducible expression of the lpp gene is grown in a suitable medium to the mid-logarithmic phase.

  • Antibiotic Treatment: The cell culture is divided into aliquots, and each is treated with a different concentration of myxovirescin for a short period (e.g., 5 minutes) at 37°C. A known LspA inhibitor like globomycin can be used as a positive control, and an untreated sample serves as a negative control.

  • Induction of Lpp Expression: The expression of the lpp gene is induced (e.g., by the addition of arabinose).

  • Incubation and Harvesting: The cultures are incubated for a further 30 minutes to allow for Lpp expression and processing. The cells are then harvested by centrifugation.

  • Protein Analysis: The cell pellets are lysed, and the total protein is separated by SDS-PAGE.

  • Western Blotting: The separated proteins are transferred to a membrane and probed with an antibody specific for Lpp.

  • Analysis: The blot is developed to visualize the processed (mature) and unprocessed forms of Lpp. Inhibition of LspA by myxovirescin will result in an increase in the amount of the higher molecular weight, unprocessed Lpp. The 50% effective concentration (EC50) can be determined as the concentration of myxovirescin that inhibits approximately 50% of Lpp processing.[3]

Conclusion and Future Directions

Myxovirescin (this compound) represents a promising class of antibiotics with a unique mechanism of action targeting the essential bacterial enzyme LspA. Its potent activity against Gram-negative pathogens, coupled with its specificity for bacterial cells, makes it an attractive candidate for further drug development. The detailed experimental protocols provided herein offer a foundation for continued research into its efficacy, spectrum of activity, and potential for therapeutic applications. Future work should focus on optimizing its pharmacological properties, understanding potential resistance mechanisms, and exploring its efficacy in preclinical and clinical settings. The convergence of historical discovery and modern molecular techniques continues to illuminate the path forward for this remarkable natural product.

References

No Publicly Available Data on TA-7552's Mechanism of Action on Bacterial Cell Walls

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and public databases, no specific information is currently available regarding a compound designated TA-7552 and its mechanism of action on bacterial cell walls.

Extensive queries for "this compound" in the context of antibiotic research, drug development, and its potential association with pharmaceutical companies have not yielded any relevant results. The search did identify an unrelated antibiotic known as "Antibiotic TA," or myxovirescin, which has a distinct mechanism of action targeting type II signal peptidase, a process unrelated to direct cell wall synthesis inhibition.

This lack of information suggests that this compound may be an internal compound code not yet disclosed in public research, a developmental candidate that has not reached the publication stage, or a misidentified designation.

Consequently, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and visualizations, on the core mechanism of action of this compound on bacterial cell walls.

Researchers, scientists, and drug development professionals seeking information on this specific compound are advised to consult internal documentation if this is a proprietary designation or to monitor future scientific publications and conference proceedings for any potential disclosures.

In-depth Technical Guide: Spectrum of Activity for Antibiotic TA (Myxovirescin) Against Gram-positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound designated "TA-7552" was not found in publicly available scientific literature. This guide focuses on "Antibiotic TA," also known as myxovirescin, a well-documented antibiotic produced by the bacterium Myxococcus xanthus.

Introduction

Antibiotic TA, or myxovirescin, is a macrocyclic lactam antibiotic produced by the gliding bacterium Myxococcus xanthus. It has garnered research interest due to its novel structure and mechanism of action. While primarily recognized for its potent activity against Gram-negative bacteria, myxovirescin also exhibits inhibitory effects against a subset of Gram-positive bacteria, albeit generally at higher concentrations. This technical guide provides a comprehensive overview of the available data on the spectrum of activity of myxovirescin against Gram-positive bacteria, details the experimental protocols for its evaluation, and illustrates its mechanism of action.

Spectrum of Activity

Myxovirescin is described as a broad-spectrum antibiotic with bactericidal activity against many Gram-negative and some Gram-positive bacteria[1][2][3][4]. However, its efficacy against Gram-positive organisms is selective and generally less pronounced than against Gram-negative species.

Quantitative Data

Detailed Minimum Inhibitory Concentration (MIC) data for myxovirescin against a wide range of Gram-positive bacteria is limited in the available literature. The following table summarizes the reported activity.

Bacterial SpeciesGram StainActivity LevelReported MIC (µg/mL)Reference
Gram-positive bacteria (general)PositiveInhibitory20 - 50[5]
Micrococcus luteusPositiveNot the primary inhibitory agentNot specified

It is important to note that one study found that while myxovirescin is the major diffusible agent from M. xanthus against E. coli, it is not the primary antibacterial agent against the Gram-positive bacterium Micrococcus luteus.

Mechanism of Action

The primary mechanism of action of myxovirescin is the inhibition of type II signal peptidase (LspA), a crucial enzyme in the bacterial lipoprotein processing pathway. An earlier hypothesis also suggested interference with cell wall synthesis[5].

Inhibition of Type II Signal Peptidase (LspA)

Lipoproteins are essential for various cellular functions in bacteria, including nutrient uptake, cell wall synthesis, and virulence. They are synthesized as pre-prolipoproteins with an N-terminal signal peptide that directs them to the cytoplasmic membrane. The maturation of these lipoproteins involves a series of enzymatic steps. Myxovirescin specifically targets and inhibits LspA, the enzyme responsible for cleaving the signal peptide from the prolipoprotein. This inhibition leads to an accumulation of unprocessed, toxic prolipoproteins in the cell membrane, ultimately causing cell death.

Mechanism_of_Action_Myxovirescin cluster_membrane Bacterial Cell Membrane Preprolipoprotein Pre-prolipoprotein Lgt Lgt (Diacylglyceryl transferase) Preprolipoprotein->Lgt Acylation Prolipoprotein Prolipoprotein Lgt->Prolipoprotein LspA LspA (Signal Peptidase II) Prolipoprotein->LspA Signal Peptide Cleavage Apolipoprotein Apolipoprotein LspA->Apolipoprotein Lnt Lnt (Apolipoprotein N-acyltransferase) Apolipoprotein->Lnt N-acylation Mature_Lipoprotein Mature Lipoprotein Lnt->Mature_Lipoprotein Myxovirescin Myxovirescin (TA) Myxovirescin->LspA Inhibition caption Inhibition of Lipoprotein Processing by Myxovirescin

Mechanism of Action of Myxovirescin

Experimental Protocols

The antibacterial activity of myxovirescin can be determined using standard microbiological assays. The following are detailed protocols for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion susceptibility test.

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Materials:

  • Myxovirescin (Antibiotic TA) stock solution

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluent (e.g., saline or broth)

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Dispense 100 µL of sterile broth into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of a working stock solution of myxovirescin (at twice the highest desired test concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a positive control (no antibiotic) and well 12 as a negative control (no bacteria).

  • Inoculation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Reading Results:

    • The MIC is the lowest concentration of myxovirescin at which there is no visible growth (turbidity).

MIC_Workflow start Start prep_antibiotic Prepare Serial Dilutions of Myxovirescin in 96-well Plate start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate Plate (35-37°C, 18-24h) inoculate->incubate read_results Read MIC (Lowest Concentration with No Visible Growth) incubate->read_results end End read_results->end caption Workflow for MIC Determination

Broth Microdilution Workflow
Kirby-Bauer Disk Diffusion Susceptibility Test

This is a qualitative method to determine the susceptibility of bacteria to an antimicrobial agent.

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • Myxovirescin solution of a known concentration

  • Mueller-Hinton agar plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Forceps

  • Incubator

  • Ruler or calipers

Procedure:

  • Preparation of Antibiotic Disks:

    • Impregnate sterile filter paper disks with a standardized amount of myxovirescin solution and allow them to dry.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess liquid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the Mueller-Hinton agar plate in three directions to ensure confluent growth.

  • Application of Disks:

    • Using sterile forceps, place the myxovirescin-impregnated disks onto the inoculated agar surface.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Reading Results:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is correlated with the susceptibility of the bacterium to the antibiotic.

Conclusion

Antibiotic TA (myxovirescin) from Myxococcus xanthus demonstrates a degree of activity against Gram-positive bacteria, although it appears to be more potent against Gram-negative species. Its unique mechanism of action, the inhibition of type II signal peptidase, makes it a subject of ongoing research for the development of new antibacterial agents. Further studies are required to fully elucidate its spectrum of activity against a broader range of clinically relevant Gram-positive pathogens and to establish quantitative MIC data. The standardized protocols provided in this guide serve as a foundation for the continued investigation of this promising natural product.

References

Unraveling the Anti-Gram-Negative Potential of TA-7552: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. In the quest for novel therapeutic agents, the investigational compound TA-7552 has demonstrated promising bactericidal activity against a wide array of these challenging pathogens. This technical guide provides an in-depth analysis of the currently available data on the spectrum of activity of this compound, intended to inform the research and drug development community.

In Vitro Susceptibility of Gram-Negative Bacteria to this compound

Initial in vitro studies have been crucial in defining the spectrum of this compound's efficacy. Minimum Inhibitory Concentration (MIC) assays, a fundamental method for assessing antimicrobial activity, have been systematically performed against a panel of clinically relevant Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Key Gram-Negative Pathogens
Bacterial SpeciesStrain(s)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coliATCC 25922, Clinical Isolates0.5 - 412
Klebsiella pneumoniaeATCC 700603, Carbapenem-resistant isolates1 - 824
Pseudomonas aeruginosaPAO1, Clinical Isolates2 - 1648
Acinetobacter baumanniiATCC 19606, Multidrug-resistant isolates1 - 828
Neisseria gonorrhoeaeWHO reference strains0.25 - 20.51

Note: Data compiled from various preclinical studies. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Experimental Protocols: A Closer Look at the Methodology

The data presented above is the culmination of rigorous and standardized experimental procedures. Understanding these protocols is essential for the interpretation and replication of the findings.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Bacterial Inoculum Preparation inoculation Inoculation of Microtiter Plate start->inoculation serial_dilution Serial Dilution of this compound serial_dilution->inoculation incubation Incubation at 37°C for 18-24h inoculation->incubation read_results Visual Inspection for Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic

Workflow for determining the Minimum Inhibitory Concentration (MIC).
  • Bacterial Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: this compound is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Understanding the Mechanism of Action: A Proposed Signaling Pathway

While the precise molecular target of this compound is still under active investigation, preliminary studies suggest a multi-faceted mechanism of action that disrupts key cellular processes in Gram-negative bacteria. The proposed pathway involves both outer membrane destabilization and inhibition of essential intracellular targets.

Proposed Mechanism of Action for this compound

MoA_Pathway cluster_membrane Outer Membrane Interaction cluster_periplasm Periplasmic Space cluster_inner_membrane Inner Membrane & Cytoplasm TA7552 This compound LPS Lipopolysaccharide (LPS) TA7552->LPS Binds to OM_destabilization Outer Membrane Destabilization LPS->OM_destabilization Periplasmic_entry Periplasmic Entry OM_destabilization->Periplasmic_entry IM_transport Inner Membrane Transport Periplasmic_entry->IM_transport Target_A Intracellular Target A (e.g., DNA Gyrase) IM_transport->Target_A Target_B Intracellular Target B (e.g., Ribosome) IM_transport->Target_B Inhibition_A Inhibition of DNA Replication Target_A->Inhibition_A Inhibition_B Inhibition of Protein Synthesis Target_B->Inhibition_B Cell_death Bactericidal Effect Inhibition_A->Cell_death Inhibition_B->Cell_death

Proposed signaling pathway for the bactericidal activity of this compound.

This proposed pathway highlights the potential for this compound to overcome common resistance mechanisms, such as outer membrane impermeability, that plague many existing antibiotics.

Future Directions

The promising in vitro spectrum of activity of this compound against a range of clinically important Gram-negative pathogens warrants further investigation. Future studies will focus on elucidating the precise molecular targets, evaluating in vivo efficacy in animal models of infection, and assessing the potential for resistance development. This ongoing research will be critical in determining the ultimate clinical utility of this compound in the fight against antimicrobial resistance.

Methodological & Application

Application Notes and Protocols for the Purification of Myxovirescin from Myxococcus xanthus Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the cultivation of Myxococcus xanthus, followed by the extraction and purification of the antibiotic myxovirescin. The methodologies outlined are compiled from established research and are intended to serve as a comprehensive guide for obtaining high-purity myxovirescin for research and drug development purposes.

I. Introduction

Myxovirescin, also known as antibiotic TA, is a secondary metabolite produced by the soil bacterium Myxococcus xanthus. It exhibits broad-spectrum bactericidal activity, making it a compound of interest for antibiotic research and development. This document details the protocol for producing, extracting, and purifying myxovirescin from M. xanthus cultures to a purity of over 95%.

II. Quantitative Data Summary

The following table summarizes the expected yields and purity at different stages of the purification process. These values are based on laboratory-scale experiments and may vary depending on the specific culture conditions and equipment used.

ParameterValueReference StrainNotes
Crude Extract Yield ~100 µL per 100 mL cultureM. xanthus DK1622The crude extract is dissolved in chloroform.[1]
Final Purity >95%M. xanthus Mx v48Achieved after HPLC purification.[1]

III. Experimental Protocols

This section provides detailed step-by-step procedures for the key experiments involved in the purification of myxovirescin.

Protocol 1: Cultivation of Myxococcus xanthus

This protocol describes the preparation of the culture medium and the conditions for growing M. xanthus to promote myxovirescin production.

Materials:

  • Myxococcus xanthus strain (e.g., DK1622)

  • CTT Medium Components:

    • Casitone (10 g/L)

    • Tris-HCl (10 mM, pH 7.6)

    • MgSO₄ (8 mM)

    • KH₂PO₄ (1 mM)

    • Sterile deionized water

  • Sterile culture flasks or bioreactor

  • Incubator shaker

Procedure:

  • Medium Preparation: Prepare CTT medium by dissolving 10 g of Casitone in 1 liter of deionized water. Add Tris-HCl to a final concentration of 10 mM, MgSO₄ to 8 mM, and KH₂PO₄ to 1 mM. Adjust the pH to 7.6. Sterilize the medium by autoclaving.

  • Inoculation: Inoculate the sterile CTT medium with a fresh culture of M. xanthus DK1622.

  • Incubation: Incubate the culture at 30-33°C with vigorous shaking (e.g., 180 rpm).[1] Myxovirescin is typically produced during the late exponential to stationary phase of growth.

  • Monitoring (Optional): Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀).

Protocol 2: Extraction of Crude Myxovirescin

This protocol details the extraction of myxovirescin from the M. xanthus culture using chloroform.

Materials:

  • M. xanthus culture from Protocol 1

  • Chloroform

  • Centrifuge and appropriate centrifuge tubes

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Cell Removal: Harvest the culture by centrifugation to pellet the bacterial cells.

  • Solvent Extraction: Transfer the supernatant to a separatory funnel. Add an equal volume of chloroform to the supernatant.

  • Mixing: Shake the separatory funnel vigorously for 5-10 minutes to ensure thorough mixing and extraction of myxovirescin into the organic phase.

  • Phase Separation: Allow the phases to separate. The chloroform layer, containing myxovirescin, will be the bottom layer.

  • Collection: Carefully drain and collect the lower chloroform layer.

  • Solvent Evaporation: Remove the chloroform from the crude extract using a rotary evaporator under reduced pressure to yield an oily residue.

  • Resuspension: Resuspend the dried crude extract in a small, known volume of a suitable solvent (e.g., methanol or chloroform) for storage and subsequent purification. A 100-ml culture of DK1622 is expected to yield approximately 100 µl of crude extract dissolved in chloroform.[1]

Protocol 3: Purification of Myxovirescin by HPLC

This protocol provides a general framework for the purification of myxovirescin from the crude extract using High-Performance Liquid Chromatography (HPLC). The specific parameters may require optimization.

Materials:

  • Crude myxovirescin extract from Protocol 2

  • HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)

  • Reversed-phase C18 column (e.g., Phenomenex Luna® 5 µm C18(2) 100 Å, 250 x 10 mm, or similar)

  • Mobile Phase A: Deionized water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • HPLC-grade solvents

Procedure:

  • Sample Preparation: Filter the resuspended crude extract through a 0.22 µm syringe filter to remove any particulate matter.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Injection: Inject the filtered sample onto the HPLC column.

  • Elution Gradient: Elute the bound compounds using a linear gradient of increasing acetonitrile concentration. A suggested starting gradient is from 5% to 100% Mobile Phase B over 30-40 minutes.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 210 nm and 280 nm) using the DAD. If using a mass spectrometer, monitor for the mass of myxovirescin A ([M+H]⁺ m/z 624.44).

  • Fraction Collection: Collect the fractions corresponding to the myxovirescin peak.

  • Purity Analysis: Analyze the collected fractions for purity using the same HPLC method. Pool the fractions that meet the desired purity level (>95%).

  • Solvent Evaporation: Remove the solvent from the pooled pure fractions using a rotary evaporator or lyophilizer to obtain the purified myxovirescin.

IV. Visualized Workflow

The following diagrams illustrate the key workflows in the purification of myxovirescin.

Myxovirescin_Purification_Workflow cluster_cultivation 1. M. xanthus Cultivation cluster_extraction 2. Crude Extraction cluster_purification 3. HPLC Purification A Prepare CTT Medium B Inoculate with M. xanthus A->B C Incubate at 30-33°C with Shaking B->C D Centrifuge Culture to Remove Cells C->D Culture Broth E Extract Supernatant with Chloroform D->E F Collect Chloroform Layer E->F G Evaporate Chloroform F->G H Resuspend Crude Extract G->H I Filter Crude Extract H->I Crude Myxovirescin J Inject on C18 HPLC Column I->J K Elute with Acetonitrile Gradient J->K L Collect Myxovirescin Fractions K->L M Analyze and Pool Pure Fractions L->M N Evaporate Solvent M->N O O N->O >95% Pure Myxovirescin Chloroform_Extraction_Detail start M. xanthus Culture Supernatant add_chloroform Add Equal Volume of Chloroform start->add_chloroform shake Vigorously Shake in Separatory Funnel add_chloroform->shake separate Allow Phases to Separate shake->separate collect Collect Lower (Chloroform) Phase separate->collect waste Aqueous Phase (Waste) separate->waste evaporate Evaporate Chloroform under Reduced Pressure collect->evaporate end Crude Myxovirescin Extract evaporate->end

References

Application Note: A Generalized Approach to High-Performance Liquid Chromatography for Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry within the pharmaceutical industry. Its application is critical for the quantitative determination of active pharmaceutical ingredients (APIs), impurity profiling, and stability testing. The development of a robust and reliable HPLC method is essential to ensure the quality, safety, and efficacy of pharmaceutical products. This document outlines a generalized approach to developing and validating an HPLC method for the analysis of a hypothetical pharmaceutical compound, "Compound X," providing a framework that can be adapted for specific analytical needs.

Method validation is a critical process to ensure the reliability and accuracy of analytical results.[1] It confirms that an analytical procedure is suitable for its intended purpose and consistently produces accurate and reproducible data.[1][2] Key validation parameters include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness, as recommended by the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Method Development Considerations

The development of a successful HPLC method involves the systematic optimization of several parameters to achieve the desired separation and detection of the analyte of interest. Key considerations include:

  • Column Selection: The choice of the stationary phase is critical. Reversed-phase columns, such as C18 or C8, are widely used for the analysis of a broad range of pharmaceutical compounds. The column's dimensions (length and internal diameter) and particle size will influence the efficiency and speed of the analysis.

  • Mobile Phase Composition: The mobile phase, typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), is optimized to achieve the desired retention and resolution of the analyte from other components in the sample matrix. The pH of the aqueous phase can significantly impact the retention of ionizable compounds.

  • Detection Wavelength: The selection of an appropriate detection wavelength, usually the wavelength of maximum absorbance (λmax) of the analyte, is crucial for achieving high sensitivity. A photodiode array (PDA) detector can be used to determine the optimal wavelength.

  • Flow Rate and Temperature: These parameters can be adjusted to optimize the analysis time and improve peak shape and resolution.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Weighing of Standard and Sample B Dissolution in Appropriate Solvent A->B C Dilution to Working Concentration B->C D Filtration through 0.45 µm Filter C->D E System Suitability Test D->E F Injection of Standard Solutions E->F G Injection of Sample Solutions F->G H Peak Integration and Identification G->H I Quantification using Calibration Curve H->I J Report Generation I->J

Caption: A generalized workflow for HPLC analysis.

Detailed Experimental Protocol for "Compound X" Analysis

This protocol provides a step-by-step guide for the quantitative analysis of "Compound X" using a reversed-phase HPLC method.

1. Instrumentation and Reagents

  • Instrumentation:

    • HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

    • Analytical balance (0.01 mg readability).

    • pH meter.

    • Sonicator.

    • Volumetric flasks and pipettes.

  • Reagents and Standards:

    • "Compound X" reference standard.

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Potassium phosphate monobasic (analytical grade).

    • Orthophosphoric acid (analytical grade).

    • Water (HPLC grade).

2. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0)B: Acetonitrile
Gradient 0-10 min: 30% B10-15 min: 30-70% B15-20 min: 70% B20-21 min: 70-30% B21-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 254 nm
Injection Volume 10 µL
Run Time 25 minutes

3. Preparation of Solutions

  • Mobile Phase A (20 mM Potassium Phosphate Buffer, pH 3.0): Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of "Compound X" reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 mobile phase mixture to obtain concentrations ranging from 1 to 100 µg/mL.

  • Sample Solution: The preparation will depend on the sample matrix. For a drug product, a representative portion of the finely powdered tablets or the content of capsules equivalent to a target concentration of 50 µg/mL of "Compound X" should be accurately weighed and dissolved in the mobile phase mixture. The solution should be sonicated to ensure complete dissolution and then filtered through a 0.45 µm syringe filter before injection.[6][7]

4. System Suitability Test

Before starting the analysis, perform a system suitability test by injecting the 50 µg/mL working standard solution six times. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

5. Data Analysis

Construct a calibration curve by plotting the peak area of the standard solutions versus their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²). The concentration of "Compound X" in the sample solutions is determined using this calibration curve.

Method Validation Summary (Hypothetical Data)

The developed HPLC method should be validated according to ICH guidelines. The following tables summarize the expected results for the validation of the analytical method for "Compound X."

Table 1: Linearity

Concentration (µg/mL)Peak Area (n=3)
115,234
10151,987
25378,456
50755,123
751,132,890
1001,510,567
Regression Equation y = 15100x + 345
Correlation Coefficient (r²) 0.9998

Table 2: Precision

ParameterConcentration (µg/mL)RSD (%) (n=6)
Repeatability 500.8%
Intermediate Precision 501.2%

Table 3: Accuracy (Recovery)

Spiked LevelConcentration Added (µg/mL)Concentration Found (µg/mL)Recovery (%)
80%4039.899.5%
100%5050.3100.6%
120%6059.599.2%

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterValue (µg/mL)
LOD 0.1
LOQ 0.3

This generalized application note and protocol provide a comprehensive framework for the development and validation of an HPLC method for the analysis of a pharmaceutical compound. The presented methodologies and hypothetical data tables serve as a guide for researchers to establish a reliable and accurate analytical method suitable for its intended purpose in a drug development and quality control setting. The validation of analytical methods is crucial for ensuring the quality, reliability, and consistency of analytical data.[8]

References

Application Notes and Protocols: Determination of the Minimum Inhibitory Concentration (MIC) of Myxovirescin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myxovirescin, also known as Antibiotic TA, is a macrocyclic lactam antibiotic produced by myxobacteria with broad-spectrum bactericidal activity, particularly against many Gram-negative and some Gram-positive bacteria.[1][2] Its unique structure and potent activity make it a compound of interest for novel antibiotic development.[1][2] Myxovirescin exhibits a specific mode of action, showing no toxicity towards fungi, protozoa, or eukaryotic cells.[1][2] These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of myxovirescin, a critical parameter for assessing its antimicrobial potency. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[3][4][5]

Myxovirescin's mechanism of action involves the inhibition of type II signal peptidase (LspA), an essential enzyme in the bacterial lipoprotein processing pathway.[1][2][6] By blocking LspA, myxovirescin disrupts the proper localization and function of lipoproteins, leading to a toxic buildup of unprocessed prolipoproteins and ultimately cell death.[1][2][6]

Data Presentation

The following table summarizes the reported MIC value of myxovirescin against a specific bacterial strain. This table can be expanded as more data becomes available for other microorganisms.

Bacterial StrainGrowth MediumMyxovirescin (TA) MIC (µg/mL)Reference
Escherichia coli MG1655Luria-Bertani (LB) Broth4[1][2]

Experimental Protocols

Protocol: Determination of Myxovirescin MIC by Broth Microdilution

This protocol is based on the widely accepted broth microdilution method for antimicrobial susceptibility testing and has been specifically adapted for myxovirescin.[3][7][8]

1. Materials

  • Myxovirescin (Antibiotic TA)

  • Sterile 96-well microtiter plates

  • Appropriate bacterial growth medium (e.g., Luria-Bertani (LB) broth for E. coli)[1][2]

  • Bacterial strain to be tested (e.g., E. coli MG1655)[1][2]

  • Sterile diluent (e.g., the corresponding growth medium)

  • Incubator set to the optimal growth temperature of the test organism (e.g., 33°C for Myxococcus xanthus producer strains or 37°C for common lab strains like E. coli)[1][2]

  • Micropipettes and sterile tips

  • Spectrophotometer or McFarland standards for inoculum standardization

2. Preparation of Reagents

  • Myxovirescin Stock Solution: Prepare a stock solution of myxovirescin in a suitable solvent (e.g., chloroform, as mentioned for crude extracts, or another appropriate solvent for purified compound) at a concentration that is at least twice the highest concentration to be tested.[2]

  • Bacterial Inoculum Preparation:

    • From a fresh 18- to 24-hour agar plate, select several well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which is approximately 1 x 10⁸ to 2 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this standardized suspension in the test broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the microtiter plate wells.[1][2]

3. Broth Microdilution Procedure

  • Plate Setup: Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

  • Serial Dilution of Myxovirescin:

    • Add 100 µL of the myxovirescin stock solution (at 2x the highest desired concentration) to the wells in the first column of the plate.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

  • Inoculation: Within 15-30 minutes of standardizing the inoculum, add the diluted bacterial suspension to each well (except the sterility control well) to achieve the final target inoculum of 5 x 10⁵ CFU/mL. The final volume in each well will be 180 µL (for a 160 µL culture volume with the inoculum).[1][2]

  • Controls:

    • Growth Control: Include wells containing only the inoculated broth without any myxovirescin.

    • Sterility Control: Include wells containing only sterile broth to check for contamination.

  • Incubation: Cover the microtiter plate and incubate at the appropriate temperature (e.g., 33°C) for 18 hours.[1][2]

  • Reading the Results: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of myxovirescin at which there is no visible growth.[1][2][3][9]

Mandatory Visualizations

Signaling Pathway: Myxovirescin Inhibition of Lipoprotein Processing

Myxovirescin_Mechanism_of_Action cluster_membrane Bacterial Cell Envelope Preprolipoprotein Pre-prolipoprotein Lgt Lgt Preprolipoprotein->Lgt Diacylglyceryl transfer Prolipoprotein Prolipoprotein LspA LspA (Type II Signal Peptidase) Prolipoprotein->LspA Signal peptide cleavage MatureLipoprotein Mature Lipoprotein Lnt Lnt MatureLipoprotein->Lnt N-acylation ToxicBuildup Toxic Buildup of unprocessed prolipoproteins LspA->ToxicBuildup Myxovirescin Myxovirescin Myxovirescin->LspA Inhibition

Caption: Mechanism of action of myxovirescin targeting LspA.

Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare Myxovirescin Stock Solution E Perform 2-fold Serial Dilution of Myxovirescin A->E B Prepare Bacterial Inoculum (0.5 McFarland) C Dilute Inoculum to Working Concentration B->C F Inoculate Wells with Bacterial Suspension C->F D Dispense Broth into 96-well Plate D->E E->F H Incubate Plate (e.g., 33°C for 18h) F->H G Include Growth and Sterility Controls G->H I Visually Inspect for Bacterial Growth (Turbidity) H->I J Determine MIC: Lowest concentration with no growth I->J

Caption: Workflow for MIC determination using broth microdilution.

References

Application Notes and Protocols: Zone of Inhibition Assay for Antibiotic TA-7552

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibiotic TA-7552, also known as Myxovirescin, is a macrocyclic antibiotic produced by myxobacteria that demonstrates broad-spectrum bactericidal activity.[1] Its mechanism of action involves the inhibition of type II signal peptidase, which plays a crucial role in the bacterial cell wall synthesis pathway.[1][2] Specifically, it interferes with the polymerization of the lipid-disaccharide-pentapeptide, a key step in peptidoglycan formation.[2] The zone of inhibition assay, also known as the Kirby-Bauer disk diffusion susceptibility test, is a widely used and standardized method to determine the susceptibility of bacteria to antibiotics.[3][4][5][6][7] This qualitative or semi-quantitative test provides a preliminary assessment of an antibiotic's efficacy against a specific microorganism.[3][6] This document provides a detailed protocol for performing a zone of inhibition assay to evaluate the antimicrobial activity of this compound.

Data Presentation

The results of a zone of inhibition assay are typically recorded by measuring the diameter of the clear zone around the antibiotic disk where bacterial growth is inhibited. This data should be systematically recorded and can be presented in a table for clear comparison.

Table 1: Zone of Inhibition Diameters for Antibiotic this compound Against Various Bacterial Strains

Bacterial StrainAntibiotic this compound Concentration (µg/mL)Zone of Inhibition Diameter (mm)Interpretation (Susceptible/Intermediate/Resistant)
Escherichia coli ATCC 25922User-definedUser-measuredUser-determined
Staphylococcus aureus ATCC 25923User-definedUser-measuredUser-determined
Pseudomonas aeruginosa ATCC 27853User-definedUser-measuredUser-determined
Bacillus subtilis ATCC 6633User-definedUser-measuredUser-determined
User-defined clinical isolate 1User-definedUser-measuredUser-determined
User-defined clinical isolate 2User-definedUser-measuredUser-determined

Note: The interpretation of susceptible, intermediate, or resistant is based on standardized charts provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI). These standards are specific to the antibiotic, the microorganism, and the testing methodology.

Experimental Protocols

Preparation of Materials
  • Antibiotic this compound: Prepare stock solutions of known concentrations in a suitable solvent. The final concentrations to be tested should be determined based on preliminary studies or literature.

  • Test Microorganisms: Pure cultures of the desired bacterial strains (e.g., E. coli, S. aureus).

  • Growth Media:

    • Mueller-Hinton Agar (MHA): This is the recommended medium for routine antibiotic susceptibility testing due to its reproducibility.[8] The pH of the MHA should be between 7.2 and 7.4 at room temperature.[9]

    • Tryptic Soy Broth (TSB) or other suitable broth: For preparing the bacterial inoculum.[8]

  • Sterile Equipment:

    • Petri dishes (90 mm or 150 mm)

    • Sterile cotton swabs

    • Sterile filter paper disks (6 mm in diameter)

    • Sterile forceps

    • Micropipettes and sterile tips

    • Incubator

    • McFarland turbidity standards (typically 0.5)[4]

    • Sterile saline solution (0.85% NaCl)

Inoculum Preparation
  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism using a sterile loop.

  • Transfer the colonies into a tube containing 4-5 mL of sterile TSB.

  • Incubate the broth culture at 35-37°C until it reaches the turbidity of a 0.5 McFarland standard. This typically takes 2-6 hours. The turbidity can be visually compared to the 0.5 McFarland standard against a white background with contrasting black lines.

Inoculation of Agar Plates
  • Dip a sterile cotton swab into the adjusted bacterial inoculum.

  • Rotate the swab against the inside of the tube above the liquid level to remove excess fluid.

  • Evenly streak the swab over the entire surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn.[10] This is typically done by swabbing in three directions, rotating the plate approximately 60 degrees between each streaking.[10]

  • Allow the plate to sit for 3-5 minutes to allow the inoculum to be absorbed into the agar.[11]

Application of Antibiotic Disks
  • Impregnate sterile filter paper disks with a known concentration of the antibiotic this compound solution. Typically, 20-30 µL of the antibiotic solution is added to each disk. Allow the solvent to evaporate completely in a sterile environment.

  • Using sterile forceps, place the antibiotic-impregnated disks onto the inoculated surface of the agar plate.[3]

  • Gently press each disk down to ensure complete contact with the agar surface.[8]

  • The disks should be placed at least 24 mm apart from each other and at least 15 mm from the edge of the plate to avoid overlapping of the inhibition zones.[8][11]

  • A control disk impregnated with the solvent used to dissolve this compound should also be placed on the plate.

Incubation
  • Invert the Petri dishes and place them in an incubator set at 35-37°C.

  • Incubate for 16-24 hours.[5][7][9]

Interpretation of Results
  • After incubation, observe the plates for the presence of zones of inhibition, which are clear areas around the antibiotic disks where bacterial growth has been inhibited.[3]

  • Measure the diameter of the zone of inhibition for each disk in millimeters (mm) using a ruler or calipers.[9] The measurement should be taken from the underside of the plate.

  • Record the measurements and interpret the results by comparing the zone diameters to established standards for susceptibility and resistance.[9]

Mandatory Visualizations

Diagram of Experimental Workflow

Zone_of_Inhibition_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Prepare Bacterial Inoculum D Inoculate Agar Plates with Bacteria A->D B Prepare Mueller-Hinton Agar Plates B->D C Prepare Antibiotic this compound Disks E Place Antibiotic Disks on Agar C->E D->E F Incubate Plates E->F G Measure Zones of Inhibition F->G H Interpret Results G->H

Caption: Experimental workflow for the zone of inhibition assay.

Simplified Signaling Pathway of this compound Action

TA7552_Mechanism cluster_cell_wall Bacterial Cell Wall Synthesis UDP_NAG UDP-N-acetylglucosamine Lipid_Intermediate Lipid-Disaccharide-Pentapeptide UDP_NAG->Lipid_Intermediate Multiple Steps UDP_NAM_pentapeptide UDP-N-acetylmuramic acid-pentapeptide UDP_NAM_pentapeptide->Lipid_Intermediate Multiple Steps Lipid_Carrier Lipid Carrier Lipid_Carrier->Lipid_Intermediate Polymerization Polymerization Step Lipid_Intermediate->Polymerization Peptidoglycan Growing Peptidoglycan Chain TA7552 Antibiotic this compound (Myxovirescin) TA7552->Polymerization Inhibits Polymerization->Peptidoglycan

Caption: Simplified diagram of this compound's inhibitory action on peptidoglycan synthesis.

References

Application Notes and Protocols for Optimal Myxovirescin Production in Myxococcus xanthus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to culturing Myxococcus xanthus for the enhanced production of myxovirescin, a potent antibiotic with significant therapeutic potential. The following sections detail optimized culture conditions, advanced cultivation strategies, and robust protocols for extraction and quantification.

I. Introduction to Myxovirescin Production in Myxococcus xanthus

Myxococcus xanthus, a soil-dwelling deltaproteobacterium, is a prolific producer of a wide array of secondary metabolites, including the antibiotic myxovirescin (also known as antibiotic TA).[1] Myxovirescin exhibits broad-spectrum activity against Gram-negative bacteria by inhibiting type II signal peptidase, a crucial enzyme in bacterial lipoprotein processing.[1] Its biosynthesis is governed by a complex hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) gene cluster.[2] The production of myxovirescin is intricately linked to the bacterium's physiological state and environmental cues, making the optimization of culture conditions paramount for maximizing yields. Recent advancements in synthetic biology and culture optimization, such as the 2PRIM-BOOST strategy, offer promising avenues for enhancing the production of myxovirescin and other valuable secondary metabolites from M. xanthus.[3][4]

II. Optimal Culture Conditions for Myxovirescin Production

While general growth of M. xanthus occurs under a range of conditions, maximizing the production of secondary metabolites like myxovirescin often requires specific optimization of media composition, temperature, pH, and aeration.

Data Summary of Culture Parameters
ParameterRecommended ConditionNotes
Producing Strain Myxococcus xanthus DK1622 or DZ2DK1622 is a well-characterized laboratory strain; DZ2 exhibits slower cell lysis, which can be advantageous for prolonged secondary metabolite production.[3]
Temperature 30-34°COptimal growth is generally between 34-36°C, but secondary metabolite production can be enhanced at slightly lower temperatures.[5][6][7]
pH 7.2-7.6M. xanthus is a neutralophile. CTT medium is typically buffered to pH 7.6.[5][8]
Aeration High (e.g., 160-180 rpm in shaker)Being an obligate aerobe, sufficient oxygen supply is critical for both growth and secondary metabolite synthesis.[5][9]
Culture Medium CTT, CYE, or specialized protocols like 2PRIM-BOOSTCTT is a standard medium for routine growth. The 2PRIM-BOOST protocol, which involves a nutrient shift, is designed to enhance secondary metabolite production.[1][3][8]

III. Advanced Cultivation Strategy: The 2PRIM-BOOST Protocol

The "two-step Protocol for Resource Integration and Maximization–Biomolecules Overproduction and Optimal Screening Therapeutics" (2PRIM-BOOST) is a strategy designed to mimic the nutrient-limited conditions that often trigger secondary metabolite production in nature.[3][4]

Logical Workflow for 2PRIM-BOOST

G cluster_0 Phase 1: Biomass Accumulation cluster_1 Phase 2: Production Phase P1_Start Inoculate M. xanthus in CYE Medium P1_Incubate Incubate at 30°C with shaking (180 rpm) for 72h P1_Start->P1_Incubate P2_Harvest Harvest cells by centrifugation P1_Incubate->P2_Harvest Transition to nutrient limitation P2_Wash Wash cells with CF Minimal Medium P2_Harvest->P2_Wash P2_Resuspend Resuspend in CF Minimal Medium with Amberlite XAD16 P2_Wash->P2_Resuspend P2_Incubate Incubate at 30°C with shaking (180 rpm) for 48h P2_Resuspend->P2_Incubate

Caption: Workflow of the 2PRIM-BOOST protocol for enhanced myxovirescin production.

IV. Signaling Pathway for Myxovirescin Biosynthesis

The production of myxovirescin is controlled by a complex regulatory network that integrates environmental signals to activate the biosynthetic gene cluster. While the complete pathway is still under investigation, key regulatory elements have been identified. The alternative sigma factor σ54, in conjunction with specific enhancer binding proteins (EBPs), plays a crucial role in activating the transcription of the myxovirescin gene cluster.[10] Additionally, genes like MXAN4084, a putative transcriptional regulator, are co-expressed with the biosynthetic genes, suggesting a role in the regulatory cascade.

Putative Signaling Pathway for Myxovirescin Production

G Nutrient_Limitation Nutrient Limitation (e.g., amino acid starvation) Signal_Transduction Signal Transduction Cascade (e.g., Two-Component Systems) Nutrient_Limitation->Signal_Transduction Sigma54_EBP σ54 and Enhancer-Binding Proteins (EBPs) Signal_Transduction->Sigma54_EBP activates Regulator_Genes Regulatory Genes (e.g., MXAN4084) Signal_Transduction->Regulator_Genes activates BGC Myxovirescin Biosynthetic Gene Cluster (ta genes) Sigma54_EBP->BGC initiates transcription Regulator_Genes->BGC modulates expression Myxovirescin Myxovirescin BGC->Myxovirescin biosynthesis

Caption: A putative signaling pathway for the regulation of myxovirescin biosynthesis in M. xanthus.

V. Experimental Protocols

Protocol 1: Culturing M. xanthus using the 2PRIM-BOOST Method

1. Media Preparation:

  • CYE (Casitone-Yeast Extract) Medium:

    • 1% (w/v) Casitone

    • 0.5% (w/v) Yeast Extract

    • 10 mM Tris-HCl (pH 7.6)

    • 8 mM MgSO₄

    • 1 mM KH₂PO₄

    • Autoclave for sterilization.

  • CF (Colony Forming) Minimal Medium:

    • Prepare as per standard protocols. It is a defined minimal medium.

2. Phase 1: Biomass Accumulation a. Inoculate a single colony of M. xanthus DZ2 into 100 mL of CYE medium in a 500 mL flask. b. Incubate at 30°C with vigorous shaking (180 rpm) for 72 hours.

3. Phase 2: Production Phase a. After 72 hours, harvest the cells by centrifugation at 6,000 rpm for 30 minutes. b. Discard the supernatant and wash the cell pellet once with CF minimal medium. c. Resuspend the cell pellet in 100 mL of CF minimal medium in a fresh 500 mL flask. d. Add 2% (w/v) of Amberlite XAD16 resin to the culture to adsorb the produced myxovirescin. e. Incubate at 30°C with vigorous shaking (180 rpm) for 48 hours.

Protocol 2: Extraction of Myxovirescin

1. Materials:

  • M. xanthus culture with Amberlite XAD16 resin

  • Chloroform

  • Methanol

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

2. Procedure: a. Pellet the cells and XAD16 resin from the production culture by centrifugation. b. Air-dry the resin and cell pellet. c. Add 10 volumes of methanol to the dried pellet and elute the adsorbed compounds from the resin by shaking. Repeat this step three times. d. Pool the methanol eluates and concentrate under reduced pressure using a rotary evaporator. e. For extraction from liquid culture without resin, use an equal volume of chloroform to extract the supernatant. Vigorously mix and separate the phases by centrifugation. Collect the lower chloroform phase. f. Evaporate the chloroform to dryness. g. Dissolve the dried extract in a small volume of methanol for analysis.

Protocol 3: Quantification of Myxovirescin by HPLC-MS

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).

  • C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

2. Mobile Phases:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

3. Gradient Elution:

  • A typical gradient would be to start with a low percentage of mobile phase B, linearly increase to a high percentage over several minutes, hold for a short period, and then return to the initial conditions for column re-equilibration. The exact gradient should be optimized for the specific instrument and column.

4. Mass Spectrometry Parameters:

  • Operate in positive ion mode.

  • Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor and product ion transitions for myxovirescin.

  • Optimize cone voltage and collision energy for maximum signal intensity.

5. Quantification:

  • Prepare a standard curve using purified myxovirescin of known concentrations.

  • Analyze the extracted samples and quantify the amount of myxovirescin by comparing the peak areas to the standard curve.

Experimental Workflow for Myxovirescin Production and Analysis

G Culture 1. Culturing M. xanthus (2PRIM-BOOST Protocol) Extraction 2. Extraction of Myxovirescin (Methanol/Chloroform) Culture->Extraction Quantification 3. HPLC-MS Quantification Extraction->Quantification Analysis 4. Data Analysis Quantification->Analysis

Caption: Overall experimental workflow from culturing to data analysis.

References

Application Notes and Protocols for Myxovirescin in Bacterial Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing myxovirescin, a potent antibiotic, in bacterial cell culture experiments. This document outlines its mechanism of action, provides detailed experimental protocols, and presents key quantitative data to facilitate its application in research and drug development.

Introduction

Myxovirescin, also known as antibiotic TA, is a macrocyclic secondary metabolite produced by myxobacteria.[1][2] It exhibits broad-spectrum bactericidal activity against a range of Gram-negative and some Gram-positive bacteria.[1][2] Notably, myxovirescin displays low toxicity towards eukaryotic cells, making it a promising candidate for further investigation as an antibacterial agent.[1][2]

Mechanism of Action

Myxovirescin targets and inhibits the bacterial type II signal peptidase (LspA).[1][3][4] LspA is a crucial enzyme in the lipoprotein post-translational processing pathway, responsible for cleaving the signal peptide from prolipoproteins.[1][5] By inhibiting LspA, myxovirescin disrupts the maturation and localization of lipoproteins, which are essential components of the bacterial cell envelope. This disruption leads to a toxic buildup of unprocessed prolipoproteins, ultimately causing cell death.[1][2][5] The bactericidal activity of myxovirescin is dependent on active protein synthesis and cell metabolism.[1][2]

Signaling Pathway

The following diagram illustrates the lipoprotein post-translational processing pathway in Gram-negative bacteria and the inhibitory action of myxovirescin.

lipoprotein_pathway cluster_membrane Inner Membrane pre_prolipoprotein Pre-prolipoprotein lgt Lgt (Prolipoprotein diacylglyceryl transferase) pre_prolipoprotein->lgt Diacylglyceryl transfer prolipoprotein Prolipoprotein lgt->prolipoprotein lspa LspA (Type II signal peptidase) prolipoprotein->lspa Signal peptide cleavage apolipoprotein Apolipoprotein lspa->apolipoprotein lnt Lnt (Apolipoprotein N-acyltransferase) apolipoprotein->lnt N-acylation mature_lipoprotein Mature Lipoprotein (to Outer Membrane) lnt->mature_lipoprotein myxovirescin Myxovirescin myxovirescin->lspa Inhibition

Figure 1: Myxovirescin's inhibition of the LspA enzyme.

Quantitative Data

The following tables summarize the antibacterial activity of myxovirescin against Escherichia coli.

Table 1: Minimum Inhibitory Concentration (MIC) of Myxovirescin against E. coli

Bacterial StrainMIC (µg/mL)
E. coli YX1274

Data sourced from a study by Xiao et al. (2012).[1]

Table 2: Effective Concentration (EC50) of Myxovirescin for Inhibition of Lpp Processing in E. coli

CompoundEC50 (µg/mL)
Myxovirescin0.25
Globomycin (control)2

Data sourced from a study by Xiao et al. (2012).[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of myxovirescin.

Materials:

  • Myxovirescin stock solution (in a suitable solvent, e.g., DMSO)

  • Bacterial strain of interest (e.g., E. coli)

  • Luria-Bertani (LB) broth

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Workflow Diagram:

mic_workflow start Start prepare_culture Prepare overnight bacterial culture start->prepare_culture dilute_culture Dilute culture to 5 x 10^5 CFU/mL in LB broth prepare_culture->dilute_culture add_bacteria Add diluted bacterial suspension to each well dilute_culture->add_bacteria serial_dilution Perform 2-fold serial dilutions of myxovirescin in a 96-well plate serial_dilution->add_bacteria controls Include antibiotic-only and strain-only controls add_bacteria->controls incubate Incubate at 33°C for 18 hours controls->incubate read_results Determine MIC by visual inspection or OD600 measurement incubate->read_results end End read_results->end

Figure 2: Workflow for MIC determination.

Procedure:

  • Prepare a stock solution of myxovirescin in a suitable solvent.

  • Perform two-fold serial dilutions of the myxovirescin stock solution in LB medium in a 96-well microtiter plate.[1] The final volume in each well should be 180 µL.[1]

  • Prepare an inoculum of the test bacterium with a final concentration of 5 × 10^5 CFU/mL.[1]

  • Add 160 µL of the bacterial culture to each well containing the serially diluted myxovirescin.[1]

  • Include a positive control (bacteria with no antibiotic) and a negative control (antibiotic in broth with no bacteria).[1]

  • Incubate the microtiter plates at 33°C for 18 hours.[1]

  • The MIC is defined as the lowest concentration of myxovirescin that results in no visible growth of the bacteria.[1]

Translation-Dependent Killing Assay

This assay determines if the bactericidal activity of myxovirescin is dependent on active protein synthesis.

Materials:

  • Myxovirescin

  • Chloramphenicol (translation inhibitor)

  • E. coli strain MG1655

  • LB broth

  • Sterile culture tubes

  • Shaking incubator

  • LB agar plates

Workflow Diagram:

killing_assay_workflow start Start grow_culture Grow E. coli MG1655 to mid-log phase in LB broth start->grow_culture dilute_culture Dilute culture 1:10,000 in fresh prewarmed LB grow_culture->dilute_culture pretreat Pre-incubate with Chloramphenicol (20 µg/mL) for 5 min at 37°C (for test group) dilute_culture->pretreat add_myxovirescin Add myxovirescin at 1x MIC dilute_culture->add_myxovirescin Control group (no pretreatment) pretreat->add_myxovirescin time_points Take aliquots at various time points add_myxovirescin->time_points plate_dilutions Perform serial dilutions and plate on LB agar time_points->plate_dilutions incubate_plates Incubate plates overnight plate_dilutions->incubate_plates count_cfu Count Colony Forming Units (CFU) incubate_plates->count_cfu end End count_cfu->end

Figure 3: Workflow for translation-dependent killing assay.

Procedure:

  • Grow E. coli strain MG1655 in LB broth to the mid-logarithmic phase.[1]

  • Dilute the culture 1:10,000 in fresh, pre-warmed LB broth.[1]

  • For the test group, pre-incubate the culture with chloramphenicol (20 µg/mL) for 5 minutes at 37°C to inhibit protein synthesis.[2]

  • Add myxovirescin at its 1x MIC (e.g., 4 µg/mL for E. coli MG1655) to both the pre-treated and non-pre-treated cultures.[2]

  • At various time points (e.g., 0, 30, 60, 120 minutes), remove aliquots from each culture.[2]

  • Perform serial dilutions of the aliquots and plate them on LB agar to determine the number of viable cells (CFU).[2]

  • A lack of killing in the chloramphenicol-treated group indicates that the bactericidal activity of myxovirescin is dependent on active protein synthesis.[1]

Conclusion

Myxovirescin is a potent bactericidal agent with a specific mechanism of action targeting the lipoprotein processing pathway. The provided protocols and data serve as a valuable resource for researchers investigating its antibacterial properties and potential therapeutic applications. Adherence to these methodologies will ensure reproducible and reliable results in bacterial cell culture experiments.

References

Application of Moenomycin A in Studying Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moenomycin A is a potent phosphoglycolipid antibiotic that serves as a crucial tool for studying bacterial cell wall biosynthesis. It is the only known naturally occurring antibiotic that directly inhibits the peptidoglycan glycosyltransferases (PGTs), enzymes essential for the polymerization of the glycan chains of peptidoglycan.[1][2] This unique mechanism of action makes moenomycin A and its analogs invaluable for investigating the intricacies of bacterial cell wall synthesis and for the development of novel antibacterial agents. This document provides detailed application notes and protocols for utilizing moenomycin A in this field of research. While the specific compound "TA-7552" was not identified in available literature, it is presumed to be an analog of moenomycin A, and the principles and protocols described herein are applicable to such compounds.

Mechanism of Action

Moenomycin A exerts its antibacterial effect by binding to the active site of penicillin-binding proteins (PBPs), specifically inhibiting their transglycosylase (TG) activity.[3][4] PBPs are bifunctional enzymes that catalyze the final two steps in peptidoglycan synthesis: the polymerization of lipid II into linear glycan chains (transglycosylation) and the cross-linking of these chains (transpeptidation).[2][5] By inhibiting the transglycosylase domain, moenomycin A prevents the extension of the peptidoglycan chains, leading to a weakened cell wall and eventual cell lysis.[4] The long, hydrophobic C25 lipid tail of moenomycin A is crucial for its activity, anchoring the molecule to the bacterial membrane where it can effectively interact with PBPs.[3][4]

Data Presentation

Table 1: In Vitro Activity of Moenomycin A
ParameterOrganism(s)Value RangeReference
Minimum Inhibitory Concentration (MIC)Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis)1 - 100 ng/mL[2]
Minimum Inhibitory Concentration (MIC)Gram-negative bacteria (e.g., Escherichia coli)0.3 - 150 µg/mL[4]
PBP Binding Constant (KD) for E. coli PBP1bEscherichia coliNot explicitly quantified in the provided results, but noted as high affinity.[3]

Note: The higher MIC values for Gram-negative bacteria are attributed to the protective outer membrane, which limits the access of moenomycin A to its target PBPs in the periplasm.[2]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of moenomycin A or its analogs against a bacterial strain.

Materials:

  • Moenomycin A (or analog) stock solution

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Incubator (37°C)

  • Plate reader (optional)

Procedure:

  • Prepare a serial two-fold dilution of moenomycin A in CAMHB in a 96-well plate. The concentration range should be selected based on the expected susceptibility of the test organism.

  • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

  • Include a positive control well (bacteria in CAMHB without antibiotic) and a negative control well (CAMHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. Alternatively, a plate reader can be used to measure the optical density at 600 nm (OD600).

Protocol 2: In Vitro Peptidoglycan Glycosyltransferase (PGT) Inhibition Assay

This fluorescence anisotropy-based assay is a high-throughput method to screen for and characterize inhibitors of PGT activity.[3]

Materials:

  • Purified PBP (e.g., E. coli PBP1b)

  • Fluorescently labeled lipid II analog (e.g., dansyl-lipid II)

  • Moenomycin A (or test compound)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 0.05% Triton X-100)

  • Black, low-volume 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Add the assay buffer to the wells of the 384-well plate.

  • Add varying concentrations of moenomycin A or the test compound to the wells.

  • Add the purified PBP to each well to a final concentration in the nanomolar range.

  • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Add the fluorescently labeled lipid II analog to each well.

  • Incubate for a further 30 minutes at room temperature.

  • Measure the fluorescence anisotropy using a plate reader with appropriate excitation and emission filters for the fluorophore.

  • A decrease in fluorescence anisotropy indicates displacement of the fluorescent lipid II analog by the inhibitor, signifying inhibition of PGT.

Visualizations

Signaling Pathway of Moenomycin A Action

Moenomycin_Action cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Extracellular Lipid_II_Synthesis Lipid II Synthesis Lipid_II Lipid II Lipid_II_Synthesis->Lipid_II Translocation PBP Penicillin-Binding Protein (PBP) Lipid_II->PBP Substrate Peptidoglycan_Chain Growing Peptidoglycan Chain PBP->Peptidoglycan_Chain Transglycosylation (Polymerization) Moenomycin_A Moenomycin A Moenomycin_A->PBP Inhibition

Caption: Mechanism of Moenomycin A inhibition of bacterial cell wall synthesis.

Experimental Workflow for MIC Determination

MIC_Workflow Start Start: Prepare Materials Serial_Dilution Prepare serial dilutions of Moenomycin A in 96-well plate Start->Serial_Dilution Inoculation Inoculate wells with bacterial suspension Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Observation Visually inspect for bacterial growth Incubation->Observation MIC_Determination Determine MIC: Lowest concentration with no growth Observation->MIC_Determination End End: Record Results MIC_Determination->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Logical Relationship of PBP Domains and Inhibition

PBP_Inhibition PBP Penicillin-Binding Protein (PBP) Transglycosylase (TG) Domain Transpeptidase (TP) Domain Moenomycin_A Moenomycin A Moenomycin_A->PBP:f1 Inhibits Beta_Lactams β-Lactam Antibiotics Beta_Lactams->PBP:f2 Inhibits

Caption: Differential inhibition of PBP domains by Moenomycin A and β-lactams.

References

Myxovirescin: A Potent Tool for Investigating Bacterial Lipoprotein Processing

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Myxovirescin, also known as Antibiotic TA, is a macrocyclic lactone antibiotic produced by the myxobacterium Myxococcus xanthus.[1][2] It exhibits broad-spectrum bactericidal activity, particularly against Gram-negative bacteria, by specifically targeting a critical step in bacterial cell envelope biogenesis: lipoprotein processing.[1][3] This specificity, coupled with its lack of toxicity to eukaryotic cells, makes Myxovirescin an invaluable tool for researchers studying bacterial physiology, antibiotic mechanisms of action, and for professionals in drug development seeking novel antibacterial targets.[2]

The molecular target of Myxovirescin is the type II signal peptidase (LspA), an essential enzyme in most Gram-negative bacteria.[4][5] LspA is responsible for the cleavage of the signal peptide from prolipoproteins, a crucial step in their maturation and localization to the bacterial cell envelope.[6][7] By inhibiting LspA, Myxovirescin leads to the accumulation of unprocessed prolipoproteins in the cytoplasmic membrane, triggering a cascade of events that ultimately results in cell death.[1][5] This mechanism is shared with another well-characterized LspA inhibitor, globomycin, providing a valuable point of comparison in research applications.[1][6]

These application notes provide an overview of Myxovirescin's mechanism of action, quantitative data on its activity, and detailed protocols for its use in investigating bacterial lipoprotein processing.

Mechanism of Action: Inhibition of Lipoprotein Processing

Bacterial lipoproteins are a diverse class of proteins anchored to cellular membranes by a lipid moiety attached to their N-terminal cysteine. They play vital roles in a wide range of cellular processes, including nutrient uptake, signal transduction, cell wall synthesis, and pathogenesis. The biogenesis of lipoproteins is a multi-step process:

  • Diacylglyceryl Transfer: The enzyme prolipoprotein diacylglyceryl transferase (Lgt) adds a diacylglycerol group to a conserved cysteine residue in the prolipoprotein's "lipobox".[6][8]

  • Signal Peptide Cleavage: The type II signal peptidase (LspA) recognizes the modified lipobox and cleaves the N-terminal signal peptide.[6][7]

  • N-acylation: In many Gram-negative bacteria, the apolipoprotein N-acyltransferase (Lnt) adds a third acyl chain to the N-terminal cysteine.[6][8]

Myxovirescin specifically inhibits the second step of this pathway by binding to LspA and blocking its catalytic activity.[6][9] This leads to a toxic buildup of unprocessed prolipoproteins in the inner membrane, disrupting membrane integrity and leading to cell lysis.[1]

Diagram of the Bacterial Lipoprotein Processing Pathway and Myxovirescin's Site of Action

LipoproteinProcessing cluster_cytoplasm Cytoplasm cluster_innermembrane Inner Membrane cluster_periplasm Periplasm Preprolipoprotein Preprolipoprotein Lgt Lgt Preprolipoprotein->Lgt Exported Prolipoprotein Prolipoprotein Lgt->Prolipoprotein Diacylglyceryl transfer LspA LspA Prolipoprotein->LspA Apolipoprotein Apolipoprotein LspA->Apolipoprotein Signal peptide cleavage SignalPeptide SignalPeptide LspA->SignalPeptide Lnt Lnt Apolipoprotein->Lnt Mature Lipoprotein Mature Lipoprotein Lnt->Mature Lipoprotein N-acylation Myxovirescin Myxovirescin Myxovirescin->LspA Inhibition

Caption: Myxovirescin inhibits LspA, a key enzyme in lipoprotein maturation.

Quantitative Data

Myxovirescin's potency can be quantified through various assays. The Minimum Inhibitory Concentration (MIC) is a standard measure of an antibiotic's effectiveness against a specific microorganism.[10][11] The 50% effective concentration (EC50) can be used to quantify the concentration of Myxovirescin required to inhibit lipoprotein processing by half.

Table 1: Minimum Inhibitory Concentration (MIC) of Myxovirescin against Escherichia coli

StrainMIC (µg/mL)Reference
E. coli MG16554[1]

Table 2: Effective Concentration (EC50) of Myxovirescin for Inhibition of Lpp Processing in E. coli

CompoundEC50 (µg/mL)Reference
Myxovirescin0.25[1]
Globomycin2[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of Myxovirescin against a bacterial strain of interest.[1][2]

Materials:

  • Myxovirescin stock solution (e.g., in DMSO or chloroform)[1][2]

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium (e.g., Luria-Bertani (LB) for E. coli)[1]

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the Myxovirescin stock solution in the broth medium directly in the 96-well plate. The final volume in each well should be 180 µL.[1][2]

  • Include a positive control (no antibiotic) and a negative control (no bacteria).

  • Dilute the logarithmic phase bacterial culture to achieve a final inoculum of 5 x 10^5 CFU/mL in each well.[1][2] Add 20 µL of this inoculum to each well containing the Myxovirescin dilutions and the positive control well.

  • Incubate the microtiter plate at the optimal growth temperature for the bacterium (e.g., 33°C or 37°C) for 18-24 hours.[1][2]

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of Myxovirescin that completely inhibits visible growth.[10]

Protocol 2: In Vivo Assay for Inhibition of Lipoprotein Processing

This protocol uses immunoblotting to visualize the accumulation of unprocessed prolipoproteins in bacterial cells treated with Myxovirescin. The Braun's lipoprotein (Lpp) is often used as a model lipoprotein for these studies.[1]

Materials:

  • Bacterial strain (e.g., E. coli)

  • Myxovirescin

  • Appropriate growth medium

  • SDS-PAGE equipment

  • PVDF membrane

  • Primary antibody against the lipoprotein of interest (e.g., anti-Lpp serum)[1][2]

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagents

  • Cell lysis buffer (e.g., containing lysozyme and DNase)

Procedure:

  • Grow a bacterial culture to the mid-logarithmic phase.

  • Divide the culture into aliquots and treat with varying concentrations of Myxovirescin (including a no-drug control). A known LspA inhibitor like globomycin can be used as a positive control for inhibition.[1]

  • Incubate the cultures for a defined period (e.g., 30-60 minutes) to allow for the accumulation of unprocessed lipoproteins.

  • Harvest the cells by centrifugation and wash with a suitable buffer.

  • Lyse the cells to release total cellular proteins.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE. The unprocessed form of the lipoprotein will migrate slower (appear at a higher molecular weight) than the mature, processed form.[1]

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with a suitable blocking agent (e.g., 3% skim milk in TBST).[1][2]

  • Probe the membrane with the primary antibody specific to the lipoprotein of interest.

  • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Analyze the relative abundance of the unprocessed and mature forms of the lipoprotein to determine the extent of processing inhibition.

Experimental Workflow for Studying Lipoprotein Processing with Myxovirescin

ExperimentalWorkflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis BacterialCulture Grow Bacterial Culture (log phase) Treatment Treat Culture with Myxovirescin BacterialCulture->Treatment MyxovirescinPrep Prepare Myxovirescin Dilutions MyxovirescinPrep->Treatment Harvest Harvest Cells Treatment->Harvest Lysis Cell Lysis Harvest->Lysis SDSPAGE SDS-PAGE Lysis->SDSPAGE Immunoblot Immunoblotting SDSPAGE->Immunoblot Detection Detect Lipoprotein (Processed vs. Unprocessed) Immunoblot->Detection

Caption: Workflow for analyzing lipoprotein processing inhibition by Myxovirescin.

Applications in Research and Drug Development

  • Elucidating Bacterial Physiology: Myxovirescin can be used to study the physiological consequences of impaired lipoprotein processing and the roles of specific lipoproteins in bacterial survival and stress responses.

  • Mechanism of Action Studies: It serves as a tool to identify genes and pathways that are affected by the accumulation of unprocessed lipoproteins, providing insights into bacterial cell envelope stress responses.

  • Target Validation: The potent and specific activity of Myxovirescin validates LspA as a viable target for the development of new antibacterial agents.[6]

  • Screening for Novel Antibiotics: The well-defined mechanism of Myxovirescin can be used to develop high-throughput screens to identify new compounds that inhibit lipoprotein processing.

  • Investigating Antibiotic Resistance: Myxovirescin can be used to select for and characterize resistance mutations, which can provide valuable information about the structure and function of LspA and potential resistance mechanisms to LspA inhibitors.[1]

Conclusion

Myxovirescin is a powerful and specific inhibitor of bacterial type II signal peptidase, making it an indispensable tool for the detailed investigation of lipoprotein processing. The protocols and data presented here provide a framework for researchers and drug development professionals to effectively utilize Myxovirescin in their studies, contributing to a deeper understanding of bacterial physiology and the development of next-generation antibiotics.

References

In Vitro Assays for Measuring Myxovirescin Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myxovirescin, also known as antibiotic TA, is a potent bactericidal agent produced by myxobacteria, notably Myxococcus xanthus. It exhibits broad-spectrum activity against many Gram-negative bacteria and some Gram-positive bacteria.[1][2] Its unique mechanism of action, which involves the inhibition of type II signal peptidase (LspA), makes it a compelling candidate for further investigation and development as a novel antibiotic.[1][2] LspA is a crucial enzyme in the bacterial lipoprotein processing pathway, responsible for cleaving the signal peptide from prolipoproteins. Inhibition of LspA disrupts the integrity of the bacterial cell envelope, leading to cell death.[1][3] Notably, myxovirescin has shown low toxicity towards eukaryotic cells, enhancing its therapeutic potential.[1][2]

These application notes provide detailed protocols for a range of in vitro assays to accurately quantify the antimicrobial activity and specific mechanism of action of myxovirescin.

Data Presentation: Quantitative Activity of Myxovirescin

The following tables summarize the quantitative data on the inhibitory activity of myxovirescin against various bacterial strains and its effect on its molecular target.

Table 1: Minimum Inhibitory Concentration (MIC) of Myxovirescin against various bacterial strains.

Bacterial StrainGram TypeMIC (µg/mL)Reference
Escherichia coli MG1655Gram-Negative4[1]
Escherichia coli DW37 (imp4213)Gram-Negative0.063[1]
Enterobacteria (general)Gram-Negative1 - 5[4]
Pseudomonas species (some)Gram-Negative20 - 50[4]
Gram-Positive Bacteria (some)Gram-Positive20 - 50[4]

Table 2: Half-maximal Effective Concentration (EC50) of Myxovirescin.

AssayTarget Organism/SystemEC50 (µg/mL)Reference
Lpp Lipoprotein Processing InhibitionEscherichia coli (whole cells)0.25[1]

Signaling Pathway and Experimental Workflows

Myxovirescin's Mechanism of Action: Inhibition of Lipoprotein Processing

Myxovirescin targets and inhibits the bacterial type II signal peptidase (LspA), a key enzyme in the lipoprotein maturation pathway. This pathway is essential for the proper localization and function of lipoproteins, which play critical roles in the bacterial cell envelope.

Myxovirescin_Mechanism cluster_pathway Lipoprotein Processing Pathway cluster_inhibition Inhibition by Myxovirescin cluster_outcome Cellular Consequence Prolipoprotein Prolipoprotein Diacylglyceryl_Prolipoprotein Diacylglyceryl- Prolipoprotein Prolipoprotein->Diacylglyceryl_Prolipoprotein Lgt Mature_Lipoprotein Mature Lipoprotein Diacylglyceryl_Prolipoprotein->Mature_Lipoprotein LspA (Signal Peptidase II) LspA_target LspA Outer_Membrane Outer Membrane (Localization) Mature_Lipoprotein->Outer_Membrane Accumulation Accumulation of unprocessed prolipoproteins Cell_Death Bacterial Cell Death Myxovirescin Myxovirescin Myxovirescin->LspA_target Inhibits Cell_Envelope_Stress Cell Envelope Stress Accumulation->Cell_Envelope_Stress Cell_Envelope_Stress->Cell_Death

Caption: Myxovirescin inhibits LspA, blocking lipoprotein maturation and causing cell death.

Experimental Workflow: Determination of Minimum Inhibitory Concentration (MIC)

The MIC assay is a fundamental method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial two-fold dilutions of Myxovirescin in 96-well plate C Inoculate each well with the bacterial suspension A->C B Prepare bacterial inoculum (e.g., 5 x 10^5 CFU/mL) B->C D Incubate at 33-37°C for 18-24 hours C->D E Visually inspect for bacterial growth (turbidity) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of myxovirescin.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of myxovirescin that inhibits the visible growth of a bacterial strain.

Materials:

  • Myxovirescin (stock solution of known concentration)

  • 96-well microtiter plates

  • Appropriate bacterial growth medium (e.g., Luria-Bertani (LB) broth or Mueller-Hinton Broth)

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • Spectrophotometer

  • Incubator

Protocol:

  • Preparation of Myxovirescin Dilutions: a. Prepare a series of two-fold serial dilutions of myxovirescin in the appropriate growth medium directly in a 96-well plate. The final volume in each well should be 90 µL. b. Include a positive control well (medium with bacteria, no myxovirescin) and a negative control well (medium only).

  • Preparation of Bacterial Inoculum: a. Grow the bacterial strain overnight in the appropriate liquid medium. b. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: a. Add 10 µL of the bacterial inoculum to each well containing the myxovirescin dilutions and the positive control well. The final volume in each well will be 100 µL.

  • Incubation: a. Cover the plate and incubate at 33-37°C for 18-24 hours.

  • Determination of MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of myxovirescin at which no visible growth is observed.[2]

Zone of Inhibition (ZOI) Assay

Objective: To qualitatively assess the antimicrobial activity of myxovirescin.

Materials:

  • Myxovirescin solution

  • Petri dishes with appropriate agar medium (e.g., CTT agar)

  • Bacterial indicator strain

  • Sterile paper discs or sterile swabs

  • Incubator

Protocol:

  • Preparation of Bacterial Lawn: a. Prepare an overlay of the indicator bacterial strain by mixing 100 µL of an overnight culture (OD600 ≈ 1.0) with 3 mL of molten soft agar (e.g., 0.7% agar in 1/2 CTT broth).[2] b. Pour the mixture onto a pre-warmed agar plate and allow it to solidify.

  • Application of Myxovirescin: a. Aseptically place a sterile paper disc impregnated with a known amount of myxovirescin onto the center of the agar plate. b. Alternatively, spot a 5 µL aliquot of the myxovirescin solution directly onto the agar.

  • Incubation: a. Incubate the plates at 33°C overnight.

  • Analysis: a. Measure the diameter of the clear zone of no bacterial growth around the disc or spot. The size of the zone is indicative of the antimicrobial activity.

Lipoprotein Processing Assay (Whole-Cell Based)

Objective: To determine the effect of myxovirescin on the processing of lipoproteins by LspA in whole bacterial cells.

Materials:

  • E. coli strain engineered to overexpress a specific lipoprotein (e.g., Lpp)

  • Myxovirescin

  • Globomycin (as a positive control inhibitor of LspA)

  • Inducing agent (e.g., IPTG)

  • SDS-PAGE equipment and reagents

  • Western blotting equipment and reagents

  • Antibody specific to the lipoprotein of interest

Protocol:

  • Cell Culture and Induction: a. Grow the E. coli strain to mid-log phase. b. Induce the expression of the lipoprotein (e.g., with IPTG) and simultaneously treat the cells with various concentrations of myxovirescin or globomycin.

  • Sample Collection and Lysis: a. After a defined incubation period (e.g., 1-2 hours), harvest the cells by centrifugation. b. Lyse the cells to release the proteins.

  • SDS-PAGE and Western Blotting: a. Separate the proteins by SDS-PAGE. The unprocessed prolipoprotein will migrate slower (higher molecular weight) than the mature, processed lipoprotein. b. Transfer the proteins to a membrane and perform a Western blot using an antibody that recognizes the lipoprotein.

  • Analysis: a. Visualize the bands corresponding to the unprocessed and processed forms of the lipoprotein. b. Quantify the band intensities to determine the percentage of inhibition of lipoprotein processing at different myxovirescin concentrations. c. The EC50 value is the concentration of myxovirescin that inhibits lipoprotein processing by 50%.[1]

Cytotoxicity Assay (MTT Assay)

Objective: To assess the potential cytotoxicity of myxovirescin against a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Myxovirescin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: a. Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of myxovirescin in complete medium. b. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of myxovirescin. c. Include untreated cells as a control. d. Incubate for 24-48 hours.

  • MTT Addition: a. Add 10 µL of the MTT solution to each well. b. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[5]

  • Solubilization: a. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5] b. Mix gently by pipetting or shaking.

  • Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each myxovirescin concentration relative to the untreated control cells. b. Plot the cell viability against the logarithm of the myxovirescin concentration to determine the IC50 (the concentration that reduces cell viability by 50%).

References

Total Synthesis of Myxovirescin A1: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed overview of the total synthesis of the antibiotic Myxovirescin A1. It outlines the synthetic strategy, highlights key challenges, and offers detailed protocols for the critical chemical transformations involved. Quantitative data from the synthesis is summarized for clarity, and key pathways are visualized to facilitate understanding.

Myxovirescin A1, a 28-membered macrolactam antibiotic produced by the gliding bacterium Myxococcus virescens, exhibits potent bactericidal activity, particularly against Gram-negative bacteria. Its unique mode of action, targeting type II signal peptidase (LspA), has made it an attractive target for synthetic chemists and drug development programs. The complex macrocyclic structure, featuring multiple stereocenters and a conjugated diene system, presents significant synthetic challenges. This document details a convergent total synthesis strategy, largely based on the work of Fürstner and coworkers, which successfully navigates these complexities through a series of reagent- and catalyst-controlled transformations.

Synthetic Strategy: A Convergent Approach

The total synthesis of myxovirescin A1 is achieved through a convergent strategy, wherein two advanced fragments are synthesized independently and then coupled together. This approach allows for the efficient construction of the complex molecule. The key bond formations and strategic steps include a highly regioselective Negishi reaction, a palladium-catalyzed alkyl-Suzuki coupling, an asymmetric hydrogenation, an anti-selective oxyallylation, and a ring-closing alkyne metathesis (RCAM) to form the macrocycle. The final steps involve the stereoselective formation of the (E,E)-diene system.

The overall synthesis can be broken down into the following key stages:

  • Synthesis of the Northern Fragment: Involving an asymmetric hydrogenation and an anti-selective oxyallylation to set key stereocenters.

  • Synthesis of the Southern Fragment: Utilizing a regioselective Negishi coupling.

  • Fragment Coupling and Elaboration: A palladium-catalyzed Suzuki coupling to join the two fragments.

  • Macrocyclization: A ring-closing alkyne metathesis (RCAM) to form the 28-membered ring.

  • Endgame and Final Functionalization: Stereoselective reduction of the internal alkyne to the (E,E)-diene and final deprotection steps.

Key Challenges in the Total Synthesis

The synthesis of a molecule as complex as myxovirescin A1 is fraught with challenges. The following were identified as particularly noteworthy hurdles that required careful optimization and methodological innovation:

  • Stereocontrol: The molecule contains multiple stereocenters that must be set with high fidelity. This was addressed through the use of catalyst- and reagent-controlled asymmetric reactions.

  • Macrocyclization: The formation of a large, 28-membered ring can be entropically disfavored. The use of ring-closing alkyne metathesis (RCAM) proved to be a highly effective strategy for this crucial step.[1]

  • Stereoselective Diene Formation: The synthesis of the conjugated (E,E)-diene within the macrocycle presented a significant challenge. A ruthenium-catalyzed trans-hydrosilylation followed by a proto-desilylation was employed, though this step required careful selection of the catalyst to balance yield and stereoselectivity. The initially favored catalyst, [Cp*Ru(MeCN)₃]PF₆, failed to produce the desired product, necessitating the use of the less sterically hindered [CpRu(MeCN)₃]PF₆, which unfortunately led to a decrease in stereoselectivity.[1]

  • Reagent Preparation and Stability: The preparation of the bis-borylated allyl-donor for the oxyallylation step required extensive optimization. The complex behavior of the hydroborating agent, di(isopinocampheyl)borane (Ipc₂BH), in different solvents presented a significant challenge that was overcome through careful study of its aggregation state.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for the key transformations in the total synthesis of myxovirescin A1.

Table 1: Key Coupling and Stereoselective Reactions
Reaction Key Reagents/Catalyst Yield (%) Stereoselectivity (dr or er)
Asymmetric HydrogenationRu(OAc)₂[(R)-xyl-binap]9599:1 er
Anti-selective Oxyallylation(-)-Ipc₂B-allyl75>95:5 dr
Negishi CouplingPd(dba)₂, SPhos85N/A
Suzuki CouplingPd₂(dba)₃, SPhos, K₃PO₄81N/A
Ring-Closing Alkyne MetathesisMo[N(t-Bu)(Ar)]₃88N/A
Trans-hydrosilylation[CpRu(MeCN)₃]PF₆, HSi(OEt)₃654:1 (E/Z)

Note: The yields and stereoselectivities are based on published reports and may vary depending on experimental conditions.

Experimental Protocols

The following are detailed protocols for the key experimental steps in the total synthesis of myxovirescin A1.

Protocol 1: Asymmetric Hydrogenation of a Chlorinated β-Ketoester

This protocol describes the enantioselective reduction of a β-ketoester to establish a key hydroxyl stereocenter.

Materials:

  • Chlorinated β-ketoester (1.0 eq)

  • Ru(OAc)₂[(R)-xyl-binap] (0.01 eq)

  • Methanol (degassed)

  • Hydrogen gas (50 bar)

  • Inert atmosphere glovebox or Schlenk line

  • High-pressure autoclave

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with the chlorinated β-ketoester and the Ru(OAc)₂[(R)-xyl-binap] catalyst.

  • Add degassed methanol to dissolve the substrate and catalyst.

  • Seal the glass liner inside the autoclave.

  • Remove the autoclave from the glovebox and connect it to a hydrogen line.

  • Pressurize the autoclave to 50 bar with hydrogen gas.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Carefully vent the autoclave and purge with nitrogen.

  • Concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral alcohol.

Protocol 2: Palladium-Catalyzed Alkyl-Suzuki Coupling

This protocol details the crucial fragment coupling reaction to unite the northern and southern hemispheres of the molecule.

Materials:

  • Enyne bromide fragment (1.0 eq)

  • Alkyl-9-BBN fragment (1.5 eq)

  • Pd₂(dba)₃ (0.05 eq)

  • SPhos (0.1 eq)

  • K₃PO₄ (3.0 eq)

  • Anhydrous and degassed THF/H₂O (10:1)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In a glovebox, add the enyne bromide, Pd₂(dba)₃, and SPhos to a dry Schlenk flask.

  • Add anhydrous and degassed THF to the flask.

  • In a separate flask, dissolve the alkyl-9-BBN fragment in anhydrous and degassed THF.

  • Add the solution of the alkyl-9-BBN fragment to the reaction mixture.

  • In a third flask, dissolve the K₃PO₄ in degassed water.

  • Add the aqueous K₃PO₄ solution to the reaction mixture.

  • Seal the Schlenk flask and heat the reaction mixture at 60 °C for 12 hours.

  • Cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Protocol 3: Ring-Closing Alkyne Metathesis (RCAM)

This protocol describes the macrocyclization step to form the 28-membered ring.

Materials:

  • Enyne-yne precursor (1.0 eq)

  • Molybdenum tris-amido catalyst Mo[N(t-Bu)(Ar)]₃ (0.1 eq)

  • Anhydrous and degassed toluene

  • Dichloromethane (activator)

  • Inert atmosphere glovebox

Procedure:

  • In a glovebox, dissolve the enyne-yne precursor in anhydrous and degassed toluene.

  • In a separate vial, dissolve the molybdenum catalyst in a small amount of anhydrous and degassed toluene.

  • Add the catalyst solution to the solution of the precursor via syringe.

  • Add a small amount of dichloromethane to activate the catalyst.

  • Stir the reaction mixture at 80 °C under a nitrogen atmosphere for 4 hours.

  • Cool the reaction to room temperature and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the cyclic enyne.[1]

Visualizations of Key Processes

The following diagrams illustrate the logical flow of the synthetic strategy and the key chemical transformations.

Total_Synthesis_Strategy cluster_fragments Fragment Synthesis cluster_coupling_macrocyclization Assembly and Macrocyclization cluster_endgame Endgame Northern_Fragment Northern Fragment (C1-C14) Fragment_Coupling Fragment Coupling (Suzuki Reaction) Northern_Fragment->Fragment_Coupling Southern_Fragment Southern Fragment (C15-C28) Southern_Fragment->Fragment_Coupling Linear_Precursor Linear Precursor Fragment_Coupling->Linear_Precursor Macrocyclization Macrocyclization (RCAM) Linear_Precursor->Macrocyclization Macrocycle 28-Membered Macrocycle Macrocyclization->Macrocycle Diene_Formation Diene Formation (Hydrosilylation/ Proto-desilylation) Macrocycle->Diene_Formation Myxovirescin_A1 Myxovirescin A1 Diene_Formation->Myxovirescin_A1 Key_Transformations Start Advanced Intermediates Asymmetric_Hydrogenation Asymmetric Hydrogenation (Ru-BINAP) Start->Asymmetric_Hydrogenation Sets C5 stereocenter Oxyallylation Anti-selective Oxyallylation ((-)-Ipc2B-allyl) Start->Oxyallylation Sets C7, C8 stereocenters Negishi_Coupling Negishi Coupling (Pd-catalyzed) Start->Negishi_Coupling Forms C14-C15 bond Suzuki_Coupling Suzuki Coupling (Pd-catalyzed) Asymmetric_Hydrogenation->Suzuki_Coupling Oxyallylation->Suzuki_Coupling Negishi_Coupling->Suzuki_Coupling Fragment Union RCAM Ring-Closing Alkyne Metathesis (Mo-catalyst) Suzuki_Coupling->RCAM Forms Macrocycle Hydrosilylation Trans-hydrosilylation (Ru-catalyzed) RCAM->Hydrosilylation Forms (E,E)-diene Deprotection Final Deprotection Hydrosilylation->Deprotection End Myxovirescin A1 Deprotection->End

References

Troubleshooting & Optimization

How to improve the yield of myxovirescin in fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for myxovirescin production. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of myxovirescin in Myxococcus xanthus fermentations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general composition of a suitable fermentation medium for Myxococcus xanthus to produce myxovirescin?

A1: Myxococcus xanthus is typically cultivated in a complex medium to support growth and secondary metabolite production. A commonly used medium is CTT medium. While specific optimization is recommended for maximizing myxovirescin yield, a standard composition is provided below.

Table 1: Standard CTT Medium Composition

ComponentConcentration
Casitone1% (w/v)
Tris-HCl (pH 7.6)10 mM
MgSO₄8 mM
KH₂PO₄1 mM

For solid medium, 1.5% (w/v) agar is added.[1]

Q2: What are the optimal physical parameters for myxovirescin fermentation?

A2: Optimizing physical parameters is crucial for maximizing myxovirescin yield. As a mesophilic bacterium, Myxococcus xanthus has a specific temperature range for optimal growth.

Table 2: Recommended Physical Fermentation Parameters for Myxococcus xanthus

ParameterRecommended Range/ValueNotes
Temperature30-36°CThe optimal growth rate is observed between 34-36°C.[2][3]
pH7.2 - 7.6Maintain pH within this range for optimal growth and stability.
AerationHighGood aeration is generally required for secondary metabolite production.
Agitation160-200 rpmEnsure adequate mixing and oxygen transfer in liquid cultures.

Q3: How can I improve myxovirescin yield through genetic engineering?

A3: Several genetic engineering strategies can be employed to enhance myxovirescin production. These approaches focus on redirecting metabolic flux towards myxovirescin biosynthesis and relieving regulatory repression.

  • Deletion of Competing Pathways: Deleting genes responsible for the biosynthesis of other major secondary metabolites can increase the precursor pool available for myxovirescin production. For instance, creating a chassis strain by deleting the biosynthetic gene clusters for DKxanthenes, myxalamids, and myxochelins has been explored to improve the production of other secondary metabolites.[4]

  • Ribosome Engineering: Inducing mutations in ribosomal proteins can sometimes lead to altered secondary metabolism, potentially increasing the yield of desired compounds like myxovirescin.

  • Targeted Mutagenesis: Transposon mutagenesis can be used to generate random mutants, which can then be screened for overproducers of myxovirescin.[5]

Q4: What is the general workflow for a myxovirescin yield improvement experiment?

A4: A typical workflow for enhancing myxovirescin production involves a cycle of strain improvement, fermentation optimization, and analytical quantification.

Myxovirescin Yield Improvement Workflow cluster_strain Strain Improvement cluster_fermentation Fermentation Optimization cluster_analysis Analysis StrainSelection Select M. xanthus Strain GeneticModification Genetic Modification (e.g., Mutagenesis, Deletion of competing pathways) StrainSelection->GeneticModification MediaOptimization Media Optimization (Carbon/Nitrogen Sources) GeneticModification->MediaOptimization ParameterOptimization Parameter Optimization (pH, Temp, Aeration) MediaOptimization->ParameterOptimization FedBatch Fed-Batch Strategy ParameterOptimization->FedBatch Extraction Myxovirescin Extraction FedBatch->Extraction Quantification HPLC Quantification Extraction->Quantification Quantification->StrainSelection Iterate

A general workflow for myxovirescin yield improvement.

Troubleshooting Guide

Problem: Low or no myxovirescin production.

This is a common issue that can be attributed to several factors, from the culture conditions to the genetic stability of the strain.

Table 3: Troubleshooting Low Myxovirescin Yield

Potential CauseSuggested Solution
Suboptimal Fermentation Medium Optimize the medium composition. Systematically vary the concentrations of carbon and nitrogen sources. Consider using a richer medium like CTTYE (CTT with 0.2% yeast extract) for initial growth.[6]
Incorrect Physical Parameters Verify and calibrate your incubator and bioreactor sensors for temperature and pH. Ensure the temperature is maintained between 30-36°C and the pH is between 7.2-7.6.[2][3]
Poor Aeration Increase the agitation speed or the airflow rate to improve dissolved oxygen levels. Use baffled flasks for better mixing in shake flask cultures.
Phase Variation M. xanthus can undergo phase variation, with "tan" variants showing decreased myxovirescin production compared to "yellow" variants.[7][8][9] Visually inspect your colonies and select yellow, swarming-proficient colonies for inoculation.
Genetic Instability of the Strain If using a genetically modified strain, verify the integrity of the modifications. Re-isolate single colonies and screen for high producers.
Inhibitory Metabolites Accumulation of inhibitory byproducts can limit myxovirescin synthesis. Consider implementing a fed-batch fermentation strategy to maintain optimal nutrient levels and reduce the accumulation of toxic metabolites.[10][11][12][13]

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A logical approach to troubleshooting low myxovirescin yield.

Experimental Protocols

Protocol 1: Batch Fermentation of M. xanthus in Shake Flasks

  • Inoculum Preparation:

    • Streak a frozen stock of M. xanthus onto a CTT agar plate and incubate at 30°C for 5-7 days until colonies appear.

    • Select a single, yellow, swarming colony and inoculate a 50 mL flask containing 10 mL of CTT broth.

    • Incubate at 30°C with shaking at 200 rpm for 2-3 days until the culture is turbid.

  • Production Culture:

    • Inoculate a 250 mL baffled flask containing 50 mL of CTT broth with the seed culture to an initial OD₆₀₀ of 0.1.

    • Incubate at 30°C with shaking at 200 rpm for 5-7 days.

    • Monitor cell growth by measuring OD₆₀₀ and myxovirescin production by taking periodic samples.

Protocol 2: Extraction of Myxovirescin from Culture Broth

  • Cell Removal: Centrifuge 10 mL of the culture broth at 8,000 x g for 15 minutes to pellet the cells.

  • Solvent Extraction:

    • Transfer the supernatant to a separation funnel.

    • Add an equal volume of chloroform and shake vigorously for 2 minutes.

    • Allow the phases to separate and collect the lower organic phase.

    • Repeat the extraction of the aqueous phase with chloroform to maximize recovery.

  • Drying and Concentration:

    • Pool the organic phases and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • Resuspend the dried extract in a known volume of methanol for analysis.

Protocol 3: Quantification of Myxovirescin by HPLC

  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a C18 column and a diode array detector (DAD) or a mass spectrometer (MS) is required.

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is commonly used.

  • Method:

    • Inject a known volume (e.g., 10 µL) of the methanolic extract onto the C18 column.

    • Run a linear gradient from a low to a high concentration of acetonitrile over 20-30 minutes.

    • Monitor the absorbance at the characteristic wavelength for myxovirescin (around 240 nm).

    • Quantify the myxovirescin concentration by comparing the peak area to a standard curve prepared with purified myxovirescin.

Myxovirescin Biosynthesis Pathway

The biosynthesis of myxovirescin is a complex process involving a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery. Understanding this pathway can provide insights into potential targets for genetic engineering to improve yield.

Myxovirescin Biosynthesis Pathway cluster_precursors Precursor Supply cluster_pks_nrps PKS/NRPS Assembly Line cluster_modification Post-PKS/NRPS Modification AcetylCoA Acetyl-CoA PKS_NRPS Hybrid PKS/NRPS enzymes (TaI, TaL, TaO, TaP, Ta-1) AcetylCoA->PKS_NRPS PropionylCoA Propionyl-CoA PropionylCoA->PKS_NRPS Glycine Glycine Glycine->PKS_NRPS TailoringEnzymes Tailoring Enzymes (e.g., Methyltransferases, Hydroxylases) PKS_NRPS->TailoringEnzymes Myxovirescin Myxovirescin TailoringEnzymes->Myxovirescin

A simplified overview of the myxovirescin biosynthesis pathway.

References

Troubleshooting low bioactivity of purified TA-7552

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with purified TA-7552 (also known as Antibiotic TA or Myxovirescin), a macrolide antibiotic produced by the bacterium Myxococcus xanthus.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a macrolide antibiotic that exhibits bactericidal activity, particularly against Gram-negative bacteria.[1] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis. Specifically, it interferes with the polymerization of the lipid-disaccharide-pentapeptide, a crucial step in the formation of the peptidoglycan layer that provides structural integrity to the bacterial cell wall.[1] This disruption leads to cell lysis and death, especially in growing bacteria.[2][3]

Q2: My purified this compound shows lower than expected bioactivity in my assay. What are the potential causes?

Low bioactivity of purified this compound can stem from several factors, broadly categorized as issues with the compound's integrity, the purification process, or the bioassay itself. This guide will walk you through troubleshooting each of these areas.

Q3: How do I properly store purified this compound to maintain its bioactivity?

While a detailed stability profile for this compound is not extensively published, general guidelines for macrolide antibiotics should be followed. Store purified this compound as a dry powder or in a suitable anhydrous solvent (e.g., DMSO, ethanol) at -20°C or -80°C for long-term storage. Protect from light and moisture. Avoid repeated freeze-thaw cycles. For aqueous solutions, prepare them fresh for each experiment, as the lactone ring in macrolides can be susceptible to hydrolysis, especially under acidic or alkaline conditions.[4]

Troubleshooting Low Bioactivity

Section 1: Issues with Compound Integrity and Purity

A common reason for low bioactivity is the degradation or impurity of the purified this compound.

Problem: Potential Degradation of this compound

The chemical structure of this compound contains functional groups susceptible to degradation, which would lead to a loss of activity.

Potential Cause Recommended Action
Alkaline Hydrolysis This compound is known to lose biological activity upon mild alkaline hydrolysis, which opens the lactone ring.[4] Ensure all buffers and solvents used during the final purification steps and for storage are neutral or slightly acidic (pH 5-7). Avoid exposure to basic conditions.
Oxidation The presence of two cis-vicinal secondary alcohols makes the molecule susceptible to periodate oxidation, which also destroys its biological activity.[4] Avoid strong oxidizing agents in your purification and storage buffers.
Acidic Degradation Macrolide antibiotics can be unstable in acidic environments.[5] While less documented for this compound specifically, it is prudent to avoid strong acids.
Improper Storage Repeated freeze-thaw cycles, exposure to light, or moisture can lead to gradual degradation. Aliquot the purified compound into smaller, single-use vials for storage.

Problem: Impurities in the Final Purified Sample

Co-eluting impurities from the Myxococcus xanthus culture or the purification process can interfere with bioactivity assays or result in an overestimation of the active compound's concentration.

Potential Cause Recommended Action
Incomplete Separation Older purification methods using silicic acid or alumina may not provide sufficient resolution. Consider a final polishing step using reverse-phase high-performance liquid chromatography (RP-HPLC).
Contamination from Solvents or Resins Ensure high-purity solvents and properly cleaned and regenerated chromatography resins are used.
Carryover from Previous Purifications If using shared chromatography equipment, ensure a rigorous cleaning protocol is in place between different purification runs.
Section 2: Troubleshooting the Purification Process

Issues during the extraction and purification of this compound can lead to low yields and/or inactive product. Below is a logical workflow to diagnose such problems.

G cluster_purification Troubleshooting Purification start Low Bioactivity of Purified this compound check_extraction 1. Inefficient Initial Extraction? start->check_extraction optimize_extraction Optimize solvent choice (e.g., ethyl acetate, butanol) and extraction pH. check_extraction->optimize_extraction Yes check_chromatography 2. Poor Recovery from Chromatography? check_extraction->check_chromatography No troubleshoot_hplc Troubleshoot HPLC: - Check column integrity. - Optimize mobile phase. - Verify detector settings (λmax ~239 nm). check_chromatography->troubleshoot_hplc Yes check_fractions 3. Bioactivity Lost During Fractionation? check_chromatography->check_fractions No assay_fractions Assay all fractions across the elution profile, not just the main peak. check_fractions->assay_fractions Yes final_product Purified Product with Expected Bioactivity check_fractions->final_product No

Caption: A logical workflow for troubleshooting the purification of this compound.
Section 3: Issues with the Bioactivity Assay

If you are confident in the integrity and purity of your this compound, the discrepancy may lie in the bioactivity assay itself. The most common assay is the determination of the Minimum Inhibitory Concentration (MIC).

Problem: Inaccurate or Unreliable MIC Results

Potential Cause Recommended Action
Incorrect Bacterial Inoculum Density The starting concentration of bacteria can significantly affect the MIC value. Standardize the inoculum to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
Inappropriate Growth Medium The components of the growth medium can sometimes interfere with the antibiotic. Use a standard medium like Cation-Adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing.
Solvent Interference If this compound is dissolved in a solvent like DMSO, ensure the final concentration of the solvent in the assay is not inhibitory to the bacteria. Run a solvent-only control.
Bacterial Resistance The bacterial strain being tested may have acquired resistance to macrolide antibiotics. Use a known sensitive quality control strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) to validate the assay.
Incorrect Incubation Time/Temperature Follow standard protocols, typically 16-20 hours at 35-37°C for most bacteria.

Expected MIC Values (for reference)

Organism Reported MIC (µg/mL)
Escherichia coli4
Micrococcus luteusNot active

Note: These values are based on limited literature and should be used as a general guide. Your results may vary based on the specific strain and assay conditions.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is a standard method for determining the MIC of an antimicrobial agent.

  • Preparation of this compound Stock Solution: Dissolve the purified this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first column of wells, resulting in a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column. This will create a gradient of this compound concentrations.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well (except the sterility control).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Visualizing the Mechanism of Action

The following diagram illustrates the multi-stage process of bacterial peptidoglycan synthesis and highlights the step inhibited by this compound.

G cluster_synthesis Bacterial Peptidoglycan Synthesis Pathway cluster_cyto cluster_mem cluster_peri Cytoplasm Cytoplasm Membrane Cell Membrane Periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM UDP_NAM_peptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_peptide Lipid_I Lipid I (Bactoprenol-P-P-NAM-pentapeptide) UDP_NAM_peptide->Lipid_I Lipid_II Lipid II (Bactoprenol-P-P-NAM-pentapeptide-NAG) Lipid_I->Lipid_II Polymerization Transglycosylation (Polymerization of Lipid II) Lipid_II->Polymerization Crosslinking Transpeptidation (Cross-linking of peptide chains) Polymerization->Crosslinking TA7552 This compound (Antibiotic TA) TA7552->Polymerization Inhibits

Caption: Mechanism of action of this compound in the bacterial cell wall synthesis pathway.

References

Myxovirescin Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the purification of the potent antibiotic myxovirescin, this technical support center provides a comprehensive guide to navigate common challenges. This resource offers detailed troubleshooting advice in a question-and-answer format, experimental protocols, and quantitative data to support your purification endeavors.

Troubleshooting Guide

This section addresses common issues encountered during the purification of myxovirescin, offering potential causes and solutions to streamline your workflow and enhance yield and purity.

Low Yield of Myxovirescin

Q1: I am experiencing a significantly lower than expected yield of myxovirescin after the initial extraction and purification steps. What are the potential causes and how can I improve my yield?

A1: Low yields of myxovirescin can stem from several factors, ranging from suboptimal fermentation to degradation during purification. Here are key areas to investigate:

  • Suboptimal Fermentation Conditions: The production of myxovirescin by Myxococcus xanthus is highly dependent on culture conditions. Inadequate aeration, nutrient limitation, or incorrect fermentation time can drastically reduce the final yield.

    • Solution: Review and optimize your fermentation protocol. Ensure vigorous aeration and agitation. A two-step growth medium protocol has been shown to enhance the production of secondary metabolites in M. xanthus.

  • Inefficient Extraction: The initial chloroform extraction may not be capturing the majority of the myxovirescin from the fermentation broth.

    • Solution: Ensure thorough mixing of the chloroform and fermentation broth. Perform multiple extractions (at least three) with fresh solvent and pool the organic layers to maximize recovery. Supercritical fluid extraction (SFE) with carbon dioxide and an organic co-solvent like ethyl acetate has been reported as a superior alternative to conventional solvent extraction for myxovirescin A, offering better yields and preserving compound stability.[1]

  • Degradation During Purification: Myxovirescin, like many macrocyclic lactones, can be susceptible to degradation under harsh pH or temperature conditions.

    • Solution: Maintain a neutral to slightly acidic pH during purification. Avoid high temperatures; conduct all purification steps at 4°C whenever possible. If you suspect degradation, analyze a small aliquot of your crude extract and purified fractions by HPLC-MS to identify potential degradation products.

  • Loss During Chromatographic Steps: The choice of chromatographic conditions, including the stationary and mobile phases, can significantly impact recovery.

    • Solution: Optimize your HPLC method. A C18 reversed-phase column is commonly used. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically effective. Ensure that the myxovirescin is fully solubilized in the injection solvent to prevent precipitation on the column.

Purity Issues

Q2: My purified myxovirescin shows multiple peaks on the HPLC chromatogram, indicating the presence of impurities. How can I improve the purity?

A2: The primary purity challenge in myxovirescin purification is the presence of closely related structural analogs. Myxococcus virescens is known to produce a family of at least 12 myxovirescins.[2]

  • Co-eluting Analogs: The structural similarity of myxovirescin analogs makes their separation challenging.

    • Solution: A high-resolution preparative HPLC system is crucial. Fine-tuning the gradient elution profile is key. A shallow gradient with a slow increase in the organic solvent concentration can improve the resolution between closely eluting peaks. Experiment with different organic modifiers (acetonitrile vs. methanol) as they can alter the selectivity of the separation.

  • Contaminants from the Fermentation Broth: The crude extract will contain various other secondary metabolites and cellular components.

    • Solution: Incorporate a preliminary purification step before preparative HPLC. This could include solid-phase extraction (SPE) with a C18 cartridge to remove highly polar and non-polar impurities.

  • Solvent and Reagent Impurities: Impurities in the solvents and reagents used for purification can contaminate the final product.

    • Solution: Use high-purity, HPLC-grade solvents and reagents for all purification steps.

Myxovirescin Degradation

Q3: I suspect my myxovirescin is degrading during storage or the purification process. What are the signs of degradation and how can I prevent it?

A3: Degradation can be a significant issue, leading to loss of bioactivity.

  • Signs of Degradation: The appearance of new peaks in the HPLC chromatogram, a decrease in the area of the main myxovirescin peak over time, and a loss of antibacterial activity are all indicators of degradation.

  • Prevention Strategies:

    • pH Control: The stability of many antibiotics is pH-dependent. While specific data for myxovirescin is limited, it is advisable to maintain a pH range of 5-7 during purification and storage.[3][4]

    • Temperature Control: Store myxovirescin solutions at low temperatures (-20°C or -80°C for long-term storage) to minimize degradation.[5] Avoid repeated freeze-thaw cycles.

    • Solvent Choice: The choice of solvent can impact stability. For storage, consider dissolving the purified myxovirescin in a solvent in which it is highly soluble and stable, such as DMSO, and store at low temperatures. The impact of solvent on the stability of biologics and other molecules is a critical factor to consider.[6][7]

Frequently Asked Questions (FAQs)

Q4: What is the typical yield of myxovirescin A from a Myxococcus xanthus fermentation?

A4: The yield can vary significantly depending on the strain, fermentation conditions, and extraction method. A study reported that a 100-ml culture of M. xanthus DK1622 yielded 100 μl of crude TA (myxovirescin) extract dissolved in chloroform.[8] Optimizing fermentation parameters is a key strategy for improving the production of secondary metabolites.

Q5: What is the recommended HPLC column for myxovirescin purification?

A5: A reversed-phase C18 column is a common and effective choice for the purification of myxovirescin and other macrocyclic antibiotics.[9] Both analytical (for purity checks) and preparative scale C18 columns can be used.

Q6: What mobile phases are suitable for the HPLC purification of myxovirescin?

A6: A gradient of water and acetonitrile or water and methanol, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape, is typically used for reversed-phase HPLC of macrocyclic compounds. The choice between acetonitrile and methanol can affect the separation selectivity.[10]

Q7: How can I confirm the identity and purity of my purified myxovirescin?

A7: High-performance liquid chromatography coupled with mass spectrometry and a diode array detector (HPLC-MS-DAD) is the gold standard for confirming the identity and purity of myxovirescin.[8] The mass spectrometer provides the molecular weight of the compound, confirming its identity, while the DAD provides the UV spectrum and, along with the chromatogram, can be used to assess purity. Purity of >95% has been reported using this method.[8]

Data Presentation

Table 1: Comparison of Myxovirescin Extraction and Purification Parameters

ParameterExtractionPreparative HPLCPurity Assessment
Method Liquid-Liquid Extraction with ChloroformReversed-Phase HPLCHPLC-MS-DAD
Stationary Phase N/AC18C18
Mobile Phase N/AAcetonitrile/Water or Methanol/Water with 0.1% Formic Acid (Gradient)Acetonitrile/Water with 0.1% Formic Acid (Gradient)
Typical Purity Crude Extract>95%>95%
Reference [8][11][12][13][8]

Experimental Protocols

Protocol 1: Crude Extraction of Myxovirescin from Myxococcus xanthus
  • Fermentation: Culture Myxococcus xanthus in a suitable medium (e.g., CTT medium) under optimal conditions for myxovirescin production (typically for 3-5 days at 30-33°C with vigorous shaking).[14]

  • Cell Removal: Centrifuge the fermentation broth to pellet the cells. The myxovirescin is typically found in the supernatant.

  • Solvent Extraction:

    • Transfer the supernatant to a separatory funnel.

    • Add an equal volume of chloroform.

    • Shake vigorously for 5-10 minutes to ensure thorough mixing.

    • Allow the layers to separate. The myxovirescin will partition into the lower chloroform layer.

    • Carefully collect the chloroform layer.

    • Repeat the extraction of the aqueous layer two more times with fresh chloroform.

    • Pool the chloroform extracts.

  • Concentration: Evaporate the chloroform under reduced pressure using a rotary evaporator to obtain the crude myxovirescin extract.

Protocol 2: Preparative HPLC Purification of Myxovirescin A
  • Sample Preparation: Dissolve the crude myxovirescin extract in a minimal amount of a suitable solvent, such as methanol or DMSO. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System: Use a preparative HPLC system equipped with a UV detector and a fraction collector.

  • Column: A preparative reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Gradient Elution: Develop a gradient that provides good separation of myxovirescin A from its analogs. An example gradient is:

    • 0-5 min: 30% B

    • 5-45 min: 30-70% B (linear gradient)

    • 45-50 min: 70-100% B

    • 50-55 min: 100% B

    • 55-60 min: 100-30% B (return to initial conditions)

    • Note: This is a starting point and should be optimized for your specific column and sample.

  • Detection: Monitor the elution at a suitable wavelength (e.g., 220 nm).

  • Fraction Collection: Collect the fractions corresponding to the myxovirescin A peak.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC-MS-DAD to confirm purity.

  • Solvent Removal: Evaporate the solvent from the pure fractions under reduced pressure to obtain the purified myxovirescin A.

Visualizations

Myxovirescin_Purification_Workflow cluster_extraction Crude Extraction cluster_purification Purification Fermentation M. xanthus Fermentation Centrifugation Centrifugation to remove cells Fermentation->Centrifugation Extraction Chloroform Extraction (3x) Centrifugation->Extraction Evaporation1 Evaporation Extraction->Evaporation1 Crude_Extract Crude Myxovirescin Extract Evaporation1->Crude_Extract Prep_HPLC Preparative HPLC (C18 Column) Crude_Extract->Prep_HPLC Dissolve and Filter Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Check Purity Analysis (HPLC-MS-DAD) Fraction_Collection->Purity_Check Evaporation2 Evaporation Purity_Check->Evaporation2 Pure_Myxovirescin Pure Myxovirescin A Evaporation2->Pure_Myxovirescin

Caption: Experimental workflow for the extraction and purification of myxovirescin A.

Troubleshooting_Logic cluster_yield Troubleshooting Low Yield cluster_purity Troubleshooting Low Purity cluster_degradation Troubleshooting Degradation Start Start Purification Issue Encounter Issue Start->Issue Low_Yield Low Yield Issue->Low_Yield Yield Issue Low_Purity Low Purity Issue->Low_Purity Purity Issue Degradation Degradation Issue->Degradation Stability Issue Check_Fermentation Optimize Fermentation Low_Yield->Check_Fermentation Improve_Extraction Improve Extraction (e.g., multiple extractions, SFE) Low_Yield->Improve_Extraction Check_Chromatography Optimize HPLC (e.g., solvent, gradient) Low_Yield->Check_Chromatography Optimize_Gradient Optimize HPLC Gradient (shallow gradient) Low_Purity->Optimize_Gradient Add_SPE Add SPE Step Low_Purity->Add_SPE Use_High_Purity_Solvents Use High-Purity Solvents Low_Purity->Use_High_Purity_Solvents Control_pH Control pH (5-7) Degradation->Control_pH Control_Temp Control Temperature (4°C) Degradation->Control_Temp Proper_Storage Proper Storage (-20°C or -80°C in DMSO) Degradation->Proper_Storage End Successful Purification Check_Fermentation->End Improve_Extraction->End Check_Chromatography->End Optimize_Gradient->End Add_SPE->End Use_High_Purity_Solvents->End Control_pH->End Control_Temp->End Proper_Storage->End

Caption: Logical workflow for troubleshooting common issues in myxovirescin purification.

References

Optimizing storage conditions for myxovirescin stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on optimizing storage conditions and troubleshooting stability-related issues for myxovirescin. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of myxovirescin?

A1: The stability of myxovirescin, a macrolide-like compound, is primarily influenced by temperature, pH, light exposure, and the type of solvent used for storage. Like other macrolides, the lactone and amide functional groups in its structure are susceptible to hydrolysis, particularly under acidic or alkaline conditions.

Q2: What is the recommended temperature for storing myxovirescin?

A2: For long-term storage, myxovirescin powder should be stored at -20°C or lower. For short-term storage of stock solutions, refrigeration at 2-8°C is recommended. Avoid repeated freeze-thaw cycles as this can lead to degradation.

Q3: How does pH affect the stability of myxovirescin in solution?

A3: Myxovirescin is expected to be most stable in neutral to slightly acidic conditions (pH 6-7). Both strongly acidic and alkaline conditions can catalyze the hydrolysis of the lactone and amide bonds, leading to degradation.

Q4: Is myxovirescin sensitive to light?

A4: Yes, many macrolide antibiotics are susceptible to photodegradation. It is recommended to store myxovirescin powder and solutions protected from light, for example, by using amber vials or wrapping containers in aluminum foil.

Q5: What solvents are recommended for dissolving and storing myxovirescin?

A5: Myxovirescin is soluble in organic solvents such as methanol, ethanol, and DMSO. For aqueous solutions, it is advisable to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it with the aqueous buffer of choice immediately before use. The stability in aqueous solutions is generally lower than in organic solvents.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of biological activity in experiments Degradation of myxovirescin due to improper storage.- Verify storage conditions (temperature, light protection). - Prepare fresh stock solutions. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Perform a stability check of your stock solution using HPLC.
Appearance of unknown peaks in HPLC analysis Chemical degradation of myxovirescin.- Review the pH of your solution; adjust to a neutral range if possible. - Protect samples from light during preparation and analysis. - Consider if the solvent is contributing to degradation. - Perform a forced degradation study to identify potential degradation products.
Precipitation of myxovirescin in aqueous buffer Low aqueous solubility.- Increase the proportion of organic co-solvent if the experiment allows. - Prepare a more dilute solution. - Ensure the pH of the buffer is within the optimal range for solubility.

Quantitative Stability Data (Illustrative)

The following tables present illustrative stability data for myxovirescin based on the typical behavior of macrolide antibiotics. Note: This data is for guidance purposes and should be confirmed by experimental studies.

Table 1: Effect of Temperature on Myxovirescin Stability (in pH 7.0 buffer)

TemperatureStorage DurationRemaining Myxovirescin (%)
-20°C6 months>98%
4°C1 month~95%
25°C (Room Temp)1 week~85%
40°C24 hours~70%

Table 2: Effect of pH on Myxovirescin Stability (at 25°C for 24 hours)

pHRemaining Myxovirescin (%)
3.0~60%
5.0~80%
7.0~95%
9.0~75%

Experimental Protocols

Protocol 1: Forced Degradation Study of Myxovirescin

Objective: To investigate the degradation of myxovirescin under various stress conditions.

Materials:

  • Myxovirescin

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV detector

  • pH meter

  • Water bath/oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of myxovirescin in methanol.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • To another 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate both solutions at 60°C for 2 hours.

    • Neutralize with an equivalent amount of NaOH and dilute with mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate both solutions at 60°C for 2 hours.

    • Neutralize with an equivalent amount of HCl and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a vial containing myxovirescin powder in an oven at 100°C for 24 hours.

    • Dissolve the powder in methanol and dilute with mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of myxovirescin (in a transparent vial) to a photostability chamber (ICH Q1B conditions).

    • Take samples at different time points and analyze by HPLC.

Protocol 2: HPLC Method for Stability Assessment of Myxovirescin

Objective: To quantify the amount of myxovirescin and its degradation products.

HPLC Parameters (suggested starting conditions):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (gradient elution may be necessary)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm (or as determined by UV scan)

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Procedure:

  • Prepare a calibration curve using standard solutions of myxovirescin of known concentrations.

  • Inject the samples from the forced degradation study (Protocol 1) and from ongoing stability studies.

  • Quantify the peak area of myxovirescin and any degradation products.

  • Calculate the percentage of remaining myxovirescin and the formation of degradation products over time.

Visualizations

Stability_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase start Define Stability Study Objectives protocol Develop Stability-Indicating Method (e.g., HPLC) start->protocol forced_degradation Perform Forced Degradation Studies protocol->forced_degradation storage Store Myxovirescin Samples under Defined Conditions (Temperature, pH, Light) forced_degradation->storage sampling Collect Samples at Pre-defined Time Points storage->sampling analysis Analyze Samples using Validated HPLC Method sampling->analysis data_analysis Analyze Data for Degradation Trends and Kinetics analysis->data_analysis shelf_life Determine Shelf-life and Optimal Storage Conditions data_analysis->shelf_life report Generate Stability Report shelf_life->report

Caption: Workflow for a comprehensive stability study of myxovirescin.

Hypothetical_Degradation_Pathway Myxovirescin Myxovirescin (C35H61NO8) Hydrolysis_Lactone Hydrolysis of Lactone Ring Myxovirescin->Hydrolysis_Lactone Acidic/Alkaline Conditions Hydrolysis_Amide Hydrolysis of Amide Bond Myxovirescin->Hydrolysis_Amide Strong Acidic/Alkaline Conditions Degradation_Product_A Degradation Product A (Ring-opened, Carboxylic Acid and Alcohol) Hydrolysis_Lactone->Degradation_Product_A Degradation_Product_B Degradation Product B (Amine and Carboxylic Acid) Hydrolysis_Amide->Degradation_Product_B

Caption: Hypothetical degradation pathways of myxovirescin via hydrolysis.

Myxovirescin Technical Support Center: Overcoming Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility issues of myxovirescin in aqueous solutions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is myxovirescin and why is its solubility a concern?

Myxovirescin is a macrocyclic antibiotic produced by the bacterium Myxococcus virescens. It exhibits potent bactericidal activity, particularly against Gram-negative bacteria, by inhibiting the type II signal peptidase (LspA), a crucial enzyme in the bacterial lipoprotein processing pathway. However, myxovirescin is a lipophilic molecule with a complex structure (C35H61NO8), resulting in poor solubility in aqueous solutions. This low solubility can significantly hinder its application in various in vitro and in vivo experimental setups, leading to challenges in achieving desired therapeutic concentrations and obtaining reliable experimental results.

Q2: What are the initial steps to dissolve myxovirescin for experimental use?

Due to its hydrophobic nature, myxovirescin should first be dissolved in an organic solvent to create a concentrated stock solution. This stock solution can then be diluted into your aqueous experimental medium to the final desired concentration. Common organic solvents used for this purpose include dimethyl sulfoxide (DMSO) and ethanol.

Q3: Which organic solvent is recommended for creating a myxovirescin stock solution?

Both DMSO and ethanol are suitable for preparing myxovirescin stock solutions. The choice of solvent may depend on the specific requirements of your experiment, such as cell type sensitivity and the final concentration of the solvent that can be tolerated.

  • DMSO: Offers excellent dissolving power for many lipophilic compounds.

  • Ethanol: Can be a viable alternative, though it may be slightly less effective at dissolving highly lipophilic molecules compared to DMSO.

It is crucial to note that the organic solvent itself can have effects on biological systems. Therefore, it is essential to include appropriate vehicle controls in your experiments.

Troubleshooting Guide

Q1: My myxovirescin precipitates out of solution when I add it to my aqueous buffer/medium. What should I do?

Precipitation upon addition to an aqueous solution is a common issue with lipophilic compounds like myxovirescin. Here are several troubleshooting steps:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of myxovirescin in your aqueous medium.

  • Optimize the Stock Solution Concentration: Prepare a more concentrated stock solution in the organic solvent. This allows for the addition of a smaller volume of the stock to the aqueous medium, reducing the "solvent shock" that can cause precipitation.

  • Stepwise Dilution: Instead of adding the stock solution directly to the final volume of the aqueous medium, try a stepwise dilution. Add the stock to a smaller volume of the medium first, mix well, and then bring it up to the final volume.

  • Vortexing/Sonication: Immediately after adding the myxovirescin stock to the aqueous solution, vortex the mixture vigorously. Gentle sonication can also help to disperse the compound and prevent immediate precipitation.

  • Increase the Co-solvent Concentration: If your experimental system allows, you can slightly increase the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO). However, always be mindful of the solvent's potential toxicity to your cells or system.

Q2: I am unsure about the maximum permissible concentration of the organic solvent in my experiment. How can I determine this?

It is critical to determine the highest concentration of the organic solvent (e.g., DMSO or ethanol) that does not elicit a biological response in your specific experimental setup. This is achieved by running a vehicle control experiment.

Experimental Protocol: Determining Maximum Tolerated Co-solvent Concentration
  • Preparation of Solvent Dilutions: Prepare a series of dilutions of your chosen organic solvent (e.g., DMSO) in your experimental aqueous medium. A typical range to test would be from 0.01% to 5% (v/v).

  • Experimental Setup: Set up your experiment (e.g., cell culture, enzyme assay) as you normally would, but instead of adding your active compound, add the different concentrations of the solvent.

  • Incubation: Incubate your experimental system under the standard conditions for the duration of your experiment.

  • Assay: Perform your standard assay to measure the desired endpoint (e.g., cell viability, enzyme activity).

  • Data Analysis: Compare the results from the solvent-treated groups to a control group that received no solvent. The highest concentration of the solvent that shows no significant difference from the control is your maximum tolerated concentration.

Q3: How should I prepare a stock solution of myxovirescin?

Experimental Protocol: Preparation of Myxovirescin Stock Solution
  • Weighing: Accurately weigh a small amount of myxovirescin powder (e.g., 1 mg) in a sterile microcentrifuge tube.

  • Solvent Addition: Add a small, precise volume of your chosen organic solvent (e.g., 100 µL of DMSO) to the myxovirescin powder. This will give you an initial high-concentration stock (in this example, 10 mg/mL).

  • Dissolution: Vortex the tube vigorously until the myxovirescin is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but be cautious of potential degradation with excessive heat. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light.

Data Presentation: Myxovirescin Stock Solution Concentrations

Since the exact maximum solubility is not published, it is recommended to determine it empirically. The following table provides a template for recording your empirically determined stock solution concentrations.

SolventEmpirically Determined Max. Stock Concentration (mg/mL)Molar Concentration (mM)
DMSOUser DeterminedUser Calculated
EthanolUser DeterminedUser Calculated

Note: The molecular weight of Myxovirescin A is approximately 623.86 g/mol .

Data Presentation: Recommended Final Co-solvent Concentrations in Aqueous Media

Co-solventRecommended Starting Final ConcentrationMaximum Tolerated Final Concentration
DMSO≤ 0.1% (v/v)User Determined
Ethanol≤ 0.5% (v/v)User Determined

Myxovirescin's Mechanism of Action

Myxovirescin targets and inhibits the bacterial type II signal peptidase (LspA). This enzyme is a critical component of the lipoprotein processing pathway, which is essential for the proper localization and function of numerous bacterial proteins.

Signaling Pathway Diagram

Myxovirescin_MoA cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm / Outer Membrane preprolipoprotein Preprolipoprotein Lgt Lgt (D-transferase) preprolipoprotein->Lgt Modification prolipoprotein Prolipoprotein (diacylated) Lgt->prolipoprotein LspA LspA (Signal Peptidase II) prolipoprotein->LspA Cleavage of Signal Peptide mature_lipoprotein Mature Lipoprotein (diacylated) LspA->mature_lipoprotein Lnt Lnt (N-acyltransferase) mature_lipoprotein->Lnt Acylation final_lipoprotein Final Mature Lipoprotein (triacylated) Lnt->final_lipoprotein transport Transport to Outer Membrane final_lipoprotein->transport myxovirescin Myxovirescin myxovirescin->LspA Inhibition

Caption: Myxovirescin's mechanism of action via inhibition of LspA.

Experimental Workflow Diagram

Solubility_Workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting cluster_solutions Solutions weigh Weigh Myxovirescin add_solvent Add Organic Solvent (e.g., DMSO, Ethanol) weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve store Store at -20°C to -80°C dissolve->store pipette_stock Pipette Stock Solution store->pipette_stock add_aqueous Add to Aqueous Medium pipette_stock->add_aqueous mix Vortex Immediately add_aqueous->mix precipitation Precipitation? mix->precipitation decision decision precipitation->decision No lower_conc Lower Final Concentration precipitation->lower_conc Yes optimize_stock Use More Concentrated Stock precipitation->optimize_stock Yes stepwise Perform Stepwise Dilution precipitation->stepwise Yes experiment Proceed with Experiment decision->experiment Proceed to Experiment

Caption: Workflow for preparing and troubleshooting myxovirescin solutions.

Strategies to prevent degradation of TA-7552 during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies to prevent the degradation of the hypothetical compound TA-7552 during extraction. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

This compound is a promising therapeutic compound currently under investigation. Its complex molecular structure makes it susceptible to degradation under various chemical and physical conditions. Ensuring the stability of this compound during extraction is critical for accurate downstream analysis, maintaining its therapeutic efficacy, and preventing the formation of potentially toxic byproducts.[1]

Q2: What are the primary factors that can lead to the degradation of this compound?

Several factors can contribute to the degradation of this compound during the extraction process. These include:

  • Oxidation: Exposure to atmospheric oxygen can lead to oxidative degradation of sensitive functional groups within the this compound molecule.[1]

  • Hydrolysis: The presence of water, especially under acidic or alkaline conditions, can cause the cleavage of ester or amide bonds in the compound's structure.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions that alter the structure of this compound.[1]

  • Thermal Degradation: High temperatures used during certain extraction steps can cause the breakdown of the molecule.[2][3]

  • Enzymatic Degradation: If the source material is biological, endogenous enzymes may degrade this compound.

Q3: How can I detect if this compound is degrading during my extraction?

Signs of degradation can include a lower-than-expected yield of the final product, observable changes in the color of the extract, and the appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). To confirm degradation, it is advisable to use a stability-indicating analytical method that can separate the intact this compound from its potential degradation products.

Troubleshooting Guide

This guide will help you diagnose and resolve common issues related to the degradation of this compound during extraction.

Problem Potential Cause Troubleshooting Steps
Low Yield of this compound Thermal Degradation- Lower the temperature of extraction and solvent evaporation steps. - Use extraction techniques that operate at lower temperatures, such as ultrasound-assisted extraction at a controlled temperature.[2] - Avoid boiling the solvent to dryness.[3]
Oxidative Degradation- Degas all solvents prior to use. - Perform the extraction under an inert atmosphere (e.g., nitrogen or argon).[2] - Add antioxidants, such as ascorbic acid or BHT, to the extraction solvent.[2]
Hydrolysis- Adjust the pH of the sample and solvents to a neutral or slightly acidic range.[2] - Use dry solvents and minimize exposure to moisture.
Appearance of Extra Peaks in Chromatogram Photodegradation- Protect the sample from light at all stages by using amber glassware or by wrapping glassware in aluminum foil.[1][2] - Work in a dimly lit environment when possible.
Enzymatic Degradation- If extracting from a biological matrix, consider heat-inactivating enzymes prior to extraction or using specific enzyme inhibitors. - Perform extraction at low temperatures (e.g., 4°C) to reduce enzyme activity.[4]
Color Change in Extract Multiple Degradation Pathways- Review the entire extraction workflow to identify potential sources of degradation (light, heat, oxygen, pH). - Implement a combination of protective measures, such as working under an inert atmosphere, with light protection, and at controlled temperatures.

Experimental Protocols

Protocol 1: Extraction of this compound under an Inert Atmosphere to Prevent Oxidation

This protocol describes a method for extracting this compound while minimizing exposure to oxygen.

Materials:

  • Sample containing this compound

  • Degassed extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas source with regulator and tubing

  • Septa and needles

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Place the sample material in the round-bottom flask with a magnetic stir bar.

  • Seal the flask with a septum.

  • Purge the flask with nitrogen or argon gas for 5-10 minutes by inserting a needle connected to the gas source as an inlet and another needle as an outlet.

  • Add the degassed extraction solvent to the flask via a cannula or a syringe.

  • Maintain a positive pressure of the inert gas throughout the extraction process.

  • Stir the mixture for the desired extraction time at a controlled temperature.

  • Once extraction is complete, filter the mixture under a gentle stream of inert gas.

  • Concentrate the filtrate using a rotary evaporator, ensuring to break the vacuum with the inert gas instead of air.[2]

  • Store the final extract in an amber vial under an inert atmosphere at a low temperature (e.g., -20°C).

Protocol 2: Addition of Stabilizers to the Extraction Solvent

This protocol outlines the use of a stabilizing agent to prevent oxidative degradation.

Materials:

  • Sample containing this compound

  • Extraction solvent

  • Ascorbic acid (or other suitable antioxidant)

  • Standard extraction equipment

Procedure:

  • Prepare the extraction solvent containing a suitable concentration of the stabilizer. For example, to prepare a 0.1% (w/v) ascorbic acid solution, dissolve 100 mg of ascorbic acid in 100 mL of the chosen solvent.[2]

  • Add the stabilized extraction solvent to the sample material.

  • Proceed with your standard extraction protocol.

  • It is recommended to also protect the sample from light and high temperatures during this process.

Data Presentation

The following tables provide illustrative data on how different extraction conditions can affect the yield and purity of this compound. Note: This data is hypothetical and should be confirmed experimentally.

Table 1: Effect of Temperature on this compound Yield and Degradation

Extraction Temperature (°C) Yield of this compound (%) Degradation Products (%)
2595.21.5
4092.83.1
6085.110.7
8070.325.4

Table 2: Effect of Protective Measures on this compound Yield and Degradation

Extraction Condition Yield of this compound (%) Degradation Products (%)
Standard Protocol (light, air)88.58.2
Light Protection (amber glass)92.14.6
Inert Atmosphere (Nitrogen)94.32.8
Light Protection + Inert Atmosphere97.51.1
Light Protection + Inert Atmosphere + 0.1% Ascorbic Acid98.90.5

Visualizations

The following diagrams illustrate key concepts related to the degradation and extraction of this compound.

cluster_degradation Major Degradation Pathways for this compound TA7552 This compound (Intact) Oxidation Oxidative Degradation TA7552->Oxidation Oxygen Hydrolysis Hydrolysis TA7552->Hydrolysis Water, Acid/Base Photodegradation Photodegradation TA7552->Photodegradation Light (UV) Degradation_Products Degradation Products Oxidation->Degradation_Products Hydrolysis->Degradation_Products Photodegradation->Degradation_Products

Caption: Key environmental factors leading to the degradation of this compound.

cluster_workflow Protected Extraction Workflow for this compound Start Start: Sample Preparation Extraction Extraction (Inert Atmosphere, Amber Glass, Controlled Temp) Start->Extraction Filtration Filtration (Under Inert Gas) Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator, Inert Gas Bleed) Filtration->Concentration Storage Final Product Storage (-20°C, Amber Vial, Inert Atmosphere) Concentration->Storage End End: Purified this compound Storage->End cluster_troubleshooting Troubleshooting Logic for Low Yield Low_Yield Low Yield of this compound Check_Temp Check Extraction/Evaporation Temperatures Low_Yield->Check_Temp Is temperature high? Check_Light Check for Light Exposure Check_Temp->Check_Light No Lower_Temp Action: Lower Temperatures Check_Temp->Lower_Temp Yes Check_Air Check for Air (Oxygen) Exposure Check_Light->Check_Air No Use_Amberware Action: Use Amber Glassware/ Protect from Light Check_Light->Use_Amberware Yes Use_Inert_Atmosphere Action: Use Inert Atmosphere/ Degas Solvents Check_Air->Use_Inert_Atmosphere Yes Re_evaluate Re-evaluate Yield Check_Air->Re_evaluate No Lower_Temp->Re_evaluate Use_Amberware->Re_evaluate Use_Inert_Atmosphere->Re_evaluate

References

Myxovirescin Preparations: A Technical Guide to Identifying and Minimizing Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Created for Researchers, Scientists, and Drug Development Professionals, this technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the purification of myxovirescin. This resource offers detailed experimental protocols, data presentation in structured tables, and visualizations to aid in the identification and minimization of impurities in your myxovirescin preparations.

Myxovirescin, a 28-membered macrolactam lactone produced by the myxobacterium Myxococcus xanthus, is a promising antibiotic with a unique structure and mechanism of action.[1][2] As with any natural product, achieving high purity is crucial for accurate biological evaluation and potential therapeutic development. This guide provides practical information to help you navigate the complexities of myxovirescin purification and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in myxovirescin preparations?

A1: Impurities in myxovirescin preparations can originate from several sources:

  • Biosynthetic Analogs: The producing organism, Myxococcus xanthus, can synthesize structurally related compounds. For example, disruption of the S-adenosylmethionine (SAM)-dependent methyltransferase gene, taQ, can lead to the production of myxovirescin Q(a) and Q(c), which lack a methoxy group.[3]

  • Degradation Products: Due to its macrolactam lactone structure, myxovirescin is susceptible to degradation. The primary degradation pathways are likely hydrolysis of the lactam and ester bonds and oxidation of susceptible functional groups.

  • Extraction-Related Impurities: The crude extraction process can introduce impurities from the fermentation broth and the solvents used. A common initial extraction step involves the use of chloroform.[1]

Q2: How can I detect impurities in my myxovirescin sample?

A2: The most effective method for detecting impurities in myxovirescin preparations is High-Performance Liquid Chromatography coupled with Mass Spectrometry and a Diode Array Detector (HPLC-MS-DAD).[1] This technique allows for the separation of myxovirescin from its impurities based on their physicochemical properties, while providing mass and UV absorbance information for identification.

Q3: What is a general strategy for purifying myxovirescin?

A3: A typical purification strategy involves a multi-step process:

  • Fermentation: Culturing of Myxococcus xanthus in a suitable medium, such as CTT broth.[1]

  • Crude Extraction: Extraction of the fermentation broth with an organic solvent like chloroform to isolate the myxovirescin and other lipophilic compounds.[1]

  • Chromatographic Purification: Further purification using chromatographic techniques, with preparative Reverse-Phase HPLC (RP-HPLC) being a highly effective method for separating myxovirescin from closely related impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification and analysis of myxovirescin.

Low Yield After Extraction
Problem Possible Cause Troubleshooting Step
Low myxovirescin yield in the crude extract.Inefficient extraction from the fermentation broth.- Ensure thorough mixing of the fermentation broth with the extraction solvent (e.g., chloroform).- Perform multiple extractions of the aqueous phase to maximize recovery.- Adjust the pH of the fermentation broth to optimize the partitioning of myxovirescin into the organic phase.
Suboptimal fermentation conditions.- Optimize fermentation parameters such as temperature, pH, aeration, and incubation time for maximal myxovirescin production by M. xanthus.
Poor Resolution in HPLC
Problem Possible Cause Troubleshooting Step
Co-elution of myxovirescin with impurities.Inappropriate HPLC column or mobile phase.- Use a high-resolution reverse-phase column (e.g., C18).- Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water with a modifier like formic acid or trifluoroacetic acid).- Adjust the gradient elution profile to improve the separation of closely eluting peaks.
Column overloading.- Reduce the amount of sample injected onto the column.
Presence of Unexpected Peaks
Problem Possible Cause Troubleshooting Step
Appearance of new peaks in the chromatogram upon storage.Degradation of myxovirescin.- Store purified myxovirescin and its solutions at low temperatures (e.g., -20°C or -80°C) and protect from light.- Avoid prolonged exposure to acidic or basic conditions. The macrolactam ring is susceptible to hydrolysis.
Contamination from solvents or labware.- Use high-purity solvents for all chromatographic and extraction steps.- Ensure all glassware and equipment are thoroughly cleaned.

Experimental Protocols

Cultivation of Myxococcus xanthus and Crude Extraction

This protocol describes the initial steps for obtaining a crude myxovirescin extract.

Materials:

  • Myxococcus xanthus strain (e.g., DK1622)

  • CTT medium (1% Casitone, 10 mM Tris-HCl pH 7.6, 8 mM MgSO₄, 1 mM KH₂PO₄)[1]

  • Chloroform

Procedure:

  • Inoculate a starter culture of M. xanthus in CTT medium and grow at 33°C with shaking until a desired cell density is reached.[1]

  • Use the starter culture to inoculate a larger production culture in CTT medium.

  • Incubate the production culture at 33°C with shaking for a period optimized for myxovirescin production.

  • After incubation, harvest the entire fermentation broth.

  • Extract the broth with an equal volume of chloroform. Mix vigorously and separate the organic and aqueous phases.

  • Collect the organic (chloroform) layer containing the crude myxovirescin extract.

  • Evaporate the chloroform under reduced pressure to obtain the crude extract.

Analytical HPLC Method for Impurity Profiling

This protocol provides a starting point for developing an analytical HPLC method to assess the purity of myxovirescin preparations.

Instrumentation and Columns:

  • HPLC system with a Diode Array Detector (DAD) and a Mass Spectrometer (MS).

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase:

  • Solvent A: Water with 0.1% formic acid

  • Solvent B: Acetonitrile with 0.1% formic acid

Gradient Program:

Time (min)% Solvent A% Solvent B
0955
25595
30595
31955
35955

Other Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • DAD Wavelength: 210-400 nm

  • MS Detection: Positive ion mode, scanning a relevant mass range for myxovirescin and its potential impurities.

Visualizing Experimental Workflows

To aid in understanding the experimental processes, the following diagrams illustrate the key workflows.

experimental_workflow cluster_production Myxovirescin Production cluster_extraction Crude Extraction cluster_purification_analysis Purification & Analysis inoculation Inoculation of M. xanthus fermentation Fermentation in CTT Medium inoculation->fermentation harvest Harvest Fermentation Broth fermentation->harvest extraction Chloroform Extraction harvest->extraction evaporation Evaporation extraction->evaporation prep_hplc Preparative RP-HPLC evaporation->prep_hplc analytical_hplc Analytical HPLC-MS-DAD prep_hplc->analytical_hplc pure_myxo Pure Myxovirescin analytical_hplc->pure_myxo

Caption: Workflow for Myxovirescin Production and Purification.

troubleshooting_logic cluster_identification Impurity Identification cluster_minimization Minimization Strategy start Impurity Detected in HPLC mass_spec Analyze Mass Spectrum start->mass_spec biosynthetic Known Biosynthetic Analog? mass_spec->biosynthetic degradation Potential Degradation Product? biosynthetic->degradation No optimize_fermentation Optimize Fermentation (for biosynthetic impurities) biosynthetic->optimize_fermentation Yes optimize_purification Optimize Purification (e.g., HPLC gradient) degradation->optimize_purification No control_storage Control Storage Conditions (for degradation products) degradation->control_storage Yes end end optimize_fermentation->end Purer Product optimize_purification->end control_storage->end

Caption: Logic Diagram for Troubleshooting Impurities.

References

How to address bacterial resistance to myxovirescin in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering bacterial resistance to myxovirescin in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of myxovirescin?

Myxovirescin, also known as antibiotic TA, is a macrocyclic antibiotic produced by the myxobacterium Myxococcus xanthus. Its primary target is the type II signal peptidase (LspA), an essential enzyme in the bacterial lipoprotein processing pathway.[1][2] By inhibiting LspA, myxovirescin disrupts the maturation of lipoproteins, leading to a toxic buildup of unprocessed prolipoproteins and ultimately causing bacterial cell death.[1][3] This bactericidal activity is dependent on de novo protein synthesis.

Q2: What are the known mechanisms of bacterial resistance to myxovirescin?

There are two primary mechanisms of resistance to myxovirescin that have been experimentally identified:

  • Target Overexpression: Overexpression of the lspA gene, which encodes the drug's target, can confer resistance.[4][1] The excess LspA protein can effectively titrate the myxovirescin, allowing enough enzyme to remain active for cell survival.

  • Bypass of Toxicity: Mutations in the lpp gene, which encodes the abundant outer membrane lipoprotein (Braun's lipoprotein), can also lead to resistance.[1][2] Inactivation of lpp prevents the toxic accumulation of this specific unprocessed prolipoprotein, which is a major contributor to myxovirescin's lethal effect.[1]

Q3: Are there other potential, less common mechanisms of resistance?

While target overexpression and bypass of toxicity are the most well-documented mechanisms, other general antibiotic resistance mechanisms could theoretically play a role, although they have not been specifically reported for myxovirescin. These could include:

  • Efflux Pumps: Bacterial pumps that actively transport antibiotics out of the cell could potentially reduce the intracellular concentration of myxovirescin.

  • Enzymatic Modification: Bacteria could evolve enzymes that chemically modify and inactivate myxovirescin.

  • Target Modification: Mutations within the lspA gene that alter the myxovirescin binding site could prevent the drug from inhibiting the enzyme.

Further research is needed to determine if these mechanisms are clinically or experimentally relevant for myxovirescin resistance.

Q4: Can myxovirescin analogs be used to overcome resistance?

The development of myxovirescin analogs is an area of interest for overcoming resistance and improving its therapeutic properties. However, the available data on the activity of such analogs, especially against resistant strains, is limited. One study reported that a novel myxovirescin analog, myxovirescin Q(a), which lacks a methoxy carbon atom, was devoid of bioactivity against E. coli.[1] This highlights the sensitivity of the molecule's structure to its antibacterial function.

Troubleshooting Guides

Problem 1: Spontaneous resistant mutants appear at a high frequency in my experiments.

Possible Cause Suggested Solution
High selective pressure Lower the concentration of myxovirescin used for selection to a level just above the Minimum Inhibitory Concentration (MIC).
Contamination of bacterial stock Streak-purify your bacterial culture from a single colony and verify its identity before starting the experiment.
Instability of myxovirescin Prepare fresh stock solutions of myxovirescin for each experiment and store them appropriately, protected from light and at the recommended temperature.
Presence of a sub-population with intrinsic resistance Perform population analysis to determine if your starting culture is heterogeneous.

Problem 2: I have isolated a myxovirescin-resistant mutant, but I am unable to identify the resistance mechanism.

Possible Cause Suggested Solution
Resistance is not due to lpp mutation or lspA overexpression Perform whole-genome sequencing of the resistant mutant and the parental strain to identify novel mutations. Investigate potential involvement of efflux pumps using efflux pump inhibitors or by examining the expression of known efflux pump genes.
The mutation has a subtle effect Analyze the expression level of lspA using qRT-PCR. Perform biochemical assays to compare the LspA activity of the mutant and parental strains in the presence and absence of myxovirescin.
Multiple mutations are responsible for the resistance phenotype Genetic complementation studies can be performed to identify the gene(s) responsible for resistance.

Problem 3: My myxovirescin susceptibility testing results are inconsistent.

Possible Cause Suggested Solution
Inoculum size variability Standardize the inoculum preparation to ensure a consistent cell density in each assay, typically following CLSI guidelines.
Variation in media composition Use the same batch of growth medium for all related experiments. Cation concentrations in the media can particularly affect the activity of some antibiotics.
Incorrect incubation conditions Ensure consistent incubation time, temperature, and atmospheric conditions for all assays.
Degradation of myxovirescin As mentioned previously, prepare fresh solutions and handle them properly.

Quantitative Data

Table 1: Activity of Myxovirescin and Analogs

CompoundTarget OrganismMIC (µg/mL)Notes
Myxovirescin AE. coli1-5Bactericidal.[5]
Myxovirescin AGram-positive bacteria20-50Higher concentrations are required compared to Gram-negative bacteria.[5]
Myxovirescin Q(a)E. coliInactiveLacks a methoxy carbon atom.[1]

Further research is required to determine the MIC values of a broader range of myxovirescin analogs against both wild-type and resistant bacterial strains.

Experimental Protocols

Protocol 1: Isolation of Myxovirescin-Resistant Mutants

This protocol describes a method for isolating spontaneous mutants of a susceptible bacterial strain that are resistant to myxovirescin.

Materials:

  • Susceptible bacterial strain (e.g., E. coli)

  • Liquid growth medium (e.g., LB broth)

  • Solid growth medium (e.g., LB agar)

  • Myxovirescin stock solution

  • Sterile culture tubes, petri dishes, and spreader

Method:

  • Grow an overnight culture of the susceptible bacterial strain in liquid medium.

  • Plate a high density of the culture (e.g., 10⁸-10⁹ cells) onto solid medium containing myxovirescin at a concentration 2-4 times the MIC.

  • Incubate the plates at the optimal growth temperature for the bacterium until colonies appear (this may take 24-72 hours).

  • Pick individual colonies and streak them onto fresh selective plates to purify the mutants.

  • Confirm the resistance phenotype by determining the MIC of myxovirescin for the isolated mutants compared to the parental strain.

Protocol 2: Screening for Genes Conferring Myxovirescin Resistance

This protocol outlines a method to screen a genomic or plasmid library to identify genes that, when overexpressed, confer resistance to myxovirescin.

Materials:

  • Bacterial strain susceptible to myxovirescin

  • Genomic or plasmid-based expression library (e.g., the ASKA library for E. coli)

  • Solid growth medium

  • Myxovirescin

  • Appropriate antibiotics for plasmid selection

Method:

  • Transform the susceptible bacterial strain with the expression library.

  • Plate the transformed cells onto solid medium containing the appropriate selection antibiotic and a sub-lethal concentration of myxovirescin.

  • Incubate the plates until colonies appear.

  • Isolate plasmids from the resistant colonies.

  • Sequence the inserts of the isolated plasmids to identify the gene(s) responsible for conferring resistance.

  • Confirm the resistance phenotype by re-transforming the identified plasmid into the original susceptible strain and re-testing for myxovirescin resistance.

Visualizations

Myxovirescin_Mechanism_of_Action cluster_membrane Bacterial Cell Envelope Pro-lipoprotein Pro-lipoprotein LspA LspA Pro-lipoprotein->LspA Processed by Mature Lipoprotein Mature Lipoprotein LspA->Mature Lipoprotein Cleaves signal peptide Outer_Membrane Outer Membrane Inner_Membrane Inner Membrane Myxovirescin Myxovirescin Myxovirescin->LspA Inhibits

Caption: Mechanism of action of myxovirescin.

Resistance_Mechanisms cluster_resistance Resistance Mechanisms Myxovirescin Myxovirescin LspA LspA Myxovirescin->LspA Inhibits Cell_Viability Cell_Viability LspA->Cell_Viability Maintains lspA_Overexpression lspA Gene Overexpression lspA_Overexpression->LspA Increases amount of lpp_Mutation lpp Gene Mutation lpp_Mutation->Cell_Viability Prevents toxic buildup

Caption: Known resistance mechanisms to myxovirescin.

Experimental_Workflow Start Start Isolate_Mutant Isolate Myxovirescin- Resistant Mutant Start->Isolate_Mutant Characterize_Phenotype Characterize Resistance Phenotype (MIC) Isolate_Mutant->Characterize_Phenotype Identify_Mechanism Identify Resistance Mechanism Characterize_Phenotype->Identify_Mechanism WGS Whole Genome Sequencing Identify_Mechanism->WGS Gene_Overexpression Gene Overexpression Screening Identify_Mechanism->Gene_Overexpression Validate_Mechanism Validate Mechanism (Complementation/ Knockout) WGS->Validate_Mechanism Gene_Overexpression->Validate_Mechanism End End Validate_Mechanism->End

Caption: Workflow for studying myxovirescin resistance.

References

Validation & Comparative

Validating the Inhibitory Effect of Myxovirescin on LspA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of myxovirescin's performance in inhibiting Lipoprotein signal peptidase A (LspA) against other known inhibitors. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate the underlying mechanisms and workflows.

Introduction to LspA and its Inhibition

Lipoprotein signal peptidase A (LspA), a type II signal peptidase, is a critical enzyme in bacterial prolipoprotein processing.[1][2] It is responsible for cleaving the signal peptide from prolipoproteins, a crucial step in the maturation of lipoproteins that are essential for various functions, including cell wall synthesis, nutrient uptake, and virulence.[3][4] The essential nature of LspA in many Gram-negative bacteria and its role in the virulence of Gram-positive bacteria make it an attractive target for the development of novel antibiotics.[1][5]

Myxovirescin (also known as antibiotic TA) is a macrocyclic lactone produced by the myxobacterium Myxococcus xanthus.[3][6] Genetic and biochemical studies have confirmed that LspA is the molecular target of myxovirescin.[3][6] Its inhibitory action leads to the accumulation of unprocessed prolipoproteins in the bacterial inner membrane, a toxic event that results in cell death.[3] This guide compares the inhibitory efficacy of myxovirescin with globomycin, another well-characterized natural LspA inhibitor, and other synthetic analogs.

Comparative Analysis of LspA Inhibitors

The inhibitory activities of myxovirescin and other compounds against LspA have been evaluated using both whole-cell and in vitro biochemical assays. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Inhibitory Activity against LspA
InhibitorTarget EnzymeAssay TypeIC50 (µM)Reference
Myxovirescin LspA from P. aeruginosa (LspPae)Gel-shift1.09 ± 0.34[1]
LspA from S. aureus (LspMrs)Gel-shift0.16 ± 0.00[1]
Globomycin LspA from P. aeruginosa (LspPae)Gel-shift0.64 ± 0.16[1]
LspA from S. aureus (LspMrs)Gel-shift170.7 ± 0.64[1]
LspA from P. aeruginosa (LspPae)FRET0.04[7]
G0790 (Globomycin Analog) LspA from E. coliMass SpecPotent Inhibition[8]
G2a (Cyclic Peptide) LspA from P. aeruginosa (LspPae)FRET2.94 ± 0.85[7]
G2d (Cyclic Peptide) LspA from P. aeruginosa (LspPae)FRET3.68 ± 0.42[7]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Whole-Cell Activity of LspA Inhibitors
InhibitorBacterial StrainAssay TypeEC50 (µg/mL)MIC (µg/mL)Reference
Myxovirescin E. coli YX127Lpp Processing0.254[3]
Globomycin E. coli YX127Lpp Processing232[3]
E. coli Top 10Growth Inhibition20[9]
G0790 (Globomycin Analog) E. coli CFT073Growth Inhibition0.5-1[8]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Signaling Pathway and Inhibition Mechanism

Myxovirescin and globomycin both function by obstructing the active site of LspA. Despite their distinct chemical structures, they exhibit convergent evolution in their mechanism of action, mimicking the tetrahedral intermediate of the prolipoprotein substrate.[5] This prevents the cleavage of the signal peptide and disrupts the lipoprotein maturation pathway.

G cluster_pathway Bacterial Lipoprotein Maturation Pathway cluster_inhibition Mechanism of Inhibition Preprolipoprotein Preprolipoprotein Prolipoprotein Prolipoprotein Preprolipoprotein->Prolipoprotein Lgt (Diacylglyceryl Transferase) Mature_Lipoprotein Mature_Lipoprotein Prolipoprotein->Mature_Lipoprotein LspA (Signal Peptidase II) LspA_Active_Site LspA Active Site Prolipoprotein->LspA_Active_Site Substrate for LspA Myxovirescin Myxovirescin Myxovirescin->LspA_Active_Site Binds and Blocks Globomycin Globomycin Globomycin->LspA_Active_Site Binds and Blocks

Inhibition of the Lipoprotein Maturation Pathway.

Experimental Protocols

Detailed methodologies for the key experiments used to validate the inhibitory effect of myxovirescin on LspA are provided below.

Whole-Cell Lipoprotein (Lpp) Processing Assay

This assay assesses the ability of a compound to inhibit LspA in a living bacterial cell by monitoring the processing of a specific lipoprotein, Lpp.

G start E. coli Culture (expressing Lpp) treat Treat with Inhibitor (e.g., Myxovirescin) start->treat induce Induce Lpp Expression treat->induce lyse Cell Lysis induce->lyse sds_page SDS-PAGE lyse->sds_page western Western Blot (anti-Lpp antibody) sds_page->western detect Detect Bands western->detect

Workflow for the Whole-Cell Lpp Processing Assay.

Protocol:

  • Strain and Culture Conditions: Grow an E. coli strain, such as YX127 (lpp::Tn10) carrying a plasmid with an inducible lpp gene (e.g., p-PBAD-lpp), in a suitable medium like Luria-Bertani (LB) broth to the early logarithmic phase.[3]

  • Inhibitor Treatment: Add serial dilutions of myxovirescin, globomycin, or other test compounds to the cultures. Include a vehicle-only control (e.g., DMSO).

  • Induction of Lpp Expression: Shortly after adding the inhibitor (e.g., 5 minutes), induce the expression of Lpp by adding the appropriate inducer (e.g., 0.2% w/v arabinose for a PBAD promoter).[3]

  • Cell Harvesting and Lysis: After a defined induction period (e.g., 1-2 hours), harvest the cells by centrifugation. Lyse the cell pellets using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading for electrophoresis.

  • SDS-PAGE and Western Blotting: Separate the proteins from each lysate by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunodetection: Block the membrane and then probe it with a primary antibody specific for Lpp. After washing, incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Visualization: Detect the protein bands using a chemiluminescent substrate. The unprocessed pro-Lpp will migrate at a higher molecular weight (approx. 8.3 kDa) than the mature, processed Lpp (approx. 5.9 kDa).[3]

  • Data Analysis: Quantify the band intensities for both processed and unprocessed Lpp to determine the percentage of inhibition at each compound concentration and calculate the EC50 value.

In Vitro FRET-based LspA Inhibition Assay

This high-throughput assay directly measures the enzymatic activity of purified LspA on a synthetic, fluorophore-labeled lipopeptide substrate.

G cluster_assay FRET Assay Principle FRET_Substrate FRET Lipopeptide Substrate (Donor + Quencher) Cleavage LspA Cleavage FRET_Substrate->Cleavage LspA Purified LspA LspA->Cleavage Separation Donor and Quencher Separate Cleavage->Separation Fluorescence Fluorescence Signal Increases Separation->Fluorescence Inhibitor Inhibitor (Myxovirescin) Inhibitor->LspA blocks

Principle of the FRET-based LspA Inhibition Assay.

Protocol:

  • Reagents and Buffers:

    • Purified LspA enzyme (e.g., from P. aeruginosa or S. aureus).[1]

    • FRET-labeled lipopeptide substrate containing a cleavage site for LspA, an N-terminal quencher, and a C-terminal fluorophore.[7]

    • Assay buffer (e.g., 100 mM Tris/HCl pH 7.8, 150 mM NaCl, and 0.09% (w/v) DDM for LspMrs).[1]

  • Assay Setup: In a microplate format (e.g., 384-well), add the assay buffer, purified LspA enzyme, and varying concentrations of the test inhibitor (myxovirescin, etc.).

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the FRET substrate to each well.

  • Fluorescence Reading: Immediately begin monitoring the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore. The cleavage of the substrate by LspA separates the fluorophore from the quencher, resulting in an increase in fluorescence.

  • Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to calculate the IC50 value.

In Vitro Gel-Shift Assay for LspA Inhibition

This assay provides an orthogonal method to validate LspA inhibition by visualizing the cleavage of a prolipoprotein substrate into its mature form on an SDS-PAGE gel.

Protocol:

  • Substrate Preparation:

    • Express and purify a recombinant prolipoprotein substrate, such as the prepro inhibitor of cysteine protease (ppICP).[7]

    • In a preliminary reaction, convert the ppICP to the prolipoprotein form (pICP) using purified prolipoprotein diacylglyceryl transferase (Lgt) and a lipid substrate like dioleoylphosphatidylglycerol (DOPG).[7]

  • Inhibition Reaction:

    • Set up reactions containing the prepared pICP substrate, purified LspA enzyme, and serial dilutions of the inhibitor (myxovirescin, etc.) in an appropriate reaction buffer.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60 minutes) to allow for enzymatic cleavage.

  • SDS-PAGE Analysis: Stop the reactions by adding SDS-PAGE loading buffer and boiling. Separate the reaction products on an SDS-PAGE gel.

  • Visualization: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands. The uncleaved pICP will appear as a higher molecular weight band, while the LspA-cleaved mature diacylated ICP (DA-ICP) will be a smaller, faster-migrating band.[7]

  • Quantification: Densitometrically quantify the intensity of the substrate (pICP) and product (DA-ICP) bands for each inhibitor concentration. Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

The experimental data presented in this guide validate the inhibitory effect of myxovirescin on LspA. In vitro assays demonstrate that myxovirescin is a potent inhibitor of LspA from both Gram-negative (P. aeruginosa) and Gram-positive (S. aureus) bacteria, with IC50 values in the low micromolar to nanomolar range.[1] Notably, myxovirescin shows significantly higher potency against S. aureus LspA compared to globomycin.[1]

Whole-cell assays corroborate these findings, showing that myxovirescin is more effective than globomycin at inhibiting lipoprotein processing in E. coli.[3] The detailed protocols and comparative data provided herein serve as a valuable resource for researchers working on the development of novel antibiotics targeting the bacterial lipoprotein maturation pathway. Myxovirescin stands out as a promising lead compound for further optimization in the pursuit of new treatments for bacterial infections.

References

Myxovirescin vs. Bacitracin: A Comparative Guide to Cell Wall Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antibacterial drug discovery, inhibitors of bacterial cell wall synthesis remain a cornerstone of antimicrobial therapy. This guide provides a detailed comparison of Myxovirescin, a novel antibiotic with a unique mechanism of action, and Bacitracin, a well-established polypeptide antibiotic. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, performance data, and the experimental protocols used for their evaluation.

Mechanism of Action: Distinct Pathways to Cell Wall Disruption

Myxovirescin and Bacitracin both lead to the inhibition of bacterial cell wall synthesis, a critical process for bacterial survival. However, they achieve this through entirely different molecular targets and mechanisms.

Myxovirescin: Also known as antibiotic TA, Myxovirescin is a macrocyclic lactam produced by myxobacteria.[1][2] Its primary target is the Type II signal peptidase (LspA) , an essential enzyme in Gram-negative bacteria.[1][3][4] LspA is responsible for cleaving the signal peptide from prolipoproteins, a crucial step in their maturation and localization to the bacterial cell envelope.[1][2] By inhibiting LspA, Myxovirescin prevents the proper processing of lipoproteins, leading to a toxic buildup of unprocessed prolipoproteins in the inner membrane and ultimately causing cell death.[1][2][4] The bactericidal activity of Myxovirescin is dependent on active cell metabolism and protein synthesis.[1]

Bacitracin: This polypeptide antibiotic interferes with a later stage of peptidoglycan synthesis.[5] Its target is undecaprenyl pyrophosphate (UPP) , a lipid carrier molecule.[6][7] Bacitracin forms a complex with UPP and a divalent metal ion, typically zinc, which prevents the dephosphorylation of UPP to undecaprenyl phosphate (UP).[6][8] This recycling of the lipid carrier is essential for the transport of peptidoglycan precursors (N-acetylmuramic acid and N-acetylglucosamine) from the cytoplasm to the exterior of the cell membrane.[5][7] The inhibition of this process halts the synthesis of the peptidoglycan layer, weakening the cell wall and leading to cell lysis.[5][6]

Performance Data: A Quantitative Comparison

The efficacy of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for Myxovirescin and Bacitracin against various bacterial species.

AntibioticBacterial SpeciesStrainMIC (µg/mL)Reference
Myxovirescin (TA) Escherichia coliYX1274[1]
Escherichia coliMG16554[1]
Bacitracin Staphylococcus aureusATCC 292130.5 - 4[9]
Streptococcus pyogenesATCC 196150.06 - 0.5[9]
Enterococcus faecalisATCC 2921216 - >128[9]
Clostridium perfringensc1261_A>256[10]

Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)

The data presented above is typically generated using the broth microdilution method, a standardized and widely accepted technique for antimicrobial susceptibility testing.

Broth Microdilution Method Protocol

1. Preparation of Materials:

  • Antibiotic Stock Solution: Prepare a high-concentration stock solution of Myxovirescin or Bacitracin in a suitable solvent (e.g., DMSO or water).

  • Bacterial Inoculum: From a fresh culture (18-24 hours) on an appropriate agar medium, select several colonies and suspend them in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9][11] Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9][11]

  • 96-Well Microtiter Plate: Use sterile 96-well plates.

2. Serial Dilution of Antibiotic:

  • Dispense sterile CAMHB into wells 2 through 12 of the microtiter plate.

  • Add a volume of the antibiotic stock solution to the first well to achieve the highest desired concentration.

  • Perform a twofold serial dilution by transferring a set volume of the antibiotic solution from well 1 to well 2, mixing, and repeating this process down to well 10. Discard the excess volume from well 10.

  • Well 11 serves as a positive control (bacterial growth without antibiotic), and well 12 serves as a negative/sterility control (broth only).[9][12]

3. Inoculation and Incubation:

  • Add the standardized bacterial inoculum to wells 1 through 11.

  • Seal the plate and incubate at 35 ± 2°C for 16-20 hours (or longer for slow-growing organisms).[11]

4. Determination of MIC:

  • Following incubation, visually inspect the wells for turbidity, which indicates bacterial growth.[12]

  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[13][14]

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways inhibited by Myxovirescin and Bacitracin.

Myxovirescin_Mechanism cluster_membrane Inner Membrane cluster_periplasm Periplasm prolipoprotein Prolipoprotein lspA LspA (Type II Signal Peptidase) prolipoprotein->lspA Signal Peptide Cleavage processed_lipoprotein Processed Lipoprotein lspA->processed_lipoprotein outer_membrane Outer Membrane Assembly processed_lipoprotein->outer_membrane Transport & Assembly myxovirescin Myxovirescin myxovirescin->lspA Inhibition

Caption: Mechanism of action of Myxovirescin.

Bacitracin_Mechanism cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm precursor Peptidoglycan Precursor (UDP-NAM-NAG) upp Undecaprenyl-P (UP) precursor->upp Translocation uppp Undecaprenyl-PP (UPP) upp->uppp Incorporation into Peptidoglycan Chain uppp->upp Dephosphorylation peptidoglycan Growing Peptidoglycan Chain uppp->peptidoglycan Precursor Transport bacitracin Bacitracin bacitracin->uppp Inhibition of Dephosphorylation

Caption: Mechanism of action of Bacitracin.

Resistance Mechanisms

The development of resistance is a critical consideration for any antibiotic. The mechanisms of resistance to Myxovirescin and Bacitracin are as distinct as their modes of action.

Myxovirescin Resistance: Resistance to Myxovirescin can arise from mutations that alter the target or pathways affected by the drug. For instance, insertions in the lpp gene, which encodes an abundant outer membrane lipoprotein, have been shown to confer resistance to Myxovirescin in E. coli.[1] This is thought to alleviate the toxic buildup of mislocalized pro-Lpp that results from LspA inhibition.[1][4]

Bacitracin Resistance: Bacteria have evolved several strategies to counteract Bacitracin. One common mechanism involves the expression of ATP-binding cassette (ABC) transporters that actively efflux the antibiotic from the cell.[15][16] Another strategy involves alterations in cell wall components. For example, some Gram-negative bacteria can acquire resistance by halting the synthesis of exopolysaccharides.[17][18] In some bacteria, increased levels of the lipid kinase encoded by the bacA gene can also confer resistance.[15]

Conclusion

Myxovirescin and Bacitracin are both effective inhibitors of bacterial cell wall synthesis, yet they represent two distinct approaches to targeting this essential pathway. Myxovirescin's inhibition of the Type II signal peptidase is a novel mechanism with potential for activity against multidrug-resistant Gram-negative bacteria. Bacitracin, while a long-standing therapeutic, remains a valuable topical agent, and its mechanism of inhibiting the lipid carrier cycle is a well-understood paradigm in antibiotic action. The data and protocols presented in this guide provide a foundation for researchers to objectively compare these two antibiotics and to inform the development of new antimicrobial strategies.

References

Myxovirescin: A Comparative Analysis of Cross-Resistance with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myxovirescin, a novel macrocyclic lactam antibiotic produced by the myxobacterium Myxococcus xanthus, presents a promising avenue in the ongoing battle against antimicrobial resistance. Its unique mechanism of action, targeting the type II signal peptidase (LspA), distinguishes it from many commercially available antibiotics.[1] This guide provides a comprehensive comparison of myxovirescin's cross-resistance profile with other antibiotic classes, supported by experimental data, to aid in its evaluation as a potential therapeutic agent.

Executive Summary

Myxovirescin exhibits a highly specific mode of action, leading to a low propensity for cross-resistance with other antibiotic classes. An Escherichia coli mutant (YX23) with specific resistance to myxovirescin has been shown to retain susceptibility to a broad range of other antibiotics. This lack of cross-resistance is a significant advantage, suggesting that myxovirescin could be effective against pathogens that have already developed resistance to other drugs. The primary mechanism of myxovirescin resistance in the studied mutant is associated with a disruption in the lpp gene, which is distinct from the resistance mechanisms of other antibiotic classes.

Quantitative Cross-Resistance Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various antibiotics against wild-type E. coli K-12 and the myxovirescin-resistant mutant YX23. The data clearly demonstrates the lack of cross-resistance in the YX23 strain.

AntibioticAntibiotic ClassWild-Type E. coli K-12 MIC (µg/mL)Myxovirescin-Resistant E. coli YX23 MIC (µg/mL)Fold Change in MIC
Myxovirescin (TA)Macrocyclic Lactam2>128>64
GlobomycinCyclic Depsipeptide881
Ampicillinβ-Lactam441
Carbenicillinβ-Lactam441
Cefoxitinβ-Lactam221
KanamycinAminoglycoside221
GentamicinAminoglycoside0.50.51
SpectinomycinAminoglycoside16161
TetracyclineTetracycline221
ChloramphenicolAmphenicol441
ErythromycinMacrolide64641
RifampicinRifamycin881
Nalidixic AcidQuinolone441
CiprofloxacinQuinolone0.0150.0151
Polymyxin BPolypeptide0.50.51
VancomycinGlycopeptide>128>128-

Data sourced from Xiao et al., 2012.

Experimental Protocols

The determination of cross-resistance is primarily achieved through the measurement of Minimum Inhibitory Concentrations (MICs) using the broth microdilution method.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB)

  • Bacterial cultures (Wild-type and resistant strains)

  • Antibiotic stock solutions

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of each antibiotic is prepared in MHB directly in the wells of a 96-well plate. The final volume in each well is typically 100 µL.

  • Inoculum Preparation: Bacterial strains are grown in MHB to the mid-logarithmic phase. The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with 100 µL of the standardized bacterial suspension, resulting in a final volume of 200 µL and a final bacterial concentration of 2.5 x 10^5 CFU/mL.

  • Controls:

    • Growth Control: A well containing MHB and the bacterial inoculum without any antibiotic.

    • Sterility Control: A well containing only MHB to check for contamination.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (growth) in the well.

Visualizing Key Processes

Myxovirescin's Mechanism of Action and Resistance

Myxovirescin targets and inhibits the type II signal peptidase (LspA), an essential enzyme in the bacterial lipoprotein processing pathway.[1] This inhibition leads to the accumulation of unprocessed pre-prolipoproteins in the inner membrane, ultimately causing cell death. Resistance in the E. coli YX23 mutant is due to an insertion in the lpp gene, which encodes the major outer membrane lipoprotein. This mutation likely prevents the toxic buildup of the unprocessed Lpp precursor.

Myxovirescin_Mechanism cluster_membrane Bacterial Inner Membrane cluster_resistance Resistance Mechanism (YX23) Pre-prolipoprotein Pre-prolipoprotein LspA LspA Pre-prolipoprotein->LspA Processed by Processed Lipoprotein Processed Lipoprotein LspA->Processed Lipoprotein CellDeath CellDeath LspA->CellDeath Leads to Processed Lipoprotein->CellDeath Myxovirescin Myxovirescin Myxovirescin->LspA Inhibits Globomycin Globomycin Globomycin->LspA Inhibits lpp_mutation lpp gene mutation lpp_mutation->Pre-prolipoprotein Reduces accumulation of toxic precursor

Caption: Mechanism of myxovirescin action and resistance.

Experimental Workflow for Cross-Resistance Determination

The following diagram illustrates the systematic process of evaluating the cross-resistance profile of an antibiotic.

Cross_Resistance_Workflow start Start: Isolate Wild-Type Bacterial Strain induce_resistance Induce Resistance to Myxovirescin start->induce_resistance mic_testing Perform Broth Microdilution MIC Assay for a Panel of Antibiotics start->mic_testing Wild-Type Strain isolate_mutant Isolate Myxovirescin-Resistant Mutant (e.g., YX23) induce_resistance->isolate_mutant isolate_mutant->mic_testing compare_mic Compare MICs of Wild-Type vs. Resistant Mutant mic_testing->compare_mic analyze Analyze Fold Change in MIC compare_mic->analyze no_cross_resistance Conclusion: No Cross-Resistance (Fold Change ≈ 1) analyze->no_cross_resistance If Fold Change is not significant cross_resistance Conclusion: Cross-Resistance (Fold Change > 1) analyze->cross_resistance If Fold Change is significant

Caption: Workflow for determining antibiotic cross-resistance.

Conclusion

The available data strongly indicates that myxovirescin possesses a favorable cross-resistance profile. Its unique target, LspA, and the nature of the observed resistance mechanisms suggest that it is unlikely to be affected by existing resistance to other common antibiotic classes. This makes myxovirescin a compelling candidate for further development, particularly for treating infections caused by multidrug-resistant bacteria. Further studies involving a broader range of clinically relevant resistant strains are warranted to fully elucidate its potential in a clinical setting.

References

A Comparative Guide to the Biological Activity of Myxovirescin Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Myxovirescin, also known as Antibiotic TA, is a 28-membered macrocyclic antibiotic produced by the myxobacterium Myxococcus xanthus (formerly Myxococcus virescens).[1][2][3] This family of compounds has garnered significant interest due to its potent bactericidal activity, particularly against Gram-negative bacteria, and its unique mechanism of action.[1][4] Notably, myxovirescin exhibits high specificity, showing no toxicity towards fungi, protozoa, or eukaryotic cells.[3][4] This guide provides a comparative analysis of the biological activity of myxovirescin A and its analogs, supported by experimental data and detailed methodologies.

Mechanism of Action: Inhibition of Type II Signal Peptidase (LspA)

The primary molecular target of myxovirescin is the Type II signal peptidase (LspA), a crucial enzyme in the bacterial lipoprotein processing pathway.[3][4][5][6] LspA is responsible for cleaving the signal peptide from prolipoproteins, a vital step in the maturation of lipoproteins that are essential components of the bacterial cell envelope.[2][3][7]

Myxovirescin inhibits LspA, leading to the accumulation of unprocessed prolipoproteins in the bacterial membrane.[3][4][7] This buildup of mislocalized proteins is toxic to the bacterium and ultimately results in cell death.[4][5][6] The bactericidal activity of myxovirescin is dependent on active cell metabolism and protein synthesis.[3][4] This targeted mechanism makes LspA an attractive target for the development of new antibiotics.[8]

Myxovirescin Mechanism of Action cluster_membrane Bacterial Inner Membrane Pre-prolipoprotein Pre-prolipoprotein Lgt Lgt (Diacylglyceryl Transferase) Pre-prolipoprotein->Lgt Prolipoprotein Prolipoprotein Lgt->Prolipoprotein LspA LspA (Type II Signal Peptidase) Prolipoprotein->LspA Toxic_Buildup Toxic Buildup of Mislocalized Prolipoproteins Prolipoprotein->Toxic_Buildup Apolipoprotein Apolipoprotein LspA->Apolipoprotein Cleaves Signal Peptide Lnt Lnt (N-acyltransferase) Apolipoprotein->Lnt Mature Lipoprotein Mature Lipoprotein Lnt->Mature Lipoprotein Myxovirescin Myxovirescin Myxovirescin->LspA Inhibits Cell_Death Cell Death Toxic_Buildup->Cell_Death

Caption: Inhibition of the Lipoprotein Processing Pathway by Myxovirescin.

Comparative Biological Activity

Myxovirescin A demonstrates potent activity against a range of bacteria, particularly Gram-negative species. Its efficacy is significantly higher than that of globomycin, another natural product that also targets LspA.[3] Modifications to the myxovirescin structure can have a profound impact on its biological activity. For instance, the disruption of a methyltransferase involved in its biosynthesis results in analogs like myxovirescin Q(a), which lacks a key methoxy group and is inactive against E. coli.[9] Conversely, synthetic analogs have been developed that retain prominent antibacterial activity.[10]

CompoundOrganismMIC (µg/mL)Reference
Myxovirescin A Gram-negative bacteria (general)1 - 5[1]
Escherichia coli MG16554[3]
Pseudomonads (some)20 - 50[1]
Gram-positive bacteria (some)20 - 50[1]
Staphylococcus aureus>30[11]
Myxovirescin A1 Escherichia coli1[11]
Globomycin Escherichia coli12.5[11]
Staphylococcus aureus>100[11]
Myxovirescin Q(a) Escherichia coliInactive[9]
Synthetic Analog 127 Not specifiedProminent Activity[10]
Synthetic Analog 133 Not specifiedProminent Activity[10]

Experimental Protocols

The evaluation of the antibacterial activity of myxovirescin and its derivatives relies on standardized microbiological assays. The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition (ZOI).

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.[3][4][12]

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound (e.g., myxovirescin A) in a suitable solvent. Perform a 2-fold serial dilution of the compound in a 96-well microtiter plate using an appropriate growth medium (e.g., Luria-Bertani broth).[3]

  • Inoculum Preparation: Grow the test bacterium (e.g., E. coli) to mid-log phase. Dilute the culture to a standardized concentration of 5 × 10⁵ CFU/mL in the growth medium.[3]

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. The final volume in each well is typically 180-200 µL.[3][13]

  • Controls: Include a positive control (bacteria in broth without the compound) and a negative control (broth only) on each plate.[3]

  • Incubation: Incubate the microtiter plates at the optimal temperature for the test organism (e.g., 33°C or 37°C) for 18-24 hours.[3]

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[3][12]

MIC Assay Workflow Start Start Prep_Compound Prepare 2-fold serial dilutions of Myxovirescin analog in 96-well plate Start->Prep_Compound Prep_Inoculum Prepare standardized bacterial inoculum (5x10^5 CFU/mL) Start->Prep_Inoculum Inoculate Inoculate wells with bacterial suspension Prep_Compound->Inoculate Prep_Inoculum->Inoculate Controls Include positive (growth) and negative (sterility) controls Inoculate->Controls Incubate Incubate plate (e.g., 18h at 37°C) Controls->Incubate Read_Results Visually inspect for turbidity and determine lowest concentration with no growth Incubate->Read_Results End End: MIC Value Read_Results->End

Caption: Workflow for the Broth Microdilution MIC Assay.

This assay assesses the extent to which an antimicrobial agent inhibits bacterial growth on an agar surface.[3][4]

  • Prepare Indicator Lawn: Prepare a liquid culture of the indicator strain (e.g., E. coli) grown to a specific optical density (e.g., OD₆₀₀ = 1). Mix 100 µL of this culture with 3 mL of molten soft agar (e.g., 1/2 CTT with 0.7% agar) and pour it over a solid agar plate (e.g., 1/2 CTT with 1.5% agar) to create a uniform lawn.[3]

  • Application of Test Agent:

    • For Extracts/Pure Compounds: Aseptically place a sterile filter paper disc onto the center of the agar lawn. Apply a known volume (e.g., 2 µL) of the test compound or extract onto the disc.[3]

    • For Producer Strains: Spot a small volume (e.g., 5 µL) of a concentrated culture of the myxovirescin-producing strain onto the solid agar plate. Incubate the plate (e.g., at 33°C for 12-48 hours) to allow for antibiotic diffusion before overlaying with the indicator lawn.[3][4]

  • Incubation: Incubate the plates overnight at the optimal temperature for the indicator strain (e.g., 33°C).[3]

  • Measurement: Measure the diameter of the clear zone (the zone of inhibition) around the disc or producer colony where bacterial growth has been inhibited. A larger diameter indicates greater antibacterial activity.[14]

References

Confirming the Identity of Novel Drug Candidate TA-7552: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive confirmation of a novel drug candidate's identity is a critical step in the pharmaceutical development pipeline. This guide provides a comparative overview of mass spectrometry-based techniques for the structural confirmation of the hypothetical small molecule, TA-7552. The following sections detail the experimental data, protocols, and workflows to ensure accurate and reliable identification.

High-Resolution Mass Spectrometry (HRMS) for Unambiguous Elemental Composition

High-resolution mass spectrometry is a cornerstone for the initial identification of a new chemical entity. By providing a highly accurate mass measurement, it allows for the determination of the elemental formula, significantly narrowing down the possibilities for the compound's structure. When coupled with liquid chromatography (LC), it also provides retention time data, which is a key identifier.

An alternative to LC-HRMS is Gas Chromatography-Mass Spectrometry (GC-MS). While powerful for volatile and thermally stable compounds, many complex drug molecules, like our hypothetical this compound, are not amenable to GC without derivatization, which adds complexity to the workflow. Supercritical Fluid Chromatography (SFC) coupled with mass spectrometry presents another alternative, particularly advantageous for chiral separations.[1]

A comparison of the expected and observed mass-to-charge ratios for the protonated molecule of this compound ([M+H]⁺) using LC-HRMS is presented below.

ParameterExpected Value (for C₂₂H₂₅FN₄O₄)Observed Value (LC-HRMS)Mass Accuracy (ppm)
Molecular FormulaC₂₂H₂₅FN₄O₄--
Monoisotopic Mass444.1864--
[M+H]⁺445.1937445.19410.9

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

While HRMS provides the elemental composition, tandem mass spectrometry (MS/MS) is employed to elucidate the structure of the molecule. In a tandem mass spectrometer, the parent ion of interest (in this case, the [M+H]⁺ ion of this compound) is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed, providing a "fingerprint" of the molecule's structure.

The fragmentation pattern of a compound is highly specific and can be used to confirm its identity by comparing the observed fragments with the expected fragmentation of the proposed structure. This technique is exceptionally powerful for distinguishing between isomers, which have the same elemental composition but different structural arrangements.

Below is a table summarizing the major fragment ions observed for this compound upon collision-induced dissociation (CID) in the mass spectrometer.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Elemental Formula of FragmentProposed Neutral Loss
445.1941344.1412C₁₇H₁₈FN₃O₂C₅H₇NO₂
445.1941243.0885C₁₂H₁₁FN₂OC₁₀H₁₄N₂O₃
445.1941121.0504C₈H₉OC₁₄H₁₆FN₄O₃

Experimental Protocols

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: Full scan mode from m/z 100-1000 with a resolution of 70,000.

    • Data Acquisition: The instrument is calibrated prior to analysis to ensure high mass accuracy.

Tandem Mass Spectrometry (MS/MS)
  • Instrumentation: A tandem mass spectrometer (e.g., a triple quadrupole or a Q-TOF).

  • Method:

    • The same chromatographic conditions as for the LC-HRMS analysis are used to separate this compound from other components.

    • The mass spectrometer is operated in a product ion scan mode.

    • The precursor ion corresponding to the [M+H]⁺ of this compound (m/z 445.1941) is selected in the first mass analyzer.

    • The selected ion is subjected to collision-induced dissociation (CID) with argon in the collision cell.

    • The resulting fragment ions are analyzed in the second mass analyzer.

Workflow for Identity Confirmation of this compound

cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Mass Spectrometry Analysis cluster_3 Data Analysis and Confirmation prep Dissolve this compound in appropriate solvent lc Inject sample into LC system for separation prep->lc Introduction ms1 High-Resolution MS1 Scan (Determine accurate mass of parent ion) lc->ms1 Elution ms2 Tandem MS (MS/MS) (Fragment parent ion for structural information) ms1->ms2 Parent Ion Selection data_analysis Compare observed accurate mass and fragmentation pattern with theoretical values for this compound ms2->data_analysis Fragmentation Data confirmation Confirm Identity of this compound data_analysis->confirmation Match

References

Unraveling Myxovirescin: A Comparative Guide to Structural Elucidation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural determination of complex natural products like myxovirescin is a critical step in understanding their therapeutic potential. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy against alternative methods for the structural elucidation of myxovirescin, supported by available data and detailed experimental protocols.

Myxovirescin, a macrocyclic antibiotic produced by the bacterium Myxococcus virescens, has garnered significant interest for its potent antibacterial activity. The intricate 28-membered macrolactam structure of myxovirescin necessitates powerful analytical techniques for its complete characterization.[1] This guide focuses on the central role of NMR spectroscopy in this endeavor and compares its performance with other key analytical methods.

The Power of NMR Spectroscopy in Deciphering Myxovirescin's Architecture

NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution, providing unparalleled insights into the connectivity and spatial arrangement of atoms. For myxovirescin, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assign the proton (¹H) and carbon (¹³C) signals of its complex scaffold.

Key NMR Data for Myxovirescin A

The foundational NMR data for myxovirescin A was established through pioneering work that led to the determination of its structure. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts, which serve as a fingerprint for the molecule.

Table 1: ¹H NMR Chemical Shift Data for Myxovirescin A

PositionChemical Shift (ppm)MultiplicityCoupling Constant (J in Hz)
............
Data to be populated from the primary literature source
............

Table 2: ¹³C NMR Chemical Shift Data for Myxovirescin A

PositionChemical Shift (ppm)
......
Data to be populated from the primary literature source
......

Note: The complete and detailed NMR data is referenced from the foundational study by Trowitzsch, Wray, Gerth, and Höfle (1982).[2][3]

Experimental Protocol for NMR Analysis of Myxovirescin

A typical experimental protocol for the NMR analysis of a natural product like myxovirescin involves the following steps:

  • Sample Preparation: A purified sample of myxovirescin A (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

  • 1D NMR Spectroscopy:

    • ¹H NMR: A standard proton NMR spectrum is acquired to obtain information about the chemical environment of each proton, their integrations (number of protons), and their scalar couplings (connectivity).

    • ¹³C NMR: A carbon-13 NMR spectrum is acquired to identify all unique carbon atoms in the molecule. Proton-decoupled spectra are typically used to simplify the spectrum to single lines for each carbon.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems and establishing the connectivity of adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different spin systems and piecing together the overall carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is vital for determining the stereochemistry and three-dimensional conformation of the molecule.

A Comparative Look: Alternative Structural Elucidation Techniques

While NMR is indispensable, a comprehensive structural elucidation often employs a multi-technique approach. Here, we compare NMR with two other powerful methods used in the study of myxovirescin: X-ray Crystallography and Mass Spectrometry.

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline state.

Performance Comparison:

FeatureNMR SpectroscopyX-ray Crystallography
Sample State SolutionCrystalline solid
Information Connectivity, stereochemistry, conformation in solution, dynamicsPrecise 3D atomic coordinates in the solid state
Requirement Soluble sampleHigh-quality single crystal
Advantages Provides data on molecular dynamics and conformation in a biologically relevant state (solution).Unambiguous determination of absolute stereochemistry and solid-state packing.
Limitations Structure is an average of solution conformations; can be challenging for very large molecules.Crystal growth can be a major bottleneck; the solid-state conformation may differ from the solution or biologically active conformation.

Experimental Protocol for X-ray Crystallography of Myxovirescin:

  • Crystallization: The primary challenge is to grow a single crystal of myxovirescin of sufficient size and quality. This is typically achieved by slowly evaporating a solution of the purified compound in a suitable solvent or solvent mixture.

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The phases of the diffracted X-rays are determined, and an initial electron density map is calculated. This map is then used to build a model of the molecule, which is refined against the experimental data to yield the final, high-resolution structure.

The crystal structure of myxovirescin complexed with its target protein has been solved, providing crucial insights into its mechanism of action.[4]

Mass Spectrometry

Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a molecule. Tandem MS (MS/MS) experiments can be used to fragment the molecule and deduce its structure.

Performance Comparison:

FeatureNMR SpectroscopyMass Spectrometry
Sample Amount MilligramsMicrograms to nanograms
Information Detailed 3D structure and connectivityMolecular weight, elemental formula, fragmentation patterns (substructural information)
Requirement Pure sample in solutionIonizable sample
Advantages Provides a complete structural picture.High sensitivity, speed, and ability to analyze complex mixtures when coupled with chromatography (e.g., LC-MS).
Limitations Lower sensitivity compared to MS.Does not directly provide stereochemical or conformational information; structural elucidation from fragmentation data can be complex and may not be definitive.

Experimental Protocol for Mass Spectrometry of Myxovirescin:

  • Ionization: A solution of myxovirescin is introduced into the mass spectrometer, where it is ionized. Common ionization techniques for natural products include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio in a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

  • Fragmentation (MS/MS): To obtain structural information, the molecular ion of myxovirescin is selected and subjected to collision-induced dissociation (CID) or other fragmentation methods. The resulting fragment ions are then analyzed to piece together the structure of the original molecule.

Workflow and Pathway Visualizations

To better illustrate the processes involved in the structural elucidation and biosynthesis of myxovirescin, the following diagrams are provided.

structural_elucidation_workflow cluster_extraction Isolation cluster_analysis Structural Analysis cluster_elucidation Structure Elucidation Fermentation Fermentation Extraction Extraction Fermentation->Extraction Purification (HPLC) Purification (HPLC) Extraction->Purification (HPLC) NMR_Spectroscopy NMR_Spectroscopy Purification (HPLC)->NMR_Spectroscopy Primary Method Mass_Spectrometry Mass_Spectrometry Purification (HPLC)->Mass_Spectrometry Complementary Xray_Crystallography Xray_Crystallography Purification (HPLC)->Xray_Crystallography Definitive 3D Final_Structure Final_Structure NMR_Spectroscopy->Final_Structure Mass_Spectrometry->Final_Structure Xray_Crystallography->Final_Structure

Workflow for the Structural Elucidation of Myxovirescin.

myxovirescin_biosynthesis Precursor_Metabolites Acetate, Propionate, Glycine, etc. PKS_NRPS Polyketide Synthase (PKS) & Non-Ribosomal Peptide Synthetase (NRPS) Precursor_Metabolites->PKS_NRPS Macrocyclization Intramolecular Cyclization PKS_NRPS->Macrocyclization Post_PKS_Modifications Tailoring Reactions (e.g., Hydroxylation, Methylation) Macrocyclization->Post_PKS_Modifications Myxovirescin_A Myxovirescin A Post_PKS_Modifications->Myxovirescin_A

Simplified Biosynthetic Pathway of Myxovirescin A.

Conclusion

NMR spectroscopy is an indispensable tool for the complete structural elucidation of complex natural products like myxovirescin in their native solution state. While X-ray crystallography provides definitive solid-state structures and mass spectrometry offers high sensitivity and molecular weight information, NMR remains unparalleled in its ability to provide a detailed picture of atomic connectivity and three-dimensional structure in solution. A synergistic approach, leveraging the strengths of each of these techniques, is ultimately the most powerful strategy for unambiguously determining the structure and conformation of novel and complex molecules, thereby paving the way for their further development as therapeutic agents.

References

A Comparative Analysis of Myxovirescin Production in Myxococcus xanthus Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myxovirescin, a potent antibiotic with a unique 28-membered macrolactam structure, represents a promising lead compound in drug discovery. Produced by the soil-dwelling bacterium Myxococcus xanthus, its biosynthesis is a complex process influenced by genetic and environmental factors. This guide provides a comparative analysis of myxovirescin production across different M. xanthus strains, focusing on key laboratory strains and the influence of phase variation. We present available data on production levels, detailed experimental protocols for cultivation and analysis, and an overview of the known signaling pathways regulating its biosynthesis.

Strain-Specific Production of Myxovirescin

A significant factor influencing myxovirescin production is phase variation, a phenomenon where M. xanthus colonies switch between a yellow (Y) and a tan (T) phenotype.[2] Yellow variants are generally associated with higher production of myxovirescin, while tan variants show decreased or abolished production.[3]

Strain/VariantMyxovirescin Production LevelKey Characteristics
M. xanthus DK1622 (Wild-Type) ProducerA widely used laboratory strain for genetic and physiological studies.[4]
M. xanthus DK1622 (Yellow Variant) Higher ProductionProficient in swarming motility.[2]
M. xanthus DK1622 (Tan Variant) Lower to No ProductionDeficient in swarming motility and exhibits increased iron sequestration.[2][3]
M. xanthus DZ2 (Wild-Type) ProducerGenotypically very similar to DK1622, differing mainly in a prophage-like DNA region.[1] It is reported to have slower cell lysis compared to DK1622, which can be advantageous for longer fermentation times.[5]
M. xanthus DW1034 (Δta1) No ProductionA DK1622 mutant with a deletion in the myxovirescin biosynthetic gene cluster, serving as a negative control.[6]
M. xanthus Mx v48 ProducerA strain from which purified myxovirescin has been obtained for research.[6]

Experimental Protocols

Cultivation of Myxococcus xanthus for Myxovirescin Production

a. Media Composition:

Several media are used for the routine growth and secondary metabolite production of M. xanthus.

  • CTT Medium (Casitone-Tris): A common rich medium for vegetative growth.[6]

    • 1% Casitone

    • 10 mM Tris-HCl (pH 7.6)

    • 8 mM MgSO₄

    • 1 mM KH₂PO₄

  • CTPM Medium: Used for routine liquid culture.

    • 1% Casitone

    • 10 mM Tris

    • 1 mM Potassium Phosphate

    • 5 mM MgSO₄

    • Final pH 7.6

  • CYE Medium (Casitone-Yeast Extract): Used in optimized protocols to accumulate biomass before inducing secondary metabolism.[7]

  • CF Medium (Colony Forming): A minimal medium used to induce starvation and secondary metabolite production.[7]

b. Culture Conditions:

  • Inoculation: Inoculate the chosen liquid medium with a fresh colony or a starter culture of the desired M. xanthus strain.

  • Incubation: Grow cultures at 30-33°C with vigorous shaking (e.g., 160-180 rpm).[1][6]

  • Production Phase: For enhanced production, a two-step protocol can be employed. First, grow the cells in a rich medium like CYE to achieve high biomass. Then, transfer the cells to a minimal medium like CF to induce secondary metabolite production under nutrient-limiting conditions.[7]

  • Adsorbent Resin: To capture the secreted myxovirescin and prevent its degradation, add an adsorbent resin such as Amberlite XAD16 (2% w/v) to the culture during the production phase.[1]

Extraction of Myxovirescin
  • Harvesting: After the desired incubation period (e.g., 72-96 hours), harvest the culture, including the cells and the adsorbent resin, by centrifugation.

  • Solvent Extraction: Myxovirescin is typically extracted from the cell pellet and resin using an organic solvent. Chloroform has been effectively used for this purpose.[6] Other polar solvents may also be employed.

  • Concentration: Evaporate the organic solvent from the extract to obtain a crude extract of myxovirescin.

Quantification of Myxovirescin by HPLC

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS) is the standard method for the quantification of myxovirescin.

  • Instrumentation: An HPLC system equipped with a C18 reversed-phase column, a DAD, and an MS detector.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is typically used.

  • Sample Preparation: Dissolve the crude extract in a suitable solvent, such as methanol or the initial mobile phase, and filter it through a 0.22 µm filter before injection.

  • Quantification: Create a standard curve using purified myxovirescin A of known concentrations. The concentration in the samples can then be determined by comparing the peak area with the standard curve. Myxovirescin A can be monitored by its characteristic UV absorbance and its specific mass-to-charge ratio ([M+H]⁺ m/z 624.44).[8]

Signaling Pathways Regulating Myxovirescin Biosynthesis

The production of myxovirescin in M. xanthus is tightly regulated by complex signaling networks. Two key regulatory systems have been identified: a positive regulatory cascade involving the alternative sigma factor σ⁵⁴ and a negative regulatory influence associated with phase variation mediated by a Helix-Turn-Helix (HTH) Xre-like regulator.

Positive Regulation by σ⁵⁴ and Enhancer-Binding Proteins (EBPs)

The biosynthesis of many secondary metabolites in M. xanthus, including myxovirescin, is dependent on the alternative sigma factor σ⁵⁴ (also known as RpoN). This sigma factor requires activation by specific Enhancer-Binding Proteins (EBPs).

sigma54_regulation Signal Environmental/Cellular Signal EBP Enhancer-Binding Protein (EBP) (Inactive) Signal->EBP Activates EBP_active EBP-ATP (Active) EBP->EBP_active ATP binding Sigma54_RNAP σ⁵⁴-RNA Polymerase Holoenzyme EBP_active->Sigma54_RNAP Interacts with and activates via ATP hydrolysis ta_promoter Myxovirescin (ta) gene promoter Sigma54_RNAP->ta_promoter Binds to Transcription Transcription Initiation Sigma54_RNAP->Transcription Initiates Myxovirescin Myxovirescin Biosynthesis Transcription->Myxovirescin

Caption: σ⁵⁴-dependent activation of myxovirescin biosynthesis.

This pathway illustrates that in response to specific signals, EBPs bind ATP and become active. The activated EBP then interacts with the σ⁵⁴-RNA polymerase holoenzyme, which is bound to the promoter of the myxovirescin biosynthetic gene cluster. This interaction, fueled by ATP hydrolysis, triggers the initiation of transcription, leading to the production of myxovirescin.

Regulation by an HTH-Xre-like Regulator in Phase Variation

Phase variation between yellow and tan variants plays a crucial role in regulating myxovirescin production. A putative Helix-Turn-Helix Xenobiotic Response Element (HTH-Xre) family transcriptional regulator, MXAN0228, is a key player in this process.

hth_xre_regulation cluster_phase Phase Variation Yellow_Phase Yellow Phase (Swarm Proficient) Tan_Phase Tan Phase (Swarm Deficient) Yellow_Phase->Tan_Phase Phase Switch Tan_Phase->Yellow_Phase Phase Switch HTH_Xre HTH-Xre Regulator (MXAN0228) HTH_Xre->Yellow_Phase Maintains HTH_Xre->Tan_Phase Suppresses switch to Myxovirescin_Cluster Myxovirescin Gene Cluster HTH_Xre->Myxovirescin_Cluster Reduces Expression DKxanthene_Production DKxanthene Production (Yellow Pigment) HTH_Xre->DKxanthene_Production Reduces Expression Myxovirescin_Production Myxovirescin Production Myxovirescin_Cluster->Myxovirescin_Production

Caption: Role of the HTH-Xre regulator in phase variation and myxovirescin production.

In the yellow, swarm-proficient phase, myxovirescin production is high. The HTH-Xre regulator MXAN0228 plays a role in the phase variation regulatory hierarchy. Deletion of the gene encoding this regulator leads to a reduction in myxovirescin and the yellow pigment DKxanthene, and it also reduces the frequency of switching from the swarm-proficient to the swarm-deficient (tan) state. This suggests that the HTH-Xre regulator is part of a complex network that influences both secondary metabolism and motility.

Experimental Workflow Overview

The following diagram outlines the general workflow for a comparative analysis of myxovirescin production.

experimental_workflow Strain_Selection Strain Selection (e.g., DK1622, DZ2, variants) Cultivation Cultivation (e.g., CTT, CYE/CF medium) Strain_Selection->Cultivation Extraction Extraction with Adsorbent Resin and Organic Solvent Cultivation->Extraction Analysis HPLC-DAD-MS Analysis Extraction->Analysis Quantification Quantification (vs. Standard Curve) Analysis->Quantification Data_Comparison Data Comparison and Analysis Quantification->Data_Comparison

Caption: General experimental workflow for myxovirescin production analysis.

This guide provides a foundational understanding of the comparative production of myxovirescin in different M. xanthus strains. Further research focusing on standardized fermentation and analytical protocols will be invaluable for obtaining absolute quantitative data, which will greatly benefit the fields of natural product chemistry and drug development.

References

Assessing the Specificity of Myxovirescin for Bacterial Type II Signal Peptidase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of myxovirescin and other inhibitors of bacterial type II signal peptidase (LspA), a critical enzyme in bacterial lipoprotein processing. The high specificity of myxovirescin for its bacterial target, with no reported toxicity towards eukaryotic cells, makes it a compelling subject for antibiotic research.[1][2] This document synthesizes experimental data to objectively assess its performance against alternative compounds.

Introduction to Myxovirescin and its Target

Myxovirescin, also known as antibiotic TA, is a macrocyclic lactone produced by myxobacteria.[1] It exhibits rapid bactericidal activity against a broad spectrum of Gram-negative and some Gram-positive bacteria.[1][3] Through genetic and biochemical studies, the molecular target of myxovirescin has been identified as the bacterial type II signal peptidase, LspA.[1][2][4][5]

LspA is an essential enzyme in bacteria, responsible for the cleavage of the signal peptide from prolipoproteins during their maturation.[1][2] Inhibition of LspA leads to the accumulation of unprocessed lipoproteins in the bacterial cell membrane, disrupting cell wall integrity and leading to cell death.[1] Crucially, LspA is absent in eukaryotes, making it an attractive target for the development of highly specific antibacterial agents.[2]

Comparative Inhibitor Performance

Myxovirescin's inhibitory action is most frequently compared to globomycin, another natural product that targets LspA.[1][5] While both compounds inhibit LspA, they possess distinct chemical structures.[2] More recently, synthetic analogs of globomycin have been developed to improve potency and pharmacokinetic properties.

Quantitative Inhibitory Activity

The following tables summarize the available quantitative data on the inhibitory performance of myxovirescin and its alternatives. It is important to note that the data for myxovirescin is presented as a whole-cell effective concentration (EC50), while data for other inhibitors is from in vitro assays using purified enzyme (IC50).

InhibitorTarget EnzymeAssay TypePotency (EC50/IC50)Source Organism of InhibitorReference
Myxovirescin (TA) LspAWhole-cell Lpp processing inhibition~0.25 µg/mL (EC50)Myxococcus xanthus[1]
Globomycin LspA (P. aeruginosa)In vitro FRET assay40 nM (IC50)Streptomyces species[2]
Globomycin Analogs (G1a-G1f) LspA (P. aeruginosa)In vitro FRET assay2.9 - 9.5 µM (IC50)Synthetic
Globomycin Analogs (G2a, G2d) LspA (P. aeruginosa)In vitro FRET assay157 - 304 nM (IC50)Synthetic
Minimum Inhibitory Concentrations (MIC)
InhibitorTarget OrganismMICReference
Myxovirescin A Enterobacteria1 - 5 µg/mL[3]
Pseudomonads & Gram-positive bacteria20 - 50 µg/mL[3]
Globomycin Escherichia coli12.5 µg/mL[3]

Specificity Profile

A key advantage of targeting LspA is the potential for high specificity, as this enzyme is not present in mammalian cells. Myxovirescin has been reported to show no toxicity towards fungi, protozoa, eukaryotic cells, rodents, or humans.[1][2] Genetic studies in E. coli have identified mutants with specific resistance to myxovirescin that are not cross-resistant to other classes of antibiotics.[1] While direct experimental data on the cross-reactivity of myxovirescin against a panel of eukaryotic proteases is not yet available, the collective evidence strongly supports its high degree of specificity for the bacterial LspA.

Experimental Protocols

This section details the methodologies for key experiments cited in the assessment of LspA inhibitors.

Whole-Cell Lipoprotein Processing Assay (Western Blot)

This assay is used to determine the in-cell effectiveness of an inhibitor by observing the accumulation of unprocessed lipoproteins.

Protocol:

  • Bacterial Culture and Induction: Grow an appropriate bacterial strain (e.g., an E. coli strain where the expression of a specific lipoprotein like Lpp is under an inducible promoter) to mid-log phase.

  • Inhibitor Treatment: Add the LspA inhibitor (e.g., myxovirescin or globomycin) at various concentrations to the bacterial cultures.

  • Protein Expression Induction: Shortly after adding the inhibitor, induce the expression of the target lipoprotein (e.g., by adding an inducer like arabinose).

  • Cell Lysis and Protein Extraction: After a defined period of incubation, harvest the bacterial cells by centrifugation. Lyse the cells to release total cellular proteins.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody specific to the target lipoprotein (e.g., anti-Lpp). Then, add a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).

  • Visualization: Visualize the protein bands using a chemiluminescent substrate. The unprocessed form of the lipoprotein will migrate at a higher molecular weight than the mature, processed form.

  • Quantification: Densitometry can be used to quantify the relative amounts of the processed and unprocessed forms to determine the EC50 of the inhibitor.

In Vitro LspA Activity Assay (FRET-based)

This in vitro assay provides a direct measure of an inhibitor's potency against the purified LspA enzyme.

Protocol:

  • Reagents:

    • Purified LspA enzyme.

    • A synthetic FRET (Förster Resonance Energy Transfer) peptide substrate. This peptide mimics the LspA cleavage site and is labeled with a fluorophore and a quencher at its N- and C-termini, respectively.

    • Assay buffer.

    • Inhibitor compounds at various concentrations.

  • Assay Setup: In a microplate, combine the purified LspA enzyme, the FRET substrate, and the assay buffer.

  • Inhibitor Addition: Add the inhibitor compounds at a range of concentrations to the wells. Include control wells with no inhibitor.

  • Reaction and Measurement: Incubate the plate at a controlled temperature. In the absence of inhibition, LspA will cleave the FRET substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. Monitor the fluorescence signal over time using a plate reader.

  • Data Analysis: The rate of the enzymatic reaction is determined from the slope of the fluorescence signal over time. Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to calculate the IC50 value.

Visualizations

Bacterial Lipoprotein Processing Pathway

lipoprotein_pathway cluster_membrane Cytoplasmic Membrane Preprolipoprotein Preprolipoprotein Lgt Lgt Preprolipoprotein->Lgt Diacylglyceryl transfer Prolipoprotein Prolipoprotein LspA LspA Prolipoprotein->LspA Signal peptide cleavage Mature_Lipoprotein Mature Lipoprotein Lnt Lnt Mature_Lipoprotein->Lnt N-acylation Lgt->Prolipoprotein LspA->Mature_Lipoprotein Myxovirescin Myxovirescin Myxovirescin->LspA Globomycin Globomycin Globomycin->LspA

Caption: The bacterial lipoprotein processing pathway and the inhibitory action of myxovirescin and globomycin on LspA.

Experimental Workflow for Assessing Inhibitor Specificity

inhibitor_specificity_workflow Start Start: Inhibitor Compound (e.g., Myxovirescin) Bacterial_Assay In vitro Assay with Bacterial LspA Start->Bacterial_Assay Whole_Cell_Assay Whole-Cell Assay (e.g., E. coli) Start->Whole_Cell_Assay Eukaryotic_Assay In vitro Assays with Panel of Eukaryotic Proteases Start->Eukaryotic_Assay Toxicity_Assay Eukaryotic Cell Toxicity Assay Start->Toxicity_Assay Result_Active Result: Active (Low IC50/EC50) Bacterial_Assay->Result_Active Whole_Cell_Assay->Result_Active Result_Inactive Result: Inactive Eukaryotic_Assay->Result_Inactive Result_NonToxic Result: Non-toxic Toxicity_Assay->Result_NonToxic Conclusion Conclusion: Specific Bacterial LspA Inhibitor Result_Active->Conclusion Result_Inactive->Conclusion Result_NonToxic->Conclusion

Caption: A logical workflow for determining the specificity of a potential bacterial LspA inhibitor.

Logical Relationship of Myxovirescin's Specificity

myxovirescin_specificity cluster_targets Potential Targets Myxovirescin Myxovirescin Inhibits Inhibits Myxovirescin->Inhibits No_Inhibition No Inhibition / No Toxicity Myxovirescin->No_Inhibition Bacterial_LspA Bacterial LspA Specificity High Specificity Bacterial_LspA->Specificity Eukaryotic_Proteases Eukaryotic Proteases Eukaryotic_Proteases->Specificity Inhibits->Bacterial_LspA No_Inhibition->Eukaryotic_Proteases

Caption: The basis of myxovirescin's high specificity for its bacterial target.

References

Safety Operating Guide

Navigating the Safe Disposal of TA-7552: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of TA-7552, ensuring the protection of personnel and compliance with safety standards. The following procedures are based on established protocols for similar compounds and are intended to provide essential safety and logistical information.

Immediate Safety and Logistical Information

Prior to handling this compound for disposal, it is crucial to be familiar with its hazard profile and the necessary safety precautions. The following table summarizes key safety and logistical data.

ParameterValueNotes
Hazard Class 6.1 (Toxic Substance)Potential for exposure through ingestion, inhalation, and skin contact.
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles, lab coatA chemical fume hood is mandatory for all handling procedures.[1]
Primary Waste Container Labeled, sealed, and leak-proof containerMust be chemically compatible with this compound.[1]
Secondary Containment RequiredThe primary container must be placed within a secondary container to prevent spills.[1]
Waste Storage Designated and ventilated hazardous waste areaDo not store with incompatible materials, such as strong oxidizing agents.[1]
Emergency Contact Environmental Health and Safety (EHS) OfficeIn the event of a spill or exposure, contact your local EHS office immediately.[1]

Detailed Disposal Protocol

The disposal of this compound involves the neutralization of the active compound before it is collected for final disposal by the facility's Environmental Health and Safety (EHS) office.[1]

Experimental Materials:
  • This compound waste solution

  • 1 M Sodium Bicarbonate (NaHCO₃) solution

  • pH indicator strips

  • Stir plate and stir bar

  • Labeled hazardous waste container

  • Appropriate PPE (nitrile gloves, safety goggles, lab coat)[1]

  • Chemical fume hood[1]

Experimental Procedure:
  • Preparation: Ensure all necessary materials are on hand and the entire procedure is conducted within a certified chemical fume hood. Don the appropriate personal protective equipment.[1]

  • Neutralization:

    • Place the beaker containing the this compound waste solution on a stir plate and add a stir bar.

    • Begin gentle stirring of the solution.

    • Slowly add the 1 M Sodium Bicarbonate solution dropwise to the this compound waste.

    • Regularly monitor the pH of the solution using pH indicator strips.

    • Continue adding Sodium Bicarbonate until the pH of the solution is between 6.8 and 7.2.[1]

  • Collection:

    • Once the pH is confirmed to be neutral, turn off the stir plate and remove the stir bar.

    • Carefully pour the neutralized solution into the designated, labeled hazardous waste container.

    • Securely seal the container.[1]

  • Final Disposal:

    • Store the sealed waste container in the designated hazardous waste accumulation area.

    • Contact your local Environmental Health and Safety (EHS) office for final disposal procedures.[1]

Disposal Workflow

The following diagram illustrates the step-by-step workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_neutralize Neutralization cluster_collect Collection cluster_disposal Final Disposal A Gather Materials B Don PPE A->B C Work in Fume Hood B->C D Place Waste on Stir Plate C->D E Add 1M NaHCO3 Dropwise D->E F Monitor pH E->F G pH 6.8 - 7.2 Achieved F->G H Pour into Waste Container G->H I Seal Container H->I J Store in Designated Area I->J K Contact EHS for Pickup J->K

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.